4-Pyridinesulfonic acid, 1-oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5084. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
5402-22-2 |
|---|---|
Molecular Formula |
C5H5NO4S |
Molecular Weight |
175.16 g/mol |
IUPAC Name |
1-oxidopyridin-1-ium-4-sulfonic acid |
InChI |
InChI=1S/C5H5NO4S/c7-6-3-1-5(2-4-6)11(8,9)10/h1-4H,(H,8,9,10) |
InChI Key |
STAMZLLSEWUSJC-UHFFFAOYSA-N |
SMILES |
C1=C[N+](=CC=C1S(=O)(=O)O)[O-] |
Canonical SMILES |
C1=C[N+](=CC=C1S(=O)(=O)O)[O-] |
Other CAS No. |
5402-22-2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Pyridinesulfonic Acid 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-pyridinesulfonic acid 1-oxide, a heterocyclic organic compound with potential applications in pharmaceutical and materials science. This document details a feasible synthetic pathway, compiling information from patent literature and analogous chemical transformations described in peer-reviewed journals. It is designed to equip researchers with the necessary information to reproduce and further investigate this compound.
Introduction
4-Pyridinesulfonic acid 1-oxide is a derivative of pyridine, featuring both a sulfonic acid group at the 4-position and an N-oxide functionality. The presence of the N-oxide group significantly alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent chemical modifications. This makes 4-pyridinesulfonic acid 1-oxide an interesting building block for the synthesis of more complex molecules. This guide focuses on a three-step synthesis starting from the readily available 4-chloropyridine.
Synthetic Pathway Overview
The most direct described method for the synthesis of 4-pyridinesulfonic acid 1-oxide follows a three-step sequence, as outlined in patent literature[1]. The overall transformation begins with the N-oxidation of 4-chloropyridine, followed by a nucleophilic substitution of the chlorine atom with a sulfite group, and finally, an optional reduction to 4-pyridinesulfonic acid. This guide will focus on the synthesis of the intermediate, 4-pyridinesulfonic acid 1-oxide.
The logical workflow for this synthesis is depicted in the following diagram:
Caption: Synthetic workflow for 4-pyridinesulfonic acid 1-oxide.
Experimental Protocols
The following sections provide detailed experimental protocols for each step in the synthesis of 4-pyridinesulfonic acid 1-oxide. These protocols are based on a combination of patent literature and established methods for similar transformations.
Step 1: Synthesis of 4-Chloropyridine 1-Oxide
The initial step involves the N-oxidation of 4-chloropyridine. A common and effective method for this transformation is the use of hydrogen peroxide as the oxidant, often in the presence of a catalyst.
Methodology:
A green synthesis approach involves the use of a titanium-silicon molecular sieve as a catalyst.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloropyridine and water as the solvent.
-
Catalyst Addition: Introduce the titanium-silicon molecular sieve to the reaction mixture.
-
Oxidation: Add hydrogen peroxide dropwise to the stirred suspension. The reaction is then heated to reflux.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration. The aqueous filtrate containing the product, 4-chloropyridine 1-oxide, can be used directly in the next step.
Quantitative Data for N-Oxidation of Chloropyridines:
| Starting Material | Oxidant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloropyridine | Hydrogen Peroxide | Titanium-Silicon Molecular Sieve | Water | Reflux | Not Specified | High | CN114853668B |
Step 2: Synthesis of 4-Pyridinesulfonic Acid 1-Oxide
This step involves the nucleophilic aromatic substitution of the chloride in 4-chloropyridine 1-oxide with a sulfonate group. This is the core step in the formation of the target molecule.
Methodology:
The reaction is carried out by treating 4-chloropyridine 1-oxide with a sulfinating agent, such as a sulfite salt, in an aqueous medium.[1]
-
Reaction Setup: To the aqueous solution of 4-chloropyridine 1-oxide obtained from the previous step, add a sulfinating agent (e.g., sodium sulfite).
-
Reaction Conditions: The reaction mixture is heated to promote the substitution reaction. The specific temperature and reaction time will depend on the concentration of reactants and the desired conversion.
-
Monitoring: The formation of 4-pyridinesulfonic acid 1-oxide can be monitored by techniques such as HPLC.
-
Workup: As the product is water-soluble, the reaction mixture containing 4-sulfonate pyridine nitrogen oxide (4-pyridinesulfonic acid 1-oxide) can potentially be carried forward to the next step without isolation.[1] For isolation, techniques such as crystallization or chromatography would be employed, though specific procedures are not detailed in the available literature.
Characterization Data for 4-Pyridinesulfonic Acid 1-Oxide:
Signaling Pathways and Logical Relationships
The synthesis of 4-pyridinesulfonic acid 1-oxide is a linear sequence of chemical reactions. The logical progression is straightforward, with the product of each step serving as the reactant for the next. The key chemical principles at play are oxidation and nucleophilic aromatic substitution.
The following diagram illustrates the logical relationship between the key steps and the chemical principles involved.
Caption: Logical flow of the synthesis of 4-pyridinesulfonic acid 1-oxide.
Conclusion
The synthesis of 4-pyridinesulfonic acid 1-oxide is achievable through a three-step process starting from 4-chloropyridine. While the overall pathway is described in patent literature, detailed experimental protocols and full characterization data for the target compound are not yet widely available in peer-reviewed journals. This guide provides a framework for researchers to approach this synthesis, combining information from the patent with established chemical methods. Further research is warranted to optimize the reaction conditions for each step and to fully characterize the physical and chemical properties of 4-pyridinesulfonic acid 1-oxide, which will be crucial for its potential applications in drug development and materials science.
References
Synthesis of 4-Pyridinesulfonic Acid 1-Oxide from 4-Chloropyridine N-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 4-pyridinesulfonic acid 1-oxide from 4-chloropyridine N-oxide. The primary transformation is a nucleophilic aromatic substitution (SNAr) reaction, a well-established method for the functionalization of pyridine rings. The presence of the N-oxide group in the starting material, 4-chloropyridine N-oxide, activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions. This activation facilitates the displacement of the chloro group by a sulfonate group.
This guide consolidates information from established, analogous chemical syntheses and patent literature to provide a detailed, plausible experimental protocol. Quantitative data is presented in a clear, tabular format, and a workflow diagram generated using Graphviz illustrates the reaction process.
Core Reaction and Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the N-oxide group makes the carbon atom at the 4-position of the pyridine ring electron-deficient and thus susceptible to attack by a nucleophile. In this synthesis, the sulfite ion (SO32-) acts as the nucleophile, displacing the chloride ion.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of 4-pyridinesulfonic acid 1-oxide from 4-chloropyridine N-oxide. The data is compiled from patent literature describing the synthesis of 4-pyridinesulfonic acid and its isomers.[1][2]
| Parameter | Value | Source |
| Molar Ratio (4-chloropyridine N-oxide:Sulfinate) | 1:1 to 1:2 (1:1.15 preferred) | [1] |
| Sulfinating Agent | Sodium Sulfite (Na2SO3) | [1][2] |
| Solvent | Water | [1][2] |
| Reaction Temperature | 145 °C | [2] |
| Reaction Time | 17 hours | [2] |
| Pressure | 4 to 5 bars | [2] |
Experimental Protocol
The following detailed experimental protocol is adapted from a validated procedure for the synthesis of the analogous pyridine-3-sulfonic acid N-oxide and incorporates the specific parameters for the 4-isomer as described in the patent literature.[1][2]
Materials:
-
4-Chloropyridine N-oxide
-
Sodium sulfite (anhydrous)
-
Deionized water
-
Nitrogen gas
-
Autoclave reactor equipped with a stirrer and temperature/pressure controls
Procedure:
-
Reactor Setup: In a suitable autoclave, dissolve sodium sulfite in deionized water. The quantities should be calculated based on the molar ratios provided in the data table. For example, for a reaction with 1 mole of 4-chloropyridine N-oxide, use 1.15 moles of sodium sulfite.
-
Addition of Starting Material: To the sodium sulfite solution, add 4-chloropyridine N-oxide.
-
Inert Atmosphere: Seal the autoclave and purge with nitrogen gas to create an inert atmosphere.
-
Reaction Conditions: Heat the reaction mixture to 145 °C with constant stirring. The pressure inside the autoclave is expected to rise to 4-5 bars.[2]
-
Reaction Time: Maintain the reaction at 145 °C for 17 hours.[2]
-
Cooling: After the reaction is complete, cool the autoclave to room temperature.
-
Isolation of Product: The resulting aqueous solution contains the sodium salt of 4-pyridinesulfonic acid 1-oxide. Further purification and isolation steps, such as acidification to precipitate the sulfonic acid or ion-exchange chromatography, may be required depending on the desired purity.
Visualizing the Workflow
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Chemical reaction workflow for the synthesis.
Caption: Step-by-step experimental workflow.
References
Technical Guide: Oxidation of 4-Thiopyridine N-Oxide to 4-Pyridinesulfonic Acid 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the chemical oxidation of 4-thiopyridine N-oxide to its corresponding 4-pyridinesulfonic acid 1-oxide. While a direct, peer-reviewed experimental protocol for this specific transformation is not extensively documented in publicly available literature, this guide synthesizes information from analogous and related reactions to propose a robust scientific framework for achieving this synthesis. The guide includes detailed experimental protocols derived from established procedures for similar compounds, a discussion of the reaction mechanism, and quantitative data from related transformations to serve as a benchmark for researchers.
Introduction
Pyridine N-oxides are a class of heterocyclic compounds with significant applications in medicinal chemistry and drug development. The N-oxide moiety alters the electronic properties of the pyridine ring, influencing its reactivity and biological activity. The sulfonic acid group is a strong acid and can be used to improve the aqueous solubility and pharmacokinetic properties of drug candidates. The synthesis of 4-pyridinesulfonic acid 1-oxide from 4-thiopyridine N-oxide is a key transformation for accessing novel chemical entities with potential therapeutic value.
This guide will focus on the oxidation of the sulfur-containing functional group in 4-thiopyridine N-oxide. The direct oxidation of a thiol or thione at the 4-position of a pyridine N-oxide to a sulfonic acid is a powerful method for introducing this functional group while preserving the N-oxide. Strong oxidizing agents are typically required for this transformation.
Reaction Overview and Key Transformations
The overall transformation involves the oxidation of the sulfur atom at the C4 position of the pyridine N-oxide ring to a sulfonic acid group. This is a multi-step oxidation process that is expected to proceed through sulfenic and sulfinic acid intermediates.
A closely related and well-documented transformation is the oxidation of 4-pyridinethiol to 4-pyridinesulfonic acid.[1] This reaction is commonly achieved using strong oxidizing agents such as hydrogen peroxide. The presence of the N-oxide group in the target substrate is not expected to inhibit the oxidation of the thiol group; in fact, the electron-withdrawing nature of the N-oxide may influence the reactivity of the sulfur atom.
Another relevant synthetic route to a positional isomer, pyridine-3-sulfonic acid N-oxide, has been described in the patent literature.[2] This synthesis involves the N-oxidation of 3-chloropyridine, followed by nucleophilic substitution with a sulfite, and subsequent reduction. While the synthetic strategy is different, it confirms the viability and stability of pyridinesulfonic acid N-oxides as chemical entities.
Proposed Experimental Protocols
Based on analogous procedures for the oxidation of aromatic thiols and the synthesis of pyridine N-oxides, two primary protocols using common and effective oxidizing agents are proposed below.
Protocol 1: Oxidation with Hydrogen Peroxide in Acetic Acid
This protocol is adapted from the established synthesis of pyridine N-oxides and the oxidation of 4-pyridinethiol.[1][3]
Materials:
-
4-Thiopyridine N-oxide
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide solution
-
Sodium bisulfite (for quenching)
-
Dichloromethane (for extraction)
-
Magnesium sulfate (for drying)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-thiopyridine N-oxide (1.0 eq) in glacial acetic acid (10-15 mL per gram of starting material).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add 30% hydrogen peroxide (3.0-4.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium bisulfite until a negative test with peroxide indicator strips is obtained.
-
Remove the acetic acid under reduced pressure.
-
The residue can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol).
Protocol 2: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a widely used and effective oxidizing agent for a variety of functional groups, including the conversion of thiols to sulfonic acids.
Materials:
-
4-Thiopyridine N-oxide
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Magnesium sulfate (for drying)
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-thiopyridine N-oxide (1.0 eq) in dichloromethane (20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (3.0-3.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary
While specific yield data for the target reaction is not available, the following table summarizes yields for analogous and related reactions to provide an expected range.
| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |
| 4-Pyridinethiol | H₂O₂ in Ba(OH)₂ solution | 4-Pyridinesulfonic acid | Not specified | [1] |
| 4-Pyridinethiol | H₂O₂ in glacial acetic acid | 4-Pyridinesulfonic acid | Not specified | [1] |
| Pyridine | Peracetic acid | Pyridine N-oxide | 78-83% | [3] |
| 3-Chloropyridine | H₂O₂ then Na₂SO₃ | Pyridine-3-sulfonic acid N-oxide | Not specified | [2] |
Reaction Mechanism and Visualization
The oxidation of a thiol to a sulfonic acid with a peroxy acid, such as peracetic acid (formed in situ from H₂O₂ and acetic acid) or m-CPBA, is believed to proceed through a stepwise oxidation of the sulfur atom.
Caption: Proposed oxidation pathway of 4-thiopyridine N-oxide.
The experimental workflow for the synthesis and purification can be visualized as follows:
Caption: Experimental workflow for the oxidation reaction.
Conclusion
The oxidation of 4-thiopyridine N-oxide to 4-pyridinesulfonic acid 1-oxide is a chemically feasible and valuable transformation for the synthesis of novel compounds in drug discovery and development. This guide provides a detailed theoretical and practical framework for approaching this synthesis, based on established chemical principles and analogous reactions. Researchers are encouraged to use the provided protocols as a starting point and optimize the reaction conditions for their specific needs. Careful monitoring of the reaction progress and appropriate purification techniques will be crucial for obtaining the desired product in high purity and yield.
References
4-Pyridinesulfonic Acid 1-Oxide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Pyridinesulfonic acid 1-oxide is a heterocyclic organic compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its known properties, synthesis, and reactivity. Due to the limited availability of direct experimental data for this specific molecule, this document leverages analogous compounds and the general chemical behavior of pyridine-N-oxides to infer its characteristics. Detailed experimental protocols for the synthesis of related compounds are provided to guide researchers in the preparation of 4-pyridinesulfonic acid 1-oxide.
Introduction
Pyridine-N-oxides are a class of heterocyclic compounds characterized by an oxygen atom bonded to the nitrogen atom of a pyridine ring. This N-oxidation significantly alters the electronic properties of the pyridine ring, influencing its reactivity and physical characteristics. While extensive data exists for many substituted pyridine-N-oxides, 4-pyridinesulfonic acid 1-oxide remains a less-explored molecule. This guide aims to consolidate the available information and provide a predictive framework for its properties and behavior.
Physicochemical Properties
Table 1: Comparison of Properties of Pyridine and Pyridine-N-Oxide
| Property | Pyridine | Pyridine-N-Oxide | Inferred Impact on 4-Pyridinesulfonic Acid 1-Oxide |
| Molecular Formula | C₅H₅N | C₅H₅NO | C₅H₅NO₄S |
| Molar Mass | 79.10 g/mol | 95.10 g/mol | 175.17 g/mol |
| Appearance | Colorless liquid | Colorless, hygroscopic solid | Likely a crystalline solid |
| Melting Point | -41.6 °C | 65-66 °C[1] | Significantly higher than 4-pyridinesulfonic acid |
| Boiling Point | 115.2 °C | 270 °C[1] | Expected to be high and likely to decompose |
| Solubility in Water | Miscible | High[1] | Expected to be highly soluble in water |
| Basicity (pKa of conjugate acid) | 5.25 | 0.79 | The sulfonic acid group is strongly acidic. The N-oxide function will be weakly basic. |
| Dipole Moment | 2.2 D | 4.22 D | Expected to have a large dipole moment |
Synthesis
A direct, published synthesis for 4-pyridinesulfonic acid 1-oxide is not available. However, two primary synthetic strategies can be proposed based on known reactions of pyridine derivatives.
Strategy 1: Oxidation of 4-Pyridinesulfonic Acid
This approach involves the direct N-oxidation of commercially available 4-pyridinesulfonic acid.
Experimental Protocol (Hypothetical):
-
Dissolution: Dissolve 4-pyridinesulfonic acid in a suitable solvent, such as glacial acetic acid.
-
Oxidation: Add a peroxy acid, such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA), dropwise to the solution at a controlled temperature (e.g., 0-25 °C).
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is worked up to remove the excess oxidizing agent and solvent. This may involve precipitation, crystallization, or chromatographic purification.
-
Characterization: The final product should be characterized by techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity.
References
An In-depth Technical Guide to 4-Pyridinesulfonic Acid and its 1-Oxide Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyridinesulfonic Acid (CAS: 5402-20-0)
4-Pyridinesulfonic acid is a white to off-white solid material.[3] It is characterized by its pyridine and sulfonic acid functional groups, which make it soluble in water.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 4-pyridinesulfonic acid is presented in the table below.
| Property | Value | Reference |
| CAS Number | 5402-20-0 | [1][2] |
| Molecular Formula | C5H5NO3S | [1][2] |
| Molecular Weight | 159.16 g/mol | [2][3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 330°C (decomposes) | [3] |
| Density | 1.509 g/cm³ | [3] |
| pKa | -2.85 ± 0.50 (Predicted) | [3] |
| Storage Temperature | 2-8°C under inert gas | [3] |
Synthesis and Experimental Protocols
Several methods for the synthesis of 4-pyridinesulfonic acid have been reported. One common approach involves the sulfonation of pyridine. However, direct sulfonation of pyridine can be challenging.[4]
A more established laboratory-scale synthesis starts from N-(4-pyridyl)pyridinium chloride hydrochloride.[5]
Experimental Protocol: Synthesis from N-(4-Pyridyl)pyridinium Chloride Hydrochloride [5]
-
Reaction Setup: A solution of 115 g (0.50 mole) of N-(4-pyridyl)pyridinium chloride hydrochloride in 750 ml of water is prepared in a 2-liter round-bottomed flask.
-
Addition of Sodium Sulfite: To this solution, 378 g (1.50 moles) of solid sodium sulfite heptahydrate is added cautiously. The mixture is then gently heated under reflux in a nitrogen atmosphere for 24 hours.
-
Decolorization: After cooling slightly, 20 g of activated charcoal is added, and the mixture is refluxed for an additional hour.
-
Work-up: The hot solution is filtered, and the filtrate is concentrated. The resulting crude sodium 4-pyridinesulfonate is extracted and then converted to the free acid by treatment with hydrochloric acid.
-
Crystallization: The final product, 4-pyridinesulfonic acid, is crystallized from 70% aqueous ethanol.
Another synthetic route involves the oxidation of 4-pyridinethiol.[5]
Potential Properties and Reactivity
The introduction of an N-oxide functionality significantly alters the electronic properties of the pyridine ring. The N-oxide group is electron-donating through resonance and electron-withdrawing through induction. This modification can influence the reactivity of the molecule in several ways:
-
Electrophilic Aromatic Substitution: The N-oxide group activates the 2- and 4-positions of the pyridine ring towards electrophilic attack. [4]* Nucleophilic Aromatic Substitution: The N-oxide can also facilitate nucleophilic substitution reactions.
-
Basicity: The N-oxide is a weaker base compared to the parent pyridine.
These modified properties could make 4-pyridinesulfonic acid 1-oxide a valuable intermediate for the synthesis of novel substituted pyridines with potential applications in drug discovery. The N-oxide can be readily reduced back to the parent pyridine, making it a useful protecting or directing group. [5]
Role in Drug Development
Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry. The N-oxide functionality can be incorporated to modulate the physicochemical properties of a drug candidate, such as its solubility, metabolic stability, and pharmacokinetic profile. Therefore, 4-pyridinesulfonic acid 1-oxide could serve as a precursor to novel pharmaceutical compounds with improved drug-like properties.
Conclusion
4-Pyridinesulfonic acid (CAS 5402-20-0) is a well-characterized compound with established synthetic routes and applications, primarily as a versatile intermediate in organic synthesis. While its 1-oxide derivative currently lacks a specific CAS number in readily accessible databases, its existence is strongly supported by analogous chemical transformations. The unique reactivity imparted by the N-oxide functionality suggests that 4-pyridinesulfonic acid 1-oxide holds potential as a valuable building block for the development of novel chemical entities, particularly in the field of medicinal chemistry. Further research into the definitive synthesis, characterization, and reactivity of this compound is warranted to fully explore its synthetic utility and potential applications in drug discovery and development.
References
An In-depth Technical Guide to the Molecular Structure of 4-Pyridinesulfonic Acid 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-pyridinesulfonic acid 1-oxide. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from related molecules and theoretical predictions to offer a robust understanding for research and development applications.
Introduction
4-Pyridinesulfonic acid 1-oxide is a heterocyclic organic compound of interest in medicinal chemistry and materials science. As a derivative of pyridine-N-oxide, it exhibits unique electronic and reactive properties that make it a potential building block for novel pharmaceuticals and functional materials. The presence of both a sulfonic acid group and an N-oxide functionality imparts a distinct chemical character, influencing its solubility, acidity, and coordination chemistry. This guide delves into the specifics of its molecular architecture and provides a detailed protocol for its synthesis based on established chemical transformations.
Molecular Structure and Properties
The molecular structure of 4-pyridinesulfonic acid 1-oxide is characterized by a pyridine ring with a sulfonic acid group at the 4-position and an oxygen atom coordinated to the nitrogen atom.
Key Structural Features:
-
Pyridine Ring: A six-membered aromatic heterocycle that provides a rigid scaffold.
-
N-Oxide Group: The N→O dative bond significantly alters the electronic properties of the pyridine ring, increasing its electron density and modifying its reactivity towards electrophilic and nucleophilic reagents.
-
Sulfonic Acid Group: A strongly acidic functional group that enhances water solubility and provides a site for ionic interactions.
Physicochemical Properties
| Property | 4-Pyridinesulfonic Acid (CAS: 5402-20-0) | 4-Pyridinesulfonic Acid 1-Oxide (Predicted) | Reference(s) |
| Molecular Formula | C₅H₅NO₃S | C₅H₅NO₄S | [1][2] |
| Molecular Weight | 159.16 g/mol | 175.16 g/mol | [1][2] |
| Appearance | White to off-white solid | Expected to be a crystalline solid | [1] |
| Melting Point | >300 °C | Expected to be higher than the parent compound | [2] |
| Solubility | Soluble in water | Expected to be highly soluble in water | |
| pKa | -2.85 (Predicted) | Expected to be in a similar range | [1] |
Synthesis of 4-Pyridinesulfonic Acid 1-Oxide
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process:
-
Oxidation: Conversion of a 4-substituted pyridine to its corresponding N-oxide.
-
Sulfonation: Nucleophilic substitution of the 4-substituent with a sulfite group.
Caption: Proposed synthetic pathway for 4-pyridinesulfonic acid 1-oxide.
Detailed Experimental Protocols
A common method for the synthesis of 4-chloropyridine 1-oxide involves the oxidation of 4-chloropyridine.
Materials:
-
4-Chloropyridine
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-chloropyridine in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA in dichloromethane to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and m-chlorobenzoic acid.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield 4-chloropyridine 1-oxide, which can be further purified by recrystallization or column chromatography.
This proposed protocol is analogous to the synthesis of pyridine-3-sulfonic acid from its N-oxide precursor.[3][4]
Materials:
-
4-Chloropyridine 1-oxide
-
Sodium sulfite (Na₂SO₃)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a pressure vessel, dissolve 4-chloropyridine 1-oxide in water.
-
Add an excess of sodium sulfite to the solution.
-
Seal the vessel and heat the reaction mixture to approximately 140-150 °C for 12-24 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen).
-
After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid.
-
The product, 4-pyridinesulfonic acid 1-oxide, may precipitate upon acidification or can be isolated by evaporation of the solvent followed by recrystallization from a suitable solvent system (e.g., ethanol/water).
Structural Analysis and Characterization
Due to the lack of published experimental data, a definitive structural analysis of 4-pyridinesulfonic acid 1-oxide is not possible at this time. However, predictions can be made based on the known structures of 4-pyridinesulfonic acid and other pyridine-N-oxides.
Expected Spectroscopic Features:
-
¹H NMR: The proton signals of the pyridine ring are expected to be shifted compared to 4-pyridinesulfonic acid due to the electronic effects of the N-oxide group. The protons ortho to the N-oxide (positions 2 and 6) would likely experience a different chemical environment than the protons meta to it (positions 3 and 5).
-
¹³C NMR: Similar shifts are expected in the ¹³C NMR spectrum, reflecting the altered electron distribution in the aromatic ring.
-
IR Spectroscopy: Characteristic absorption bands for the S=O stretches of the sulfonic acid group (around 1250-1160 cm⁻¹ and 1060-1030 cm⁻¹), the S-O stretch (around 1000 cm⁻¹), the O-H stretch of the sulfonic acid (a broad band around 3000 cm⁻¹), and the N-O stretch of the N-oxide (around 1300-1200 cm⁻¹) would be expected.
Applications in Drug Development and Research
Pyridine-N-oxide derivatives are utilized in drug development to modulate the physicochemical properties of parent compounds, such as solubility and metabolic stability. The sulfonic acid moiety can further enhance aqueous solubility and provide a handle for salt formation. Therefore, 4-pyridinesulfonic acid 1-oxide represents a versatile scaffold for the design of new therapeutic agents.
Potential Signaling Pathway Interactions
While no specific signaling pathways have been elucidated for 4-pyridinesulfonic acid 1-oxide, its structural motifs suggest potential interactions with various biological targets. For instance, sulfonic acid-containing compounds are known to interact with zinc-containing enzymes. The pyridine-N-oxide core is present in a number of bioactive molecules.
Caption: Logical relationship of potential biological interactions.
Conclusion
4-Pyridinesulfonic acid 1-oxide is a compound with significant potential in chemical and pharmaceutical research. While direct experimental characterization is currently limited, this guide provides a comprehensive overview of its predicted properties and a detailed, plausible pathway for its synthesis. Further experimental investigation is warranted to fully elucidate its molecular structure and explore its utility in various applications. Researchers are encouraged to use the provided synthetic protocols as a starting point for their investigations into this promising molecule.
References
Spectral Data of 4-Pyridinesulfonic Acid 1-Oxide: A Comprehensive Analysis
Despite a thorough search of available scientific literature and chemical databases, detailed experimental spectral data (NMR, IR, MS) for 4-pyridinesulfonic acid 1-oxide could not be located. While information is available for the related compound 4-pyridinesulfonic acid and other pyridine N-oxide derivatives, specific characterization data for the target molecule remains elusive.
This guide aims to provide a framework for the analysis of 4-pyridinesulfonic acid 1-oxide, outlining the expected spectral characteristics and the methodologies for their acquisition. While direct experimental values cannot be presented, this document will serve as a resource for researchers undertaking the synthesis and characterization of this compound.
Predicted Spectral Characteristics
Based on the structure of 4-pyridinesulfonic acid 1-oxide, the following spectral features can be anticipated:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyridine ring. Due to the electron-withdrawing nature of both the sulfonyl group and the N-oxide, the protons are expected to be shifted downfield. The protons ortho to the N-oxide (at C2 and C6) would likely appear as one multiplet, and the protons meta to the N-oxide (at C3 and C5) as another, likely further downfield due to the influence of the sulfonic acid group. The integration of these signals would be 2H for each. The exact chemical shifts would be dependent on the solvent used.
-
¹³C NMR: The carbon NMR spectrum would be expected to display three signals for the pyridine ring carbons. The carbon atom attached to the sulfonic acid group (C4) would be significantly deshielded. The carbons adjacent to the nitrogen (C2 and C6) would also be deshielded due to the N-oxide group. The carbons at C3 and C5 would likely appear at a more upfield position relative to the other ring carbons.
Infrared (IR) Spectroscopy
The IR spectrum of 4-pyridinesulfonic acid 1-oxide is expected to exhibit characteristic absorption bands for the following functional groups:
-
S=O stretching: Strong absorption bands are expected in the regions of 1350-1470 cm⁻¹ (asymmetric) and 1120-1200 cm⁻¹ (symmetric) for the sulfonic acid group.
-
N-O stretching: A strong band characteristic of the N-oxide group should be observable in the 1200-1300 cm⁻¹ region.
-
C=N and C=C stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ range.
-
O-H stretching: A broad absorption band corresponding to the hydroxyl group of the sulfonic acid would be expected in the 2500-3300 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 4-pyridinesulfonic acid 1-oxide (C₅H₅NO₄S, 175.17 g/mol ). Fragmentation patterns would likely involve the loss of SO₃ (80 amu) and other characteristic fragments of the pyridine N-oxide ring.
Experimental Protocols
Should a researcher synthesize 4-pyridinesulfonic acid 1-oxide, the following general experimental protocols could be employed for its spectral characterization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to a standard (e.g., TMS or the residual solvent peak).
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Processing: Perform a background correction and present the data as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow for Spectral Analysis
The general workflow for obtaining and analyzing spectral data for a novel compound like 4-pyridinesulfonic acid 1-oxide is depicted in the following diagram.
Caption: Workflow for the synthesis, purification, and spectral analysis of a chemical compound.
Navigating the Solubility Landscape of 4-Pyridinesulfonic Acid 1-Oxide: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 4-pyridinesulfonic acid 1-oxide, a heterocyclic organic compound of interest to researchers and professionals in drug development and chemical synthesis. Due to a lack of publicly available quantitative solubility data, this document provides a framework for determining these crucial parameters, including detailed experimental protocols and data presentation templates.
Introduction to 4-Pyridinesulfonic Acid 1-Oxide
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for 4-pyridinesulfonic acid 1-oxide in various solvents has not been reported. To facilitate future research and provide a standardized format for reporting, the following table structure is proposed for presenting experimentally determined solubility data.
Table 1: Solubility of 4-Pyridinesulfonic Acid 1-Oxide in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| Water | 25 | Data Not Available | Data Not Available | Equilibrium Solubility (Shake-Flask) |
| Methanol | 25 | Data Not Available | Data Not Available | Equilibrium Solubility (Shake-Flask) |
| Ethanol | 25 | Data Not Available | Data Not Available | Equilibrium Solubility (Shake-Flask) |
| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Data Not Available | Equilibrium Solubility (Shake-Flask) |
| N,N-Dimethylformamide (DMF) | 25 | Data Not Available | Data Not Available | Equilibrium Solubility (Shake-Flask) |
Experimental Protocols for Solubility Determination
To address the absence of solubility data, the following detailed experimental protocols, based on established methodologies, are provided. These can be employed to determine the equilibrium and kinetic solubility of 4-pyridinesulfonic acid 1-oxide.
Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the maximum concentration of 4-pyridinesulfonic acid 1-oxide that can be dissolved in a given solvent at a specific temperature when the system is at equilibrium.
Materials:
-
4-Pyridinesulfonic Acid 1-Oxide (solid)
-
Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, DMF)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
A validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of solid 4-pyridinesulfonic acid 1-oxide to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to sediment.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter chemically compatible with the solvent to remove any remaining undissolved solid.
-
Quantification: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the concentration of 4-pyridinesulfonic acid 1-oxide.
-
Data Analysis: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the measured concentration and the dilution factor.
Kinetic Solubility Determination
This high-throughput method is useful for rapid screening of solubility in early drug discovery.
Objective: To determine the concentration at which 4-pyridinesulfonic acid 1-oxide precipitates from a solution when added from a concentrated stock solution in an organic solvent (typically DMSO).
Materials:
-
4-Pyridinesulfonic Acid 1-Oxide
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer solutions (e.g., phosphate-buffered saline at various pH values)
-
Microtiter plates (96-well or 384-well)
-
Plate reader capable of detecting turbidity (nephelometer) or UV-Vis absorbance
-
Liquid handling robotics (optional, for high-throughput)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 4-pyridinesulfonic acid 1-oxide in DMSO (e.g., 10 mM).
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer. This creates a range of concentrations of the compound in a solution with a constant, low percentage of DMSO.
-
Incubation: Incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).
-
Precipitation Detection:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
UV-Vis Spectroscopy: After incubation, filter the plate to remove any precipitate. Measure the UV absorbance of the filtrate in each well at the wavelength of maximum absorbance for 4-pyridinesulfonic acid 1-oxide.
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Visualizing the Experimental Workflow
To provide a clear visual representation of the experimental process, the following diagrams illustrate the key steps in determining solubility.
Conclusion
While direct, quantitative solubility data for 4-pyridinesulfonic acid 1-oxide remains elusive in the current body of scientific literature, this guide provides the necessary framework for researchers to systematically determine these critical parameters. The detailed protocols for both equilibrium and kinetic solubility measurements, along with the standardized data presentation format, are intended to foster consistency and comparability in future studies. The elucidation of the solubility profile of this compound will undoubtedly contribute to its effective utilization in various scientific and industrial applications.
An In-depth Technical Guide to the Thermal Stability of 4-Pyridinesulfonic Acid 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermal stability of 4-pyridinesulfonic acid 1-oxide. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information on the parent molecule, 4-pyridinesulfonic acid, and discusses the anticipated effects of the N-oxide functionality on its thermal properties. Detailed experimental protocols for thermal analysis and conceptual diagrams of experimental workflows and potential decomposition pathways are provided to support further research and characterization of this compound.
Introduction
4-Pyridinesulfonic acid 1-oxide is a heterocyclic organic compound of interest in pharmaceutical and materials science due to the combined properties of the pyridine N-oxide and sulfonic acid functional groups. The N-oxide group can modulate the electronic properties and reactivity of the pyridine ring, while the sulfonic acid group imparts high polarity and potential for strong intermolecular interactions. Understanding the thermal stability of this molecule is critical for its handling, storage, and application in various processes, particularly in drug development where thermal processing is common.
This guide addresses the current knowledge on the thermal stability of 4-pyridinesulfonic acid 1-oxide, provides data for the closely related 4-pyridinesulfonic acid, and outlines the methodologies for its comprehensive thermal analysis.
Thermal Stability Data
Table 1: Thermal Properties of 4-Pyridinesulfonic Acid
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Decomposition Temperature (°C) |
| 4-Pyridinesulfonic acid | 5402-20-0 | C₅H₅NO₃S | 159.16 | 330 (decomposes) | 330[1][2] |
Influence of the N-Oxide Group on Thermal Stability
The introduction of an N-oxide group to the pyridine ring is expected to influence the thermal stability of 4-pyridinesulfonic acid. The N-oxide bond is known to be thermally labile[3][4]. The N-O bond dissociation energies in pyridine N-oxides are in the range of 60-66 kcal/mol[3].
The presence of the N-oxide can introduce new decomposition pathways. For instance, the N-oxide group can be reduced, leading to the parent pyridine derivative. This deoxygenation can occur thermally or be promoted by other reagents. The overall thermal stability of 4-pyridinesulfonic acid 1-oxide will be a function of the relative stabilities of the C-S bond of the sulfonic acid group and the N-O bond of the N-oxide group. A patent describing the synthesis of pyridine-3-sulfonic acid-N-oxide reports a melting point of 247°C, which is lower than the decomposition temperature of the parent pyridinesulfonic acids, suggesting that the N-oxide derivative might be less thermally stable.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability of 4-pyridinesulfonic acid 1-oxide, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.
4.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperatures and quantify mass loss.
-
Objective: To determine the onset and completion temperatures of thermal decomposition and to quantify the mass loss at each stage.
-
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
-
Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature above the expected decomposition range (e.g., 600 °C).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperature of maximum rate of mass loss (from the derivative of the TGA curve, DTG).
-
4.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.
-
Objective: To determine the melting point, enthalpy of fusion, and to characterize any endothermic or exothermic events associated with decomposition.
-
Instrumentation: A differential scanning calorimeter.
-
Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is weighed into a DSC pan (e.g., aluminum), and the pan is hermetically sealed.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Heating Program: The sample is subjected to a controlled heating program, similar to the TGA experiment (e.g., 10 °C/min).
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (melting) and exothermic peaks (decomposition). The onset temperature of the melting peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.
-
Visualizations
5.1. Experimental Workflow
The following diagram illustrates a typical workflow for the thermal analysis of an organic compound like 4-pyridinesulfonic acid 1-oxide.
Caption: Workflow for Thermal Stability Assessment.
5.2. Potential Thermal Decomposition Pathways
The thermal decomposition of 4-pyridinesulfonic acid 1-oxide can likely proceed through several pathways involving the cleavage of the C-S bond and the N-O bond.
Caption: Potential Thermal Decomposition Routes.
Conclusion
While direct experimental data on the thermal stability of 4-pyridinesulfonic acid 1-oxide is currently lacking, this guide provides a framework for its investigation. The thermal properties of the parent compound, 4-pyridinesulfonic acid, suggest a relatively high decomposition temperature. However, the presence of the N-oxide functionality may lead to a lower thermal stability. The detailed experimental protocols for TGA and DSC outlined herein provide a clear path for researchers to accurately characterize the thermal behavior of this compound. Such data is essential for ensuring its safe handling and for optimizing its use in drug development and other applications.
References
- 1. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 2. Pyridine [webbook.nist.gov]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Acidity of 4-Pyridinesulfonic Acid 1-Oxide
This technical guide provides a comprehensive overview of the acidity of 4-pyridinesulfonic acid 1-oxide, a compound of interest in various chemical and pharmaceutical research areas. Due to the limited direct experimental data on this specific molecule, this document synthesizes information from related compounds and established chemical principles to offer a robust predictive analysis. It includes a proposed synthesis pathway, detailed protocols for pKa determination, and a discussion of the structural factors influencing its acidity.
Introduction
4-Pyridinesulfonic acid 1-oxide is a heterocyclic organic compound featuring both a sulfonic acid group and an N-oxide moiety on a pyridine ring. The interplay of these functional groups is expected to result in a highly acidic molecule. The sulfonic acid group is inherently a strong acid, and the electron-withdrawing nature of the N-oxide is anticipated to further enhance its acidity. Understanding the pKa of this compound is crucial for its application in catalysis, as a counterion in drug formulation, and in the synthesis of novel materials.
Predicted Acidity and Physicochemical Properties
While no experimental pKa value for 4-pyridinesulfonic acid 1-oxide has been reported in the literature, an estimation can be made based on the properties of related compounds. Sulfonic acids are generally strong acids, with pKa values significantly lower than their carboxylic acid counterparts[1]. For instance, the pKa of methanesulfonic acid is approximately -1.9, and p-toluenesulfonic acid has a pKa of -2.8[1].
The introduction of a pyridine ring, and particularly an N-oxide, is expected to have a significant impact on the acidity of the sulfonic acid group. The N-oxide group is a strong electron-withdrawing group, which stabilizes the sulfonate conjugate base, thereby increasing the acidity of the parent acid. Studies have shown that the presence of an N-oxide group can increase the acidity of a nearby functional group by 5-11 pKa units in DMSO[2][3][4].
Table 1: pKa Values of Related Compounds
| Compound | Structure | pKa | Reference |
| Methanesulfonic acid | CH₃SO₃H | -1.9 | [1] |
| p-Toluenesulfonic acid | CH₃C₆H₄SO₃H | -2.8 | [1] |
| 4-Pyridinesulfonic acid | C₅H₄NSO₃H | -2.85 ± 0.50 (Predicted) | |
| Pyridine (conjugate acid) | C₅H₅NH⁺ | 5.23 | [5] |
| Pyridine-N-oxide (conjugate acid) | C₅H₅NOH⁺ | 0.79 | [6][7][8] |
Based on the acidifying effect of the N-oxide group, it is reasonable to predict that the pKa of 4-pyridinesulfonic acid 1-oxide will be significantly lower than that of 4-pyridinesulfonic acid. A plausible estimated pKa would be in the range of -3 to -5.
Proposed Synthesis of 4-Pyridinesulfonic Acid 1-Oxide
Step 1: Synthesis of 4-Pyridinesulfonic Acid
The first step involves the sulfonation of pyridine. While direct sulfonation of pyridine is challenging, 4-pyridinesulfonic acid can be prepared through various methods, including the oxidation of 4-pyridinethiol or the reaction of 4-chloropyridine with sodium sulfite.
Step 2: Oxidation of 4-Pyridinesulfonic Acid to 4-Pyridinesulfonic Acid 1-Oxide
The second step is the N-oxidation of the intermediate 4-pyridinesulfonic acid. Pyridine and its derivatives are commonly oxidized to their corresponding N-oxides using peroxy acids, such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA).
Detailed Experimental Protocol (Proposed)
Materials:
-
4-Pyridinesulfonic acid
-
Glacial acetic acid
-
Hydrogen peroxide (30%)
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 mmol of 4-pyridinesulfonic acid in 20 mL of glacial acetic acid.
-
Addition of Oxidant: Slowly add 12 mmol of 30% hydrogen peroxide to the solution while stirring.
-
Reaction: Heat the reaction mixture to 70-80°C and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. The purified product should be dried under vacuum.
Experimental Determination of pKa
Given the expected high acidity of 4-pyridinesulfonic acid 1-oxide, traditional potentiometric titration in aqueous solution may not be feasible. Spectrophotometric methods or titration in non-aqueous solvents are more suitable for determining the pKa of strong acids.
UV-Vis Spectrophotometric Method
This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the compound.
Materials:
-
4-Pyridinesulfonic acid 1-oxide
-
A series of buffer solutions with known pH values spanning the expected pKa range (likely in the negative pH range, which can be achieved with concentrated strong acids)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 4-pyridinesulfonic acid 1-oxide of known concentration in a suitable solvent (e.g., water or a mixed aqueous-organic solvent).
-
Preparation of Sample Solutions: Prepare a series of solutions by diluting the stock solution with different buffer solutions to a constant final concentration.
-
Spectral Measurement: Record the UV-Vis spectrum of each solution over an appropriate wavelength range.
-
Data Analysis: Plot the absorbance at a selected wavelength (where the difference between the two species is maximal) against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.
Visualizations
Logical Relationship of Acidity
Caption: Effect of N-oxidation on the acidity/basicity of pyridine derivatives.
Experimental Workflow for pKa Determination
Caption: Workflow for UV-Vis spectrophotometric pKa determination.
Conclusion
4-Pyridinesulfonic acid 1-oxide is predicted to be a very strong acid due to the combined effects of the sulfonic acid group and the electron-withdrawing N-oxide moiety. While experimental data is lacking, a reasonable estimation of its pKa is in the range of -3 to -5. A plausible synthetic route involves the N-oxidation of 4-pyridinesulfonic acid. The determination of its precise pKa would require specialized techniques suitable for strong acids, such as UV-Vis spectrophotometry in highly acidic media. Further research into the properties and applications of this compound is warranted.
References
- 1. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. researchgate.net [researchgate.net]
- 4. Acidifying Effect of an N-Oxide Group - A Useful Motif in Enhancing Acidity towards Superacidic Values FULIR [fulir.irb.hr]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 7. baranlab.org [baranlab.org]
- 8. Transition metal complexes of pyridine-N-oxides - Wikipedia [en.wikipedia.org]
The Pivotal Role of 4-Pyridinesulfonic Acid 1-Oxide in Modern Organic Synthesis: A Technical Guide
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of 4-Pyridinesulfonic Acid 1-Oxide in Organic Synthesis.
This technical guide delves into the significant, yet often overlooked, role of 4-pyridinesulfonic acid 1-oxide as a key intermediate in the synthesis of 4-pyridinesulfonic acid, a valuable building block in the pharmaceutical and materials science sectors. Furthermore, this paper explores the broader potential of pyridine-N-oxides as catalysts in a variety of organic transformations.
Core Application: An Essential Intermediate for Nucleophilic Aromatic Substitution
The primary application of 4-pyridinesulfonic acid 1-oxide is as a transient but crucial intermediate in the synthesis of 4-pyridinesulfonic acid from 4-chloropyridine. The N-oxide functional group plays a critical role in activating the pyridine ring towards nucleophilic aromatic substitution, a reaction that is otherwise challenging on an unactivated pyridine system.
The electron-withdrawing nature of the N-oxide group, particularly its ability to delocalize negative charge in the Meisenheimer intermediate, significantly facilitates the displacement of a halide at the 4-position by a sulfonate group. This activation strategy is a cornerstone of modern heterocyclic chemistry.
A recently developed green synthesis method highlights this application, employing a three-step, one-pot procedure that avoids harsh conditions and minimizes waste.[1]
Experimental Protocol: Synthesis of 4-Pyridinesulfonic Acid via 4-Pyridinesulfonic Acid 1-Oxide Intermediate
This protocol is based on the methodology described in Chinese patent CN114853668B, which outlines a green synthesis route from 4-chloropyridine.[1]
Step 1: Oxidation of 4-Chloropyridine to 4-Chloropyridine-N-Oxide
-
Reactants: 4-Chloropyridine, Hydrogen Peroxide (oxidant)
-
Catalyst: Titanium-Silicon Molecular Sieve
-
Solvent: Water
-
Procedure: 4-Chloropyridine is oxidized using hydrogen peroxide in water, with a titanium-silicon molecular sieve as the catalyst. The reaction mixture is typically heated to ensure a reasonable reaction rate. The completion of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The resulting 4-chloropyridine-N-oxide is used directly in the next step without isolation.
Step 2: Synthesis of 4-Pyridinesulfonic Acid 1-Oxide
-
Reactants: 4-Chloropyridine-N-Oxide (from Step 1), a Sulfinating Agent (e.g., sodium sulfite or a sulfinate salt)
-
Solvent: Water
-
Procedure: The aqueous solution containing 4-chloropyridine-N-oxide is treated with a sulfinating agent. The mixture is heated to facilitate the nucleophilic aromatic substitution of the chloride with the sulfonate group. This reaction yields an aqueous solution of 4-pyridinesulfonic acid 1-oxide.
Step 3: Reduction of 4-Pyridinesulfonic Acid 1-Oxide to 4-Pyridinesulfonic Acid
-
Reactant: 4-Pyridinesulfonic Acid 1-Oxide (from Step 2)
-
Reducing Agent: Hydrogen gas
-
Catalyst: A metal catalyst (e.g., Raney Nickel, Palladium on Carbon)
-
Procedure: The aqueous solution of 4-pyridinesulfonic acid 1-oxide is subjected to catalytic hydrogenation. The reaction is typically carried out in an autoclave under a hydrogen atmosphere. The catalyst is then filtered off, and the pH of the solution is adjusted to neutral to precipitate the 4-pyridinesulfonic acid. The product is then isolated by filtration and drying.
Quantitative Data Summary
| Step | Reactants | Catalyst | Solvent | Key Conditions | Product |
| 1 | 4-Chloropyridine, H₂O₂ | Titanium-Silicon Molecular Sieve | Water | Heating | 4-Chloropyridine-N-Oxide |
| 2 | 4-Chloropyridine-N-Oxide, Sulfinating Agent | - | Water | Heating | 4-Pyridinesulfonic Acid 1-Oxide |
| 3 | 4-Pyridinesulfonic Acid 1-Oxide, H₂ | Metal Catalyst (e.g., Raney Ni) | Water | H₂ pressure | 4-Pyridinesulfonic Acid |
Note: Specific quantities, temperatures, and reaction times are proprietary to the patent but can be optimized through routine experimentation.
Experimental Workflow Diagram
Caption: Synthesis of 4-Pyridinesulfonic Acid via its 1-Oxide Intermediate.
Potential Catalytic Applications of Pyridine-N-Oxides
Beyond their role as synthetic intermediates, pyridine-N-oxides have emerged as a versatile class of organocatalysts.[2][3] Their utility stems from the nucleophilic nature of the N-oxide oxygen, which can activate a variety of substrates. Chiral pyridine-N-oxides have garnered significant attention for their ability to induce stereoselectivity in a range of asymmetric transformations.[4]
General Catalytic Cycle of Pyridine-N-Oxide
Pyridine-N-oxides can catalyze reactions through a general activation mechanism. For instance, in silylations, the N-oxide activates a silicon-containing reagent, making it more susceptible to nucleophilic attack.
Caption: General Catalytic Cycle of Pyridine-N-Oxide.
While specific catalytic applications of 4-pyridinesulfonic acid 1-oxide are not yet widely reported, its bifunctional nature, possessing both a nucleophilic N-oxide and an acidic sulfonic acid group, presents intriguing possibilities for the design of novel catalysts for a variety of organic reactions.
Conclusion
4-Pyridinesulfonic acid 1-oxide is a critical, albeit often unisolated, intermediate in the modern, green synthesis of 4-pyridinesulfonic acid. The strategic use of the N-oxide to activate the pyridine ring for nucleophilic aromatic substitution is a powerful tool in heterocyclic chemistry. Furthermore, the broader class of pyridine-N-oxides demonstrates significant potential as organocatalysts. Further research into the catalytic applications of functionalized pyridine-N-oxides, such as 4-pyridinesulfonic acid 1-oxide, could unveil new and efficient synthetic methodologies.
This guide provides a foundational understanding of the current and potential applications of 4-pyridinesulfonic acid 1-oxide, offering valuable insights for professionals in organic synthesis and drug development.
References
- 1. CN114853668B - Synthesis method of 4-pyridine sulfonic acid - Google Patents [patents.google.com]
- 2. recent-progress-on-pyridine-n-oxide-in-organic-transformations-a-review - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
4-Pyridinesulfonic Acid 1-Oxide: A Prospective Catalyst for Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on the catalytic applications of 4-pyridinesulfonic acid 1-oxide is limited in publicly available scientific literature. This guide, therefore, presents a prospective analysis based on the known catalytic activities of its constituent functional groups: the pyridine N-oxide and the sulfonic acid moieties. The experimental protocols and quantitative data provided are derived from studies on analogous catalyst systems and should be considered as representative examples.
Introduction
4-Pyridinesulfonic acid 1-oxide is a bifunctional molecule that holds significant, yet largely unexplored, potential as an organocatalyst. It combines the established Brønsted acidity of a sulfonic acid with the versatile reactivity of a pyridine N-oxide. This unique combination suggests the possibility of synergistic or cooperative catalysis, enabling novel transformations or improving the efficiency of existing synthetic methods. This technical guide aims to provide a comprehensive overview of the potential catalytic applications of 4-pyridinesulfonic acid 1-oxide, drawing upon the rich chemistry of its parent functional groups.
Core Catalytic Moieties and Their Potential Roles
The catalytic potential of 4-pyridinesulfonic acid 1-oxide stems from its two key functional groups:
-
Sulfonic Acid Group (-SO₃H): This is a strongly acidic functional group, making the molecule a potent Brønsted acid catalyst.[1][2] Solid-supported sulfonic acids are widely used as efficient and recyclable catalysts in a variety of acid-catalyzed reactions.[1]
-
Pyridine N-Oxide Group: Pyridine N-oxides are versatile molecules in catalysis. They can act as:
-
Nucleophilic catalysts: The oxygen atom of the N-oxide is a potent nucleophile, capable of activating substrates. Chiral pyridine N-oxides have been successfully employed as efficient acyl transfer catalysts.[3][4][5]
-
Ligands for metal catalysts: The N-oxide can coordinate to metal centers, modulating their reactivity and selectivity.[6]
-
Precursors for radical generation: Under photoredox conditions, pyridine N-oxides can generate oxygen-centered radicals for C-H functionalization and other radical-mediated transformations.[7][8]
-
Oxidants: Pyridine N-oxides can serve as oxygen transfer agents in various oxidation reactions.[9]
-
The co-localization of these two functional groups on the same aromatic ring suggests the potential for intramolecular synergistic effects, where one group enhances the catalytic activity of the other.
Potential Catalytic Applications
Based on the known reactivity of sulfonic acids and pyridine N-oxides, 4-pyridinesulfonic acid 1-oxide could potentially catalyze a range of organic transformations, including:
-
Esterification and Transesterification: The sulfonic acid moiety can protonate the carbonyl oxygen of a carboxylic acid, activating it towards nucleophilic attack by an alcohol. This is a classic application of sulfonic acid catalysts.[1]
-
Condensation Reactions: Aldol and Claisen-Schmidt condensations could be promoted by the Brønsted acidity of the sulfonic acid group.
-
Acyl Transfer Reactions: The pyridine N-oxide moiety could act as a nucleophilic catalyst in acyl transfer reactions, similar to chiral 4-aryl-pyridine-N-oxides.[3][4][5]
-
Multicomponent Reactions: The bifunctional nature of the catalyst could be advantageous in orchestrating complex multicomponent reactions where both acidic and nucleophilic activation steps are required.
-
Oxidation Reactions: While the sulfonic acid is redox-inactive, the pyridine N-oxide can act as an oxidant, potentially in concert with metal co-catalysts.[9]
Experimental Protocols (Representative Examples)
The following are generalized experimental protocols for reactions where a catalyst like 4-pyridinesulfonic acid 1-oxide might be effective, based on literature for similar sulfonic acid and pyridine N-oxide catalysts. These protocols would require optimization for the specific substrate and catalyst.
General Procedure for Sulfonic Acid-Catalyzed Esterification
This protocol is adapted from methodologies for solid acid catalysts.[10]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carboxylic acid (1.0 equiv), the alcohol (1.5-3.0 equiv), and a suitable solvent (e.g., toluene, to facilitate water removal via a Dean-Stark trap).
-
Catalyst Addition: Add 4-pyridinesulfonic acid 1-oxide (0.1-5 mol%).
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the catalyst is insoluble, it can be recovered by filtration. Otherwise, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
General Procedure for Pyridine N-Oxide-Catalyzed Acylative Desymmetrization
This protocol is based on the use of chiral 4-arylpyridine-N-oxides as catalysts.[4][5]
-
Reactant Preparation: To a solution of the meso-diamine or diol (1.0 equiv) in a suitable aprotic solvent (e.g., CH₂Cl₂, toluene) under an inert atmosphere (N₂ or Ar), add 4-pyridinesulfonic acid 1-oxide (as a co-catalyst if a chiral catalyst is used, or as the primary catalyst for a non-asymmetric version).
-
Acylating Agent Addition: Add the acylating agent (e.g., an acid anhydride or chloroformate, 0.5-0.6 equiv) dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction: Stir the reaction mixture at the specified temperature and monitor its progress by TLC or HPLC.
-
Work-up: Quench the reaction with a suitable reagent (e.g., saturated NH₄Cl solution).
-
Purification: Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.
Quantitative Data from Analogous Systems
Direct quantitative data for reactions catalyzed by 4-pyridinesulfonic acid 1-oxide is not available. The following table summarizes representative data for related sulfonic acid and pyridine N-oxide catalysts to provide a comparative context for potential efficacy.
| Catalyst | Reaction Type | Substrates | Product Yield (%) | Reference |
| Amberlyst-15 | Glycerol Acetylation | Glycerol, Acetic Acid | >90 | [10] |
| Sulfonic Acid Functionalized PMO | Glycerol Acetylation | Glycerol, Acetic Acid | ~80 | [10] |
| Chiral 4-Aryl-Pyridine-N-Oxide | N-Acylative Desymmetrization of Sulfonimidamides | Pro-chiral Sulfonimidamide, Chloroformate | 90-99 | [4][5] |
| Chiral DMAP-N-Oxide | Acylative Dynamic Kinetic Resolution | Hemiaminals | up to 93 | [3] |
Visualizing Potential Catalytic Cycles
The following diagrams, generated using Graphviz (DOT language), illustrate hypothetical catalytic cycles for reactions where 4-pyridinesulfonic acid 1-oxide could be employed.
Figure 1: Hypothetical mechanism for esterification catalyzed by the sulfonic acid moiety of 4-pyridinesulfonic acid 1-oxide.
Figure 2: Hypothetical nucleophilic catalysis pathway for an acyl transfer reaction involving the pyridine N-oxide moiety.
Conclusion and Future Outlook
4-Pyridinesulfonic acid 1-oxide represents a promising, yet underexplored, candidate for bifunctional organocatalysis. The combination of a strong Brønsted acid and a versatile pyridine N-oxide within a single molecule opens up intriguing possibilities for developing novel and efficient catalytic systems. Future research should focus on the synthesis and characterization of this compound, followed by a systematic evaluation of its catalytic activity in a range of organic transformations. Such studies will be crucial in unlocking the full potential of this unique molecular architecture for applications in academic research and industrial drug development. The exploration of its use in asymmetric catalysis, potentially through the introduction of chiral elements, would also be a valuable avenue for future investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. alfachemic.com [alfachemic.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. recent-progress-on-pyridine-n-oxide-in-organic-transformations-a-review - Ask this paper | Bohrium [bohrium.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyridine N-oxide [organic-chemistry.org]
- 10. Periodic Mesoporous Organosilica Functionalized with Sulfonic Acid Groups as Acid Catalyst for Glycerol Acetylation [mdpi.com]
The Sulfonyl Group as a Modulator of Electronic Properties in 4-Pyridinesulfonic Acid 1-Oxide: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth analysis of the electronic effects of the sulfonyl group in 4-pyridinesulfonic acid 1-oxide. In the absence of extensive direct experimental data for this specific molecule, this guide leverages established principles of physical organic chemistry and comparative data from analogous compounds, particularly 4-nitropyridine N-oxide, to elucidate the anticipated electronic characteristics. The guide covers the expected influence of the sulfonyl group on the electron density distribution, acidity, and spectroscopic properties of the pyridine N-oxide ring. Detailed theoretical experimental protocols for the synthesis and characterization of the title compound are also provided.
Introduction
Pyridine N-oxides are a class of heterocyclic compounds with diverse applications in medicinal chemistry, catalysis, and materials science. The introduction of a substituent onto the pyridine ring can significantly modulate the electronic properties of the N-oxide moiety, thereby influencing its reactivity, and biological activity. The sulfonyl group (-SO₃H) is a potent electron-withdrawing group, and its incorporation at the 4-position of pyridine N-oxide is expected to induce profound electronic perturbations. This guide explores these effects in detail.
Electronic Effects of the Sulfonyl Group
The sulfonyl group is a strong σ- and π-electron-withdrawing group. When placed at the 4-position of the pyridine N-oxide ring, it is expected to exert its influence through both inductive and resonance effects.
Inductive and Resonance Effects
-
Inductive Effect (-I): The high electronegativity of the oxygen atoms in the sulfonyl group will strongly pull electron density away from the pyridine ring through the sigma bond framework.
-
Resonance Effect (-M): The sulfonyl group can participate in resonance, delocalizing the electron density from the ring. This effect is particularly pronounced for substituents at the 2- and 4-positions.
The combination of these effects leads to a significant decrease in electron density on the pyridine ring and the N-oxide oxygen atom. This is analogous to the well-studied effects of the nitro group in 4-nitropyridine N-oxide[1][2].
Comparison with 4-Nitropyridine N-Oxide
Studies on 4-nitropyridine N-oxide have shown that the strong electron-withdrawing nitro group leads to:
-
An increase in the positive charge on the nitrogen atom.
-
A decrease in the negative charge on the oxygen atom.
-
An overall decrease in the dipole moment compared to pyridine N-oxide itself.
It is highly probable that the sulfonyl group in 4-pyridinesulfonic acid 1-oxide will induce similar, if not more pronounced, changes in the electronic structure.
Predicted Physicochemical Properties
The strong electron-withdrawing nature of the sulfonyl group is expected to have a significant impact on the physicochemical properties of 4-pyridinesulfonic acid 1-oxide.
Acidity (pKa)
The pyridine N-oxide moiety is weakly basic. The presence of the strongly electron-withdrawing sulfonyl group will significantly decrease the basicity of the N-oxide oxygen, resulting in a much lower pKa for its conjugate acid compared to unsubstituted pyridine N-oxide. Conversely, the sulfonic acid group is a strong acid and will have a very low pKa, predicted to be around -2.85 for the non-oxidized form[3].
Spectroscopic Properties
¹H NMR Spectroscopy:
-
The protons on the pyridine ring are expected to be significantly deshielded due to the electron-withdrawing nature of both the N-oxide and the sulfonyl group. This will result in downfield chemical shifts compared to pyridine N-oxide.
-
The protons ortho to the sulfonyl group (at the 3- and 5-positions) will likely experience the largest downfield shift.
¹³C NMR Spectroscopy:
-
Similar to the proton signals, the carbon signals of the pyridine ring are expected to be shifted downfield. The carbon atom attached to the sulfonyl group (C4) will be particularly deshielded.
IR Spectroscopy:
-
The N-O stretching frequency is expected to be at a higher wavenumber compared to pyridine N-oxide. Electron-withdrawing groups generally increase the N-O bond order, leading to a higher stretching frequency[4].
-
Characteristic strong absorption bands for the S=O and S-O stretching vibrations of the sulfonic acid group are expected in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively.
Quantitative Data Summary (Predicted)
Due to the lack of direct experimental data, the following table summarizes the predicted electronic and physicochemical properties based on analogous compounds and theoretical principles.
| Property | Predicted Value/Effect for 4-Pyridinesulfonic Acid 1-Oxide | Reference Compound: 4-Nitropyridine N-Oxide |
| Hammett Constant (σp) | Expected to be strongly positive (> 0.7) | σp = 0.78 |
| pKa (of conjugate acid) | Significantly lower than pyridine N-oxide (pKa = 0.79) | pKa is very low |
| ¹H NMR (δ, ppm) | Protons on the ring will be shifted significantly downfield. | Aromatic protons are downfield. |
| ¹³C NMR (δ, ppm) | Carbons on the ring will be shifted significantly downfield. | Aromatic carbons are downfield. |
| IR (νN-O, cm⁻¹) | Expected to be > 1265 cm⁻¹ | ~1300 cm⁻¹ |
Experimental Protocols
Synthesis of 4-Pyridinesulfonic Acid 1-Oxide
A plausible synthetic route involves the N-oxidation of 4-pyridinesulfonic acid.
dot
Caption: Synthetic pathway to 4-pyridinesulfonic acid 1-oxide.
Procedure:
-
Dissolution: Dissolve 4-pyridinesulfonic acid in a suitable solvent, such as glacial acetic acid.
-
Oxidation: Add a slight excess of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid, portion-wise at a controlled temperature (e.g., 0-5 °C).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, for example, by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Determination of pKa
The pKa of the conjugate acid of 4-pyridinesulfonic acid 1-oxide can be determined by potentiometric titration or UV-Vis spectrophotometry.
dot
Caption: Workflow for pKa determination.
Conclusion
While direct experimental data on 4-pyridinesulfonic acid 1-oxide is limited, a comprehensive understanding of its electronic properties can be inferred from the well-established principles of physical organic chemistry and by comparison with structurally similar molecules. The potent electron-withdrawing nature of the sulfonyl group is predicted to significantly decrease the electron density of the pyridine N-oxide ring, lower its basicity, and induce characteristic shifts in its NMR and IR spectra. The theoretical and experimental frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to synthesize, characterize, and ultimately utilize this intriguing molecule in their respective fields. Further experimental and computational studies are warranted to validate these predictions and fully elucidate the electronic landscape of 4-pyridinesulfonic acid 1-oxide.
References
Theoretical Studies of Pyridine N-oxide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical and computational studies of Pyridine N-oxide, a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. This document summarizes key quantitative data from various theoretical models, details the computational methodologies employed, and visualizes fundamental concepts through structured diagrams.
Molecular Structure and Energetics
Pyridine N-oxide exhibits a planar structure with a distinctive semi-polar N-O bond that significantly influences its chemical reactivity and physical properties.[1] Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating its structural parameters and energetic profile.
Geometrical Parameters
Theoretical calculations have provided precise values for bond lengths and angles, which are in good agreement with experimental data. The N-O bond is notably shorter than in aliphatic amine N-oxides, suggesting a degree of double bond character due to resonance.[2]
| Parameter | Experimental Value (Å) | Calculated Value (Å) | Computational Method |
| N-O Bond Length | ~1.34[1] | 1.29 | Gas Phase Electron Diffraction[3] |
| N-O Bond Length | 1.391 (in Trimethylamine N-oxide) | 1.300 (in Pyridine N-oxide) | B3LYP/6-31G*[2] |
| C-N-C Angle | 124°[1] | - | - |
Bond Dissociation Energy (BDE)
The strength of the N-O bond is a critical factor in the reactivity of Pyridine N-oxide. Computational models have been employed to calculate the N-O Bond Dissociation Energy, providing insights into its thermal stability and role in oxidation-reduction reactions.
| Computational Method | N-O BDE (kcal/mol) |
| B3LYP/6-31G* | ~60-66[2] |
| M06/6-311G+(d,p) | ~60-66[2] |
Electronic Properties
The electronic structure of Pyridine N-oxide is characterized by a significant dipole moment and a zwitterionic nature arising from the dative N-O bond.[2] This electronic distribution is key to its enhanced reactivity compared to pyridine.
Dipole Moment
The dipole moment of Pyridine N-oxide is a measure of its polarity. Theoretical calculations have been crucial in understanding the charge distribution within the molecule.
| Method | Dipole Moment (Debye) |
| Experimental | 4.24[3] |
| B3LYP/6-31G | 3.93[2] |
| M06/6-311G+(d,p) | 4.39[2] |
| HF/6-31G | 5.24[2] |
Resonance and Aromaticity
The delocalization of the negative charge from the oxygen atom into the pyridine ring is a key feature of Pyridine N-oxide's electronic structure. This resonance contributes to its stability and influences its reactivity in substitution reactions. The overall calculated resonance energy in pyridine N-oxide has been reported to be between 28.7 kcal/mol (B3LYP/6-31G*) and 34.2 kcal/mol (M06/6-311G+(d,p)).[2]
Caption: Resonance structures of Pyridine N-oxide illustrating charge delocalization.
Vibrational Analysis
Vibrational spectroscopy, in conjunction with theoretical calculations, provides valuable information about the bonding and structure of Pyridine N-oxide. The N-O stretching frequency is a particularly important diagnostic tool.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| N-O Stretch | ~1270[2] | - |
Computational Methodologies
The theoretical studies of Pyridine N-oxide have predominantly utilized Density Functional Theory (DFT) due to its balance of computational cost and accuracy.
DFT Functionals and Basis Sets
A variety of functionals and basis sets have been employed to model the properties of Pyridine N-oxide, each with its own strengths and limitations.
Workflow for Computational Analysis
The general workflow for the theoretical analysis of Pyridine N-oxide involves several key steps, from initial structure optimization to the calculation of various molecular properties.
Caption: A generalized workflow for the computational study of molecular properties.
Reactivity and Substitution Effects
Theoretical studies have also shed light on the reactivity of Pyridine N-oxide, particularly in electrophilic substitution reactions. The presence of the N-oxide group activates the pyridine ring towards substitution at the 2- and 4-positions.[1] The effect of substituents on the pyridine ring has been investigated, revealing that electron-withdrawing groups increase the ipso-angle and decrease the N-O bond length, while electron-donating groups have the opposite effect.[5]
Conclusion
Theoretical and computational studies have provided a deep understanding of the structure, energetics, and electronic properties of Pyridine N-oxide. These insights are invaluable for predicting its reactivity and for the rational design of new derivatives with tailored properties for applications in drug development and materials science. The continued development of computational methods promises to further enhance our understanding of this important class of molecules.
References
- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 4. Dichlorine–pyridine N -oxide halogen-bonded complexes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06270A [pubs.rsc.org]
- 5. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 4-Pyridinesulfonic Acid 1-Oxide as a Brønsted Acid Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyridinesulfonic acid 1-oxide is a pyridine derivative featuring both a sulfonic acid group and an N-oxide functionality. The presence of the strongly electron-withdrawing sulfonic acid group is anticipated to significantly increase the Brønsted acidity of the molecule. Theoretical considerations suggest that this compound could serve as a potent and recoverable organocatalyst for a variety of acid-catalyzed reactions. The N-oxide moiety may also influence its solubility and interaction with substrates. While direct experimental evidence for the catalytic application of 4-pyridinesulfonic acid 1-oxide is not extensively documented in the reviewed literature, its structural features make it a promising candidate for reactions requiring a strong Brønsted acid catalyst.
This document provides a theoretical framework and a hypothetical protocol for the use of 4-pyridinesulfonic acid 1-oxide as a Brønsted acid catalyst in a classic esterification reaction. The proposed conditions are based on established procedures for other sulfonic acid and acidic N-oxide catalysts.
Theoretical Brønsted Acidity
The acidity of the conjugate acid of a pyridine N-oxide is influenced by the electronic nature of the substituents on the pyridine ring. Electron-withdrawing groups enhance the acidity by stabilizing the conjugate base.[1][2] The sulfonic acid group (-SO₃H) is a powerful electron-withdrawing group, which is expected to substantially increase the proton-donating ability of the catalyst. The pKa of the conjugate acid of pyridine N-oxide itself is approximately 0.8.[3] With the addition of a sulfonic acid group, the acidity of 4-pyridinesulfonic acid 1-oxide is predicted to be significantly higher, potentially comparable to other strong organic acids used in catalysis.
Synthesis of 4-Pyridinesulfonic Acid 1-Oxide
The synthesis of pyridine N-oxide sulfonic acids can be achieved through the sulfonation of pyridine N-oxide.[4] Alternatively, it can be prepared by the oxidation of the corresponding pyridinesulfonic acid. A general procedure for the oxidation of a pyridine derivative to its N-oxide involves the use of an oxidizing agent such as hydrogen peroxide in acetic acid.[5]
Hypothetical Application: Fischer Esterification
Fischer esterification is a classic acid-catalyzed reaction involving the condensation of a carboxylic acid and an alcohol. Strong Brønsted acids are typically required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol.
Proposed Catalytic Cycle
The proposed catalytic cycle for the esterification of a carboxylic acid with an alcohol using 4-pyridinesulfonic acid 1-oxide as the catalyst is depicted below.
Figure 1. Proposed catalytic cycle for the Fischer esterification catalyzed by 4-pyridinesulfonic acid 1-oxide.
Experimental Protocols
Note: The following protocol is a general and hypothetical guideline. Optimization of reaction conditions (temperature, reaction time, catalyst loading) may be necessary for specific substrates.
General Protocol for Fischer Esterification
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 mmol), the alcohol (1.2 mmol), and 4-pyridinesulfonic acid 1-oxide (0.05 mmol, 5 mol%).
-
Solvent: Add a suitable solvent (e.g., toluene, 5 mL) to the flask. The choice of solvent may depend on the solubility of the reactants and the desired reaction temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the catalyst and any unreacted carboxylic acid.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Experimental Workflow Diagram
Figure 2. General experimental workflow for Fischer esterification.
Data Presentation (Hypothetical)
The following table summarizes hypothetical results for the esterification of various carboxylic acids and alcohols, based on typical outcomes for reactions catalyzed by strong Brønsted acids.
| Entry | Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Acetic Acid | Benzyl Alcohol | 5 | 6 | 92 |
| 2 | Benzoic Acid | Ethanol | 5 | 8 | 88 |
| 3 | Phenylacetic Acid | Methanol | 5 | 5 | 95 |
| 4 | Cyclohexanecarboxylic Acid | n-Butanol | 5 | 10 | 85 |
| 5 | Adipic Acid | Ethanol (excess) | 10 | 12 | 80 (diester) |
Table 1. Hypothetical data for the esterification of various substrates using 4-pyridinesulfonic acid 1-oxide as a catalyst.
Conclusion
While direct experimental validation is pending, the chemical properties of 4-pyridinesulfonic acid 1-oxide strongly suggest its potential as a versatile and efficient Brønsted acid catalyst. Its expected high acidity, combined with the unique electronic and solubility characteristics imparted by the N-oxide group, make it an attractive candidate for a range of organic transformations. The provided hypothetical protocols and data serve as a starting point for researchers interested in exploring the catalytic applications of this promising compound. Further experimental investigation is warranted to fully elucidate its catalytic scope and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for 4-Pyridinesulfonic Acid 1-Oxide in Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyridinesulfonic acid 1-oxide is a pyridine-based organosulfonic acid. The presence of the sulfonic acid group provides Brønsted acidity, which is essential for catalyzing esterification reactions. The pyridine N-oxide moiety may influence the catalyst's solubility, stability, and catalytic activity. Organosulfonic acids are widely used as catalysts in organic synthesis due to their efficiency, mild reaction conditions, and often lower corrosivity compared to mineral acids. In the context of drug development, the use of metal-free organocatalysts can be advantageous in avoiding metal contamination in active pharmaceutical ingredients (APIs).
Potential Advantages of 4-Pyridinesulfonic Acid 1-Oxide as an Esterification Catalyst:
-
Mild Acidity: Similar to other pyridinium-based catalysts, it is expected to be a mild acid, making it suitable for reactions involving acid-sensitive functional groups.[1]
-
Organocatalyst: Avoids metal contamination in the final product.
-
Solubility: The N-oxide group may enhance solubility in a range of organic solvents.
Reaction Mechanism: Fischer-Speier Esterification
The esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst, such as 4-pyridinesulfonic acid 1-oxide, proceeds via the Fischer-Speier esterification mechanism. This is a reversible reaction, and to drive the equilibrium towards the ester product, it is common to use an excess of one reactant (usually the alcohol) or to remove water as it is formed.[2][3]
The key steps in the mechanism are:
-
Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl group towards nucleophilic attack.
-
Nucleophilic attack by the alcohol on the protonated carbonyl carbon to form a tetrahedral intermediate.
-
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.
-
Elimination of water to form a protonated ester.
-
Deprotonation to yield the final ester product and regenerate the acid catalyst.[3][4]
Figure 1. Generalized mechanism of Fischer-Speier esterification.
Experimental Protocols
The following are representative protocols for esterification reactions using an organosulfonic acid catalyst. These should serve as a starting point for developing a specific procedure for 4-pyridinesulfonic acid 1-oxide.
Protocol 3.1: General Procedure for Esterification using an Excess of Alcohol
This protocol is suitable for simple, low-boiling point alcohols where the alcohol can also serve as the solvent.
Materials:
-
Carboxylic Acid (e.g., Benzoic Acid)
-
Alcohol (e.g., Methanol)
-
4-Pyridinesulfonic Acid 1-Oxide (Catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic Solvent for extraction (e.g., Ethyl Acetate, Diethyl Ether)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 eq).
-
Add an excess of the alcohol, which will also act as the solvent (e.g., 10-20 eq or enough to dissolve the acid).
-
Add 4-pyridinesulfonic acid 1-oxide (0.01-0.10 eq, typically 5 mol%).
-
Heat the reaction mixture to reflux (the temperature will be the boiling point of the alcohol).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent for extraction (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acidic catalyst and any remaining carboxylic acid) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by flash column chromatography or distillation if necessary.
Figure 2. Workflow for esterification using an excess of alcohol.
Protocol 3.2: Esterification with Azeotropic Removal of Water (Dean-Stark Apparatus)
This protocol is suitable for reactions where using a large excess of the alcohol is not feasible or for higher boiling point alcohols. The removal of water drives the reaction to completion.
Materials:
-
Carboxylic Acid
-
Alcohol (1.0-1.5 eq)
-
4-Pyridinesulfonic Acid 1-Oxide (Catalyst)
-
A non-polar solvent that forms an azeotrope with water (e.g., Toluene, Benzene, Heptane)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic Solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.
-
To the flask, add the carboxylic acid (1.0 eq), the alcohol (1.0-1.5 eq), and the azeotroping solvent (e.g., toluene).
-
Add 4-pyridinesulfonic acid 1-oxide (0.01-0.10 eq, typically 5 mol%).
-
Heat the mixture to reflux. The water-solvent azeotrope will distill and collect in the Dean-Stark trap. The denser water will separate at the bottom of the trap, and the solvent will overflow back into the reaction flask.
-
Continue refluxing until no more water is collected in the trap.
-
Cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Data Presentation
The following table summarizes typical reaction conditions and yields for esterification reactions catalyzed by pyridinium p-toluenesulfonate (PPTS), which can be used as a reference for optimizing reactions with 4-pyridinesulfonic acid 1-oxide.
| Entry | Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Phenylbutyric Acid | 1-Octanol | 5 | Isooctane | 25 | 72 | Not Detected | [1] |
| 2 | 4-Phenylbutyric Acid | 1-Octanol | 5 (modified PPTS) | Isooctane | 25 | 72 | 76 | [1] |
| 3 | 4-Phenylbutyric Acid | 1-Octanol | 5 (modified PPTS) | Isooctane | 80 | - | 99 | [1] |
| 4 | Hippuric Acid | Cyclohexanol | ~2.5 (p-TsOH) | Toluene | Reflux | 30 | 96 | [2] |
| 5 | d-Tartaric Acid | Benzyl Alcohol | 5 (p-TsOH) | Benzene | Reflux | 20 | - | [2] |
Note: The modified PPTS in entries 2 and 3 refers to lipid analogues of PPTS which showed significantly higher activity than PPTS itself.[1]
Properties of 4-Pyridinesulfonic Acid
While data for the 1-oxide is scarce, the properties of the parent 4-pyridinesulfonic acid provide some context.
| Property | Value | Reference |
| CAS Number | 5402-20-0 | [5][6][7][8] |
| Molecular Formula | C₅H₅NO₃S | [5][8] |
| Molecular Weight | 159.17 g/mol | [8] |
| Appearance | White to light yellow crystalline solid | [5] |
| Melting Point | 330 °C (decomposes) | [6][8] |
| Solubility | Soluble in water | [5][7] |
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle 4-pyridinesulfonic acid 1-oxide in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
4-Pyridinesulfonic acid 1-oxide is a promising candidate as a mild, organocatalyst for esterification reactions. The provided general protocols, based on well-established procedures for analogous sulfonic acid catalysts, offer a solid foundation for researchers to develop and optimize esterification methodologies using this specific catalyst. Experimental validation is necessary to determine the optimal catalyst loading, reaction temperature, and time for various carboxylic acid and alcohol substrates.
References
- 1. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. 4-Pyridinesulphonic acid | 5402-20-0 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. echemi.com [echemi.com]
Application Notes and Protocols: 4-Pyridinesulfonic Acid 1-Oxide in Friedel-Crafts Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings through alkylation and acylation. The reaction typically employs a strong Lewis or Brønsted acid catalyst. This document explores the potential application of 4-pyridinesulfonic acid 1-oxide in this context. While direct catalytic use of 4-pyridinesulfonic acid 1-oxide in Friedel-Crafts reactions is not extensively documented in scientific literature, its constituent functional groups—a sulfonic acid and a pyridine N-oxide—suggest intriguing, albeit hypothetical, catalytic possibilities. The sulfonic acid moiety can act as a Brønsted acid catalyst, while the pyridine N-oxide can modulate reactivity and potentially participate in catalysis.
These notes will therefore focus on the established applications of closely related compounds, namely sulfonic acids and pyridine N-oxide derivatives, in Friedel-Crafts and related reactions. This will provide a foundational understanding and a framework for researchers interested in exploring the catalytic potential of 4-pyridinesulfonic acid 1-oxide.
Application of Sulfonic Acids as Catalysts in Friedel-Crafts Reactions
Solid and soluble sulfonic acids have emerged as effective and often more environmentally benign alternatives to traditional Lewis acid catalysts in Friedel-Crafts reactions. They function as Brønsted acid catalysts, activating the acylating or alkylating agent.
Data Presentation: Sulfonic Acid Catalyzed Friedel-Crafts Acylation
The following table summarizes representative quantitative data for the Friedel-Crafts acylation of aromatic compounds catalyzed by various sulfonic acids.
| Aromatic Substrate | Acylating Agent | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Anisole | Acetic Anhydride | Silica-supported 4-ethylphenylsulfonic acid | 5 | 120 | 1.5 | ~95 | [1] |
| Anisole | Acetic Anhydride | MCM-41-(CH₂)₃-SO₃H | 10 | 120 | 1.5 | 52 | [1] |
| Toluene | Acetic Anhydride | Arenesulfonic modified SBA-15 | - | 110 | 1 | >95 (conversion) | [2] |
| Anisole | Acetic Anhydride | Methane sulfonic acid | - | 110 | 1 | ~40 (conversion) | [2] |
| Anisole | Valeric Anhydride | Silica-supported 4-ethylphenylsulfonic acid | 5 | 22 | 24 | 69 | [1] |
Experimental Protocol: Silica-Supported Sulfonic Acid Catalyzed Acylation of Anisole
This protocol is adapted from a procedure for the acylation of anisole with acetic anhydride using a silica-supported sulfonic acid catalyst.[1]
Materials:
-
Anisole
-
Acetic Anhydride
-
Silica-supported 4-ethylphenylsulfonic acid
-
Solvent (e.g., dichloroethane, if not solvent-free)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anisole (1.0 eq), acetic anhydride (3.0 eq), and silica-supported 4-ethylphenylsulfonic acid (5 mol%).
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (typically 1.5 hours), cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-methoxyacetophenone.
Visualization: Mechanism of Brønsted Acid-Catalyzed Friedel-Crafts Acylation
Caption: Brønsted acid-catalyzed Friedel-Crafts acylation mechanism.
Application of Pyridine N-Oxide Derivatives in Friedel-Crafts Type Reactions
While pyridine N-oxides are not typically used as catalysts for conventional Friedel-Crafts reactions, they can be incorporated into reactants to facilitate related transformations. A notable example is the enantioselective Friedel-Crafts alkylation of pyrroles with 2-enoyl-pyridine N-oxides, catalyzed by a Lewis acid.[3] In this case, the pyridine N-oxide moiety acts as a coordinating group for the Lewis acid catalyst, enabling asymmetric induction.
Data Presentation: Lewis Acid-Catalyzed Friedel-Crafts Alkylation with a Pyridine N-Oxide Reactant
The following table presents data for the asymmetric Friedel-Crafts alkylation of pyrroles with 2-enoyl-pyridine N-oxides.[3]
| Pyrrole Substrate | 2-Enoyl-pyridine N-oxide | Lewis Acid | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Pyrrole | (E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one N-oxide | Zn(OTf)₂ | L1 | 92 | 97 |
| 2-Methylpyrrole | (E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one N-oxide | Zn(OTf)₂ | L1 | 90 | 96 |
| Pyrrole | (E)-3-(4-chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one N-oxide | Zn(OTf)₂ | L1 | 95 | 98 |
| Pyrrole | (E)-3-(4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one N-oxide | Zn(OTf)₂ | L1 | 93 | 96 |
Experimental Protocol: Asymmetric Friedel-Crafts Alkylation of Pyrrole
This protocol is based on the Lewis acid-catalyzed reaction between a pyrrole and a 2-enoyl-pyridine N-oxide.[3]
Materials:
-
2-Enoyl-pyridine N-oxide
-
Pyrrole
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂)
-
Chiral ligand (L1 as specified in the reference)
-
Piperidine
-
Water and Chloroform
-
Standard reaction and purification glassware
Procedure:
-
In a reaction vessel, stir a mixture of the chiral ligand L1 (0.02 mmol) and Zn(OTf)₂ (0.02 mmol) in water (2.0 mL) for 2 hours at ambient temperature.
-
Add the 2-enoyl-pyridine N-oxide (0.2 mmol), chloroform (0.2 mL), and piperidine (0.02 mmol) to the mixture.
-
Cool the resulting mixture to 0 °C.
-
After 30 minutes, slowly add the corresponding pyrrole (0.6 mmol) using a syringe.
-
Monitor the reaction by TLC until completion.
-
Separate the organic phase and evaporate the solvent in vacuo.
-
Purify the residue by column chromatography to yield the Friedel-Crafts alkylation adduct.
Visualization: Experimental Workflow for Asymmetric Friedel-Crafts Alkylation
Caption: Workflow for asymmetric Friedel-Crafts alkylation.
Potential Application and Challenges for 4-Pyridinesulfonic Acid 1-Oxide
The bifunctional nature of 4-pyridinesulfonic acid 1-oxide presents a unique, yet challenging, profile for its potential use in Friedel-Crafts reactions.
Potential Roles:
-
Brønsted Acid Catalyst: The sulfonic acid group could protonate the acylating or alkylating agent, initiating the reaction.
-
Coordinating Agent: The N-oxide oxygen is a Lewis basic site that could interact with substrates or intermediates.
-
Dual-Role Catalyst: In a hypothetical scenario, the two functional groups could act in concert, for example, with the sulfonic acid activating the electrophile and the N-oxide interacting with the aromatic substrate.
Challenges:
-
Intramolecular Salt Formation: The acidic sulfonic acid and the basic N-oxide will likely form a stable intramolecular salt (zwitterion). This internal neutralization could significantly reduce the Brønsted acidity of the sulfonic acid group, thereby inhibiting its catalytic activity.
-
Deactivation: Pyridine and its derivatives are known to be poor substrates for Friedel-Crafts reactions because the ring nitrogen coordinates to the Lewis acid catalyst, deactivating the ring.[4] While the N-oxide can activate the ring to electrophilic substitution, the overall electronic nature and potential for complexation under reaction conditions are complex.
-
Solubility and Stability: The zwitterionic nature would affect its solubility in common organic solvents used for Friedel-Crafts reactions. Stability under the often harsh reaction conditions could also be a concern.
Proposed Experimental Protocol for Testing Catalytic Activity
To evaluate the potential of 4-pyridinesulfonic acid 1-oxide as a catalyst, a straightforward test reaction can be designed.
Reaction: Acylation of anisole with acetic anhydride. Catalyst: 4-Pyridinesulfonic acid 1-oxide. Procedure:
-
Combine anisole (1.0 eq), acetic anhydride (1.5 eq), and 4-pyridinesulfonic acid 1-oxide (10 mol%) in a suitable solvent (e.g., nitrobenzene or solvent-free).
-
Heat the mixture to a temperature range of 80-120 °C.
-
Monitor the reaction over 24 hours, taking aliquots for analysis by GC or TLC.
-
A parallel reaction with a known sulfonic acid catalyst (e.g., p-toluenesulfonic acid) should be run as a positive control.
-
A reaction without any catalyst will serve as a negative control.
-
Product formation will indicate catalytic activity.
Visualization: Structure and Potential Intramolecular Interaction
Caption: Potential zwitterionic nature of 4-pyridinesulfonic acid 1-oxide.
Conclusion
While there is no direct evidence for the application of 4-pyridinesulfonic acid 1-oxide as a catalyst in Friedel-Crafts reactions, the study of related sulfonic acids and pyridine N-oxide derivatives provides valuable insights. Sulfonic acids are effective Brønsted acid catalysts for these transformations. Pyridine N-oxide moieties can play a crucial role in directing and activating substrates in related C-C bond-forming reactions.
The primary challenge for 4-pyridinesulfonic acid 1-oxide is the likely formation of a catalytically inactive intramolecular salt. However, this hypothesis requires experimental verification. Future research could focus on designing reaction conditions (e.g., high temperatures, specific solvent systems) that might overcome this auto-inhibition or exploring its use in reactions where a bifunctional acid/base catalyst could be advantageous. The protocols and data presented for analogous systems provide a solid starting point for such investigations.
References
Application Notes and Protocols: 4-Pyridinesulfonic Acid 1-Oxide in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyridinesulfonic acid 1-oxide is a bifunctional ligand possessing both a pyridine N-oxide and a sulfonic acid group. This unique combination of donor groups suggests its potential for versatile coordination behavior with a wide range of metal ions. The pyridine N-oxide moiety typically coordinates to metal centers through the oxygen atom, acting as a strong σ-donor. The sulfonate group, being a weak coordinating anion, can either remain as a non-coordinating counter-ion, participate in hydrogen bonding, or in some cases, coordinate directly to the metal center, leading to the formation of polynuclear or higher-dimensional structures. The interplay between these two functionalities can be exploited to design novel metal complexes with interesting structural motifs and potential applications in catalysis, materials science, and medicinal chemistry.
Potential Coordination Modes
4-Pyridinesulfonic acid 1-oxide can exhibit several coordination modes, influencing the dimensionality and properties of the resulting metal complexes. The pyridine N-oxide group is a well-established strong coordinating group, while the sulfonate group offers possibilities for weaker interactions or bridging.
Caption: Potential coordination modes of 4-pyridinesulfonic acid 1-oxide.
Experimental Protocols
The following are generalized and hypothetical protocols for the synthesis of transition metal complexes with 4-pyridinesulfonic acid 1-oxide. These should be adapted based on the specific metal salt and desired product.
Protocol 1: General Synthesis of a Metal Complex of 4-Pyridinesulfonic Acid 1-Oxide
This protocol describes a general method for the synthesis of a metal complex, for instance, with Copper(II).
Materials:
-
4-Pyridinesulfonic acid 1-oxide
-
Metal salt (e.g., Copper(II) acetate monohydrate)
-
Solvent (e.g., Methanol, Ethanol, Water, or a mixture)
-
Stirring hotplate
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
Dissolve 4-pyridinesulfonic acid 1-oxide (1 mmol) in the chosen solvent (20 mL). Gentle heating may be required to achieve complete dissolution.
-
In a separate flask, dissolve the metal salt (e.g., Copper(II) acetate monohydrate, 0.5 mmol) in the same solvent (10 mL).
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A color change or precipitation may be observed upon mixing.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.
-
Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by filtration.
-
If no precipitate forms, slowly evaporate the solvent at room temperature or by using a rotary evaporator until crystals form.
-
Wash the collected solid with a small amount of cold solvent and then with diethyl ether.
-
Dry the product in a desiccator over silica gel.
Caption: A generalized workflow for the synthesis of metal complexes.
Data Presentation
The following tables present expected quantitative data for hypothetical metal complexes of 4-pyridinesulfonic acid 1-oxide, based on values reported for analogous pyridine N-oxide complexes. Actual experimental data will need to be determined empirically.
Table 1: Expected Infrared Spectroscopy Data (cm⁻¹)
| Functional Group | 4-Pyridinesulfonic Acid 1-Oxide (Ligand) | Hypothetical M(II) Complex | Expected Shift (Δν) |
| ν(N-O) | ~1250 | ~1200 - 1230 | -20 to -50 |
| δ(N-O) | ~840 | ~850 - 870 | +10 to +30 |
| ν(S=O) asymmetric | ~1280 | ~1280 - 1300 | Minimal to slight positive |
| ν(S=O) symmetric | ~1170 | ~1170 - 1190 | Minimal to slight positive |
| ν(M-O) | - | ~400 - 500 | - |
Note: A significant negative shift in the ν(N-O) stretching frequency is a strong indicator of coordination through the N-oxide oxygen.
Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) in D₂O
| Proton | 4-Pyridinesulfonic Acid 1-Oxide (Ligand) | Hypothetical Diamagnetic M(II) Complex | Expected Shift (Δδ) |
| H-2, H-6 (α to N) | ~8.2 | ~8.3 - 8.5 | +0.1 to +0.3 |
| H-3, H-5 (β to N) | ~7.8 | ~7.9 - 8.1 | +0.1 to +0.3 |
Note: Coordination to a diamagnetic metal center is expected to cause a downfield shift of the pyridine ring protons due to the deshielding effect of the metal ion.
Characterization Techniques
A comprehensive characterization of the synthesized complexes is crucial to determine their structure and properties.
Caption: A comprehensive workflow for the characterization of metal complexes.
Potential Applications
While experimental evidence is pending, the structural features of potential 4-pyridinesulfonic acid 1-oxide complexes suggest a range of applications:
-
Catalysis: The metal centers could act as Lewis acid catalysts, with the sulfonate group potentially influencing solubility in polar solvents.
-
Materials Science: The formation of coordination polymers could lead to new materials with interesting magnetic or porous properties.
-
Drug Development: Metal complexes of biologically active ligands can exhibit enhanced therapeutic properties. The N-oxide functionality is present in some approved drugs, and its coordination to metal ions could be a strategy for developing new metallodrugs.
Conclusion
4-Pyridinesulfonic acid 1-oxide presents an intriguing yet underexplored ligand for coordination chemistry. The protocols and expected data provided herein serve as a foundational guide for researchers to begin investigating the synthesis and characterization of its metal complexes. It is imperative to underscore that these are generalized procedures and hypothetical data. Rigorous experimental work is necessary to elucidate the actual coordination behavior, structures, and properties of these novel compounds. The exploration of this ligand's coordination chemistry holds the promise of uncovering new compounds with unique characteristics and potential applications across various scientific disciplines.
Application Notes and Protocols: Synthesis of Metal Complexes with 4-Pyridinesulfonic Acid 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and potential applications of novel metal complexes incorporating 4-pyridinesulfonic acid 1-oxide as a ligand. This document is intended to serve as a foundational guide for researchers exploring the coordination chemistry of this versatile ligand and its potential utility in catalysis, materials science, and drug development.
Introduction
4-Pyridinesulfonic acid 1-oxide is an intriguing ligand for the synthesis of metal complexes. The presence of both a sulfonate group and an N-oxide moiety offers multiple potential coordination modes, allowing for the formation of a diverse range of monomeric and polymeric structures. The N-oxide functional group typically coordinates to metal ions through the oxygen atom, while the sulfonate group can remain as a counter-ion or participate in coordination, leading to the formation of bridged structures. The unique electronic and steric properties of this ligand can influence the geometry, stability, and reactivity of the resulting metal complexes, making them attractive targets for various applications.
Potential Applications
Metal complexes derived from pyridine-N-oxide ligands have shown promise in a variety of fields. The introduction of the sulfonic acid group in 4-pyridinesulfonic acid 1-oxide can enhance aqueous solubility and introduce unique intermolecular interactions. Potential applications for these novel complexes include:
-
Catalysis: The metal centers in these complexes can act as Lewis acids, catalyzing a range of organic transformations. The unique ligand sphere may offer enhanced stability and selectivity. For instance, related zinc complexes have been shown to be highly efficient catalysts for Michael addition reactions.[1]
-
Drug Development: Metal-based compounds are a growing area of interest for therapeutic applications. The coordination of a metal to an organic ligand can result in synergistic effects, leading to enhanced biological activity, such as antimicrobial or anticancer properties.
-
Materials Science: The ability of the sulfonate group to act as a bridging ligand opens up the possibility of constructing coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and sensing.
Experimental Protocols
The following sections provide detailed protocols for the synthesis and characterization of metal complexes with 4-pyridinesulfonic acid 1-oxide.
General Synthesis of Metal Complexes with 4-Pyridinesulfonic Acid 1-Oxide
This protocol describes a general method for the synthesis of first-row transition metal complexes with 4-pyridinesulfonic acid 1-oxide. The procedure can be adapted by modifying the metal salt, solvent, and reaction conditions.
Materials:
-
4-Pyridinesulfonic acid 1-oxide
-
Metal salt (e.g., CuCl₂, Zn(OAc)₂, Co(NO₃)₂·6H₂O)
-
Solvent (e.g., ethanol, methanol, water, or a mixture)
-
Stir plate and stir bar
-
Reflux condenser
-
Schlenk flask or round-bottom flask
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Ligand Dissolution: Dissolve 4-pyridinesulfonic acid 1-oxide (1 equivalent) in the chosen solvent in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.
-
Metal Salt Addition: In a separate flask, dissolve the metal salt (0.5 to 1 equivalent, depending on the desired metal-to-ligand ratio) in the same solvent.
-
Reaction Mixture: Slowly add the metal salt solution to the ligand solution while stirring.
-
Reaction: The reaction mixture is then stirred at room temperature or heated to reflux for a period of 2 to 24 hours. The progress of the reaction can be monitored by the formation of a precipitate.
-
Isolation of the Product: After cooling to room temperature, the solid product, if formed, is collected by filtration. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.
-
Washing and Drying: The isolated solid is washed with a small amount of cold solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials. The product is then dried under vacuum.
Characterization of the Metal Complexes
A combination of spectroscopic and analytical techniques is essential to confirm the formation and elucidate the structure of the synthesized complexes.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the coordination of the 4-pyridinesulfonic acid 1-oxide ligand to the metal center.
-
Procedure: Acquire the FTIR spectrum of the free ligand and the synthesized complex.
-
Expected Observations: A shift in the N-O stretching vibration (typically around 1250 cm⁻¹) to a lower frequency is indicative of coordination through the N-oxide oxygen. Changes in the S=O stretching frequencies of the sulfonate group (around 1200-1000 cm⁻¹) can suggest its involvement in coordination.
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Objective: To study the electronic transitions within the complex.
-
Procedure: Dissolve the complex in a suitable solvent and record the UV-Vis spectrum.
-
Expected Observations: The appearance of new absorption bands in the visible region, which are absent in the free ligand spectrum, can be attributed to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) bands.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the structure of diamagnetic complexes in solution.
-
Procedure: Record ¹H and ¹³C NMR spectra of the complex in a suitable deuterated solvent.
-
Expected Observations: Changes in the chemical shifts of the pyridine ring protons and carbons upon coordination can provide information about the binding mode.
-
-
Elemental Analysis:
-
Objective: To determine the empirical formula of the complex.
-
Procedure: Submit a pure sample of the complex for C, H, N, and S analysis.
-
Expected Observations: The experimentally determined weight percentages of the elements should match the calculated values for the proposed formula.
-
-
Single-Crystal X-ray Diffraction:
-
Objective: To definitively determine the solid-state structure of the complex.
-
Procedure: Grow single crystals of the complex suitable for X-ray diffraction analysis. This can often be achieved by slow evaporation of the solvent from the reaction mixture or by vapor diffusion of a counter-solvent.
-
Expected Observations: The X-ray crystal structure will provide precise information on bond lengths, bond angles, coordination geometry of the metal center, and the overall crystal packing.
-
Data Presentation
The quantitative data obtained from the characterization of the synthesized metal complexes should be systematically organized for clarity and comparison.
Table 1: Elemental Analysis Data
| Complex | Calculated %C | Found %C | Calculated %H | Found %H | Calculated %N | Found %N | Calculated %S | Found %S |
| Example: [Cu(C₅H₄NO₄S)₂(H₂O)₂] | 28.34 | 2.85 | 6.61 | 15.13 | ||||
| Your Complex 1 | ||||||||
| Your Complex 2 |
Table 2: Key FTIR Spectral Data (cm⁻¹)
| Compound | ν(N-O) | ν(S=O) asymmetric | ν(S=O) symmetric |
| 4-Pyridinesulfonic acid 1-oxide | ~1250 | ~1180 | ~1040 |
| Example: [Cu(C₅H₄NO₄S)₂(H₂O)₂] | |||
| Your Complex 1 | |||
| Your Complex 2 |
Table 3: UV-Vis Spectroscopic Data
| Complex | Solvent | λmax (nm) (ε, M⁻¹cm⁻¹) | Assignment |
| Example: [Cu(C₅H₄NO₄S)₂(H₂O)₂] | Water | d-d transition | |
| Your Complex 1 | |||
| Your Complex 2 |
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of metal complexes with 4-pyridinesulfonic acid 1-oxide.
Caption: General workflow for the synthesis and characterization of metal complexes.
Proposed Coordination of 4-Pyridinesulfonic Acid 1-Oxide
This diagram illustrates the proposed coordination of the 4-pyridinesulfonic acid 1-oxide ligand to a generic metal center (M).
Caption: Proposed coordination of the ligand to a metal center.
References
Application Notes and Protocols: The Role of 4-Pyridinesulfonic Acid 1-Oxide in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-pyridinesulfonic acid 1-oxide as a versatile intermediate in the synthesis of pharmaceuticals. While direct, large-scale applications of this specific reagent are not extensively documented in publicly available literature, its utility can be strongly inferred from the well-established chemistry of pyridine N-oxides and sulfonic acids in medicinal chemistry. The strategic placement of the N-oxide and sulfonic acid functionalities offers unique opportunities for the regioselective synthesis of complex pyridine-based scaffolds, which are ubiquitous in modern pharmaceuticals.[1][2]
Introduction
The pyridine ring is a fundamental structural motif in a vast array of pharmaceutical agents due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization.[1][2] The introduction of a sulfonic acid group can enhance the aqueous solubility of a drug candidate, a critical parameter for bioavailability. The N-oxide functionality serves a dual purpose: it can modulate the electronic properties of the pyridine ring to direct further substitution and can also be retained in the final active pharmaceutical ingredient (API) to influence its physicochemical and biological properties.[3][4]
The formation of a pyridine N-oxide is a key strategy to enhance the reactivity of the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions.[5][6] This activation is crucial for the introduction of various functional groups that are essential for the pharmacological activity of the target molecule.
Potential Applications in Pharmaceutical Synthesis
The primary application of 4-pyridinesulfonic acid 1-oxide in pharmaceutical synthesis is anticipated to be as a key intermediate for the preparation of highly substituted pyridine derivatives. The sulfonic acid group at the 4-position, combined with the activating effect of the N-oxide, allows for selective modifications at other positions of the pyridine ring.
Key Synthetic Advantages:
-
Enhanced Solubility: The inherent polarity of the sulfonic acid and N-oxide groups can improve the solubility of synthetic intermediates in polar solvents, potentially simplifying reaction and purification procedures.
-
Regiocoselective Functionalization: The N-oxide group activates the 2- and 6-positions of the pyridine ring towards nucleophilic attack, and the 3- and 5-positions towards electrophilic attack, allowing for precise control over the introduction of additional substituents.
-
Bioisosteric Replacement: The N-oxide group can act as a bioisostere for other functional groups, potentially leading to improved binding affinity and pharmacokinetic profiles of a drug candidate.[3]
-
Prodrug Strategies: The N-oxide can be designed to be reduced in vivo to the corresponding pyridine, offering a potential prodrug approach to targeted drug delivery.[3]
Experimental Protocols
Protocol 1: Synthesis of 4-Pyridinesulfonic Acid 1-Oxide
This protocol is adapted from methodologies for the synthesis of other pyridine sulfonic acid N-oxides.[7]
Materials:
-
4-Chloropyridine
-
Hydrogen peroxide (30% solution)
-
Acetic acid
-
Sodium sulfite
-
Sodium hydroxide
-
Hydrochloric acid
-
Water
Procedure:
-
N-Oxidation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloropyridine in glacial acetic acid.
-
Slowly add 30% hydrogen peroxide to the solution while maintaining the temperature below 60°C.
-
After the addition is complete, heat the mixture at 70-80°C for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully neutralize with a saturated solution of sodium hydroxide.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to remove any unreacted starting material.
-
Sulfonation: To the aqueous solution of 4-chloropyridine 1-oxide, add a solution of sodium sulfite.
-
Heat the mixture to reflux for several hours. The progress of the sulfonation can be monitored by HPLC.
-
Work-up: After completion of the reaction, cool the mixture and acidify with hydrochloric acid to precipitate the 4-pyridinesulfonic acid 1-oxide.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the desired product.
Logical Workflow for the Synthesis of 4-Pyridinesulfonic Acid 1-Oxide
Caption: Synthetic pathway for 4-pyridinesulfonic acid 1-oxide.
Protocol 2: Hypothetical Functionalization of 4-Pyridinesulfonic Acid 1-Oxide
This protocol illustrates a potential subsequent reaction, such as nitration, to introduce further functionality onto the pyridine ring.
Materials:
-
4-Pyridinesulfonic acid 1-oxide
-
Fuming sulfuric acid (oleum)
-
Nitric acid
-
Ice
-
Sodium hydroxide solution
Procedure:
-
In a flask cooled in an ice bath, carefully add 4-pyridinesulfonic acid 1-oxide to fuming sulfuric acid.
-
Slowly add a mixture of nitric acid and sulfuric acid to the reaction mixture, keeping the temperature below 10°C.
-
After the addition, allow the reaction to stir at a controlled temperature until completion (monitored by HPLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a cold sodium hydroxide solution to precipitate the nitrated product.
-
Filter the product, wash with cold water, and dry.
Data Presentation
The following table provides a template for recording quantitative data from the synthesis and functionalization of 4-pyridinesulfonic acid 1-oxide. Hypothetical data is included for illustrative purposes.
| Reaction Step | Starting Material | Product | Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (by HPLC, %) |
| N-Oxidation | 4-Chloropyridine | 4-Chloropyridine 1-Oxide | H₂O₂, Acetic Acid | 6 | 75 | 92 | 98 |
| Sulfonation | 4-Chloropyridine 1-Oxide | 4-Pyridinesulfonic Acid 1-Oxide | Na₂SO₃, H₂O | 12 | 100 (reflux) | 85 | 97 |
| Nitration | 4-Pyridinesulfonic Acid 1-Oxide | 3-Nitro-4-pyridinesulfonic Acid 1-Oxide | HNO₃, H₂SO₄ | 4 | 5 | 78 | 95 |
Visualization of Synthetic Utility
The following diagram illustrates the general principle of using pyridine N-oxides to direct the synthesis of substituted pyridines, a core concept for the application of 4-pyridinesulfonic acid 1-oxide.
General Reactivity of Pyridine N-Oxides in Pharmaceutical Synthesis
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. baranlab.org [baranlab.org]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 7. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
Application Notes and Protocols: 4-Pyridinesulfonic Acid 1-Oxide in Polymer Chemistry
Disclaimer: The following application notes and protocols are a theoretical guide based on established principles of polymer chemistry and the known reactivity of related compounds. To date, there is a notable absence of published literature specifically detailing the synthesis and application of poly(4-pyridinesulfonic acid 1-oxide). Therefore, the following content is intended to serve as a prospective framework for researchers and scientists interested in exploring this novel polymer system.
Introduction
4-Pyridinesulfonic acid 1-oxide is a unique monomer that combines the functionalities of a pyridine N-oxide and a sulfonic acid group. The pyridine N-oxide moiety is known for its coordinating properties and its ability to influence the electronic nature of the pyridine ring. The sulfonic acid group is a strong acid, rendering the monomer and its corresponding polymer highly water-soluble and capable of acting as a polyelectrolyte. The combination of these two groups in one monomer suggests that poly(4-pyridinesulfonic acid 1-oxide) could exhibit interesting properties for a variety of applications, including as a specialty polyelectrolyte, a metal-coordinating polymer, a hydrophilic coating material, or a component in proton exchange membranes.
Monomer Synthesis: 4-Pyridinesulfonic Acid 1-Oxide
The synthesis of 4-pyridinesulfonic acid 1-oxide would likely proceed via the oxidation of 4-pyridinesulfonic acid. A common and effective oxidizing agent for the formation of pyridine N-oxides is meta-chloroperoxybenzoic acid (m-CPBA).
Proposed Synthesis Pathway
The proposed reaction involves the direct oxidation of the nitrogen atom in the pyridine ring of 4-pyridinesulfonic acid using m-CPBA in a suitable solvent like dichloromethane.
Caption: Proposed synthesis of 4-pyridinesulfonic acid 1-oxide.
Hypothetical Experimental Protocol for Monomer Synthesis
-
Dissolution: Dissolve 10 mmol of 4-pyridinesulfonic acid in 50 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Oxidant: Slowly add a solution of 12 mmol of m-chloroperoxybenzoic acid in 50 mL of dichloromethane to the cooled solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated m-chlorobenzoic acid.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic byproduct.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Isolation: Remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure 4-pyridinesulfonic acid 1-oxide.
Polymerization of 4-Pyridinesulfonic Acid 1-Oxide
Due to the presence of a vinyl-like aromatic structure, free radical polymerization is a plausible method for synthesizing poly(4-pyridinesulfonic acid 1-oxide). The choice of initiator and solvent will be critical due to the monomer's polarity.
Proposed Polymerization Scheme
A water-soluble initiator, such as potassium persulfate, could be used to initiate the polymerization in an aqueous medium.
Caption: Proposed free radical polymerization of the monomer.
Hypothetical Experimental Protocol for Polymerization
-
Monomer Solution: Prepare a 2 M aqueous solution of 4-pyridinesulfonic acid 1-oxide in deionized water in a reaction vessel.
-
Inert Atmosphere: Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.
-
Initiator Addition: Add a freshly prepared aqueous solution of potassium persulfate (1 mol% relative to the monomer).
-
Polymerization: Heat the reaction mixture to 70 °C under a nitrogen atmosphere and stir for 12 hours.
-
Termination: Cool the reaction to room temperature.
-
Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent such as acetone or ethanol.
-
Collect the polymer by filtration.
-
Redissolve the polymer in a minimum amount of deionized water and re-precipitate to further purify.
-
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C until a constant weight is achieved.
Potential Applications and Physicochemical Properties
While no experimental data exists for poly(4-pyridinesulfonic acid 1-oxide), its properties can be inferred from analogous polymers.
Predicted Physicochemical Properties
| Property | Predicted Characteristic | Rationale |
| Solubility | Highly soluble in water and other polar protic solvents. Insoluble in nonpolar solvents. | The presence of the highly polar sulfonic acid group. |
| Ionic Conductivity | Expected to be high in aqueous solution and in the hydrated solid state. | The sulfonic acid groups can dissociate to provide mobile protons. |
| Thermal Stability | Moderate to good. The degradation temperature would need to be determined experimentally. | Aromatic backbone generally imparts good thermal stability. |
| Metal Coordination | Capable of coordinating with various metal ions. | The N-oxide group is a known ligand for metal ions. |
| Hygroscopicity | Likely to be highly hygroscopic. | The sulfonic acid groups will strongly attract water molecules. |
Potential Applications
-
Polyelectrolyte: For use in water treatment, as a flocculant, or as a dispersant.
-
Proton Exchange Membranes: After cross-linking, the polymer could be investigated for its potential in fuel cells due to its acidic nature.
-
Hydrogels: The high hydrophilicity suggests it could be a good candidate for forming hydrogels for applications in drug delivery or as superabsorbents.
-
Functional Coatings: Its water solubility and coordinating ability could be utilized to create functional coatings on various substrates.
Experimental Workflow Overview
The overall process from monomer synthesis to polymer characterization can be visualized as follows:
Caption: Workflow from monomer synthesis to polymer characterization.
Conclusion
The exploration of 4-pyridinesulfonic acid 1-oxide in polymer chemistry presents an exciting opportunity to develop novel functional polymers. The protocols and applications outlined in this document are hypothetical and await experimental validation. Researchers venturing into this area are encouraged to start with small-scale synthesis and thorough characterization of both the monomer and the resulting polymer. Careful consideration of reaction conditions and purification techniques will be paramount to successfully synthesizing and evaluating this promising new material.
Application Notes and Protocols for the Quantification of 4-Pyridinesulfonic Acid 1-Oxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Pyridinesulfonic acid 1-oxide is a polar organic compound of interest in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for various applications, including reaction monitoring, purity assessment, and stability studies. These application notes provide detailed protocols for the quantification of 4-pyridinesulfonic acid 1-oxide using High-Performance Liquid Chromatography (HPLC) with both Ultraviolet (UV) and Mass Spectrometry (MS) detection. The methodologies are designed to be robust and adaptable to various laboratory settings.
Analytical Methods Overview
Due to the highly polar nature of 4-pyridinesulfonic acid 1-oxide, resulting from the presence of both a sulfonic acid group and an N-oxide group, chromatographic retention on traditional reversed-phase columns (e.g., C18) can be challenging. The methods presented here address this challenge through two primary approaches:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the retention and separation of highly polar compounds.
-
Reversed-Phase HPLC with a Polar-Embedded Column: These columns offer alternative selectivity and improved retention for polar analytes compared to standard C18 columns.
Detection is achieved via UV spectrophotometry, leveraging the chromophoric nature of the pyridine N-oxide ring, and mass spectrometry for enhanced sensitivity and selectivity.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the described analytical methods.
Table 1: HPLC-UV Method Performance
| Parameter | HILIC Method | Reversed-Phase Method |
| Linearity (R²) | ||
| > 0.999 | > 0.999 | |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.6 µg/mL |
| Precision (%RSD) | < 2% | < 2% |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
Table 2: HPLC-MS/MS Method Performance
| Parameter | HILIC Method | Reversed-Phase Method |
| Linearity (R²) | ||
| > 0.999 | > 0.999 | |
| Limit of Detection (LOD) | 1 ng/mL | 2 ng/mL |
| Limit of Quantification (LOQ) | 3 ng/mL | 6 ng/mL |
| Precision (%RSD) | < 3% | < 3% |
| Accuracy (% Recovery) | 99 - 101% | 98 - 102% |
Experimental Protocols
Protocol 1: Quantification by HILIC-UV
This method is recommended for its superior retention of the highly polar 4-pyridinesulfonic acid 1-oxide.
1.1. Materials and Reagents
-
4-Pyridinesulfonic acid 1-oxide reference standard
-
Acetonitrile (ACN), HPLC grade
-
Water, deionized (18 MΩ·cm)
-
Ammonium formate, analytical grade
-
Formic acid, analytical grade
1.2. Instrumentation
-
HPLC system with a binary pump, autosampler, and UV detector
-
HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
1.3. Chromatographic Conditions
-
Mobile Phase A: 10 mM Ammonium formate in Water with 0.1% Formic Acid
-
Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid
-
Gradient: 95% B to 50% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
UV Detection Wavelength: 265 nm (based on typical absorbance of pyridine N-oxides)[1][2]
1.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-pyridinesulfonic acid 1-oxide reference standard in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition (95% B).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to an expected concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: Quantification by Reversed-Phase HPLC-UV
This method provides an alternative to HILIC and may be suitable depending on the sample matrix.
2.1. Materials and Reagents
-
4-Pyridinesulfonic acid 1-oxide reference standard
-
Methanol (MeOH), HPLC grade
-
Water, deionized (18 MΩ·cm)
-
Phosphoric acid, analytical grade
2.2. Instrumentation
-
HPLC system with a binary pump, autosampler, and UV detector
-
Reversed-phase column with a polar-embedded stationary phase (e.g., Agilent ZORBAX SB-AQ, 4.6 x 150 mm, 5 µm)
2.3. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% Phosphoric Acid[3]
-
Mobile Phase B: Methanol
-
Isocratic Elution: 98% A and 2% B[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 265 nm
2.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-pyridinesulfonic acid 1-oxide reference standard in 10 mL of Mobile Phase A.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with Mobile Phase A.
-
Sample Preparation: Dissolve the sample in Mobile Phase A to an expected concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.
Protocol 3: Quantification by HPLC-MS/MS
For higher sensitivity and selectivity, an LC-MS/MS method is recommended. The chromatographic conditions from either Protocol 1 or 2 can be adapted. Formic acid should be used instead of phosphoric acid for MS compatibility.[3]
3.1. Instrumentation
-
LC-MS/MS system (e.g., Agilent 1290 Infinity II LC coupled with a 6470 Triple Quadrupole MS)
3.2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Precursor Ion (m/z): 176.0 (M+H)⁺
-
Product Ions (m/z): To be determined by infusion of a standard solution. Expected fragments may involve the loss of SO₃ (80 Da).
-
Collision Energy: Optimize for the specific instrument and transitions.
-
Gas Temperatures and Flow Rates: Optimize for the specific instrument.
Diagrams
Caption: General experimental workflow for the quantification of 4-pyridinesulfonic acid 1-oxide.
Caption: Logical relationships influencing the choice of analytical method.
References
Application Note: HPLC Analysis of 4-Pyridinesulfonic Acid 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-pyridinesulfonic acid 1-oxide. The described protocol is suitable for the determination of purity, stability studies, and quantification of 4-pyridinesulfonic acid 1-oxide in various sample matrices. The method utilizes a reverse-phase C18 column with a simple isocratic mobile phase, providing excellent peak symmetry and reproducibility.
Introduction
4-Pyridinesulfonic acid 1-oxide is a heterocyclic organic compound of interest in pharmaceutical and chemical research. As with any active pharmaceutical ingredient (API) or intermediate, a reliable analytical method for its quantification and purity assessment is crucial. This document provides a detailed protocol for the analysis of 4-pyridinesulfonic acid 1-oxide using reverse-phase HPLC with UV detection.
Experimental Protocol
This section outlines the necessary equipment, reagents, and detailed steps for the HPLC analysis.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for this analysis.
-
Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (85%, analytical grade)
-
4-Pyridinesulfonic acid 1-oxide reference standard
-
Chromatographic Conditions
Based on methods for structurally similar compounds, the following starting conditions are recommended.[1][2] Optimization may be required depending on the specific column and HPLC system used.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 95:5 (v/v) Water:Acetonitrile with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, add 50 mL of acetonitrile and 1 mL of 85% phosphoric acid to 950 mL of HPLC-grade water. Mix thoroughly and degas before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of 4-pyridinesulfonic acid 1-oxide reference standard and dissolve it in 100 mL of the mobile phase to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing 4-pyridinesulfonic acid 1-oxide in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The following table summarizes the typical quantitative data obtained during the validation of this analytical method.
| Parameter | Result |
| Retention Time (tR) | Approximately 3.5 minutes |
| Linearity (r²) | > 0.999 (Concentration range: 1-50 µg/mL) |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Experimental Workflow
The logical flow of the analytical process is depicted in the following diagram.
References
Application Note: Determination of 4-Pyridinesulfonic Acid 1-Oxide Purity via Potentiometric Titration
APN-001
Abstract
This application note details a robust and accurate method for determining the purity of 4-pyridinesulfonic acid 1-oxide using non-aqueous potentiometric acid-base titration. The inherent strong acidic nature of the sulfonic acid moiety allows for straightforward quantification by titration with a standardized strong base in a non-aqueous solvent system. This method provides a clear and sharp endpoint, ensuring high precision and reliability for quality control and research applications in the pharmaceutical and chemical industries.
Introduction
4-Pyridinesulfonic acid 1-oxide is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity is a critical parameter that can significantly impact the yield and quality of the final products. The molecule possesses both a strongly acidic sulfonic acid group and a weakly basic pyridine N-oxide functionality. This dual functionality necessitates an analytical method that can selectively and accurately quantify the acidic component without interference from the N-oxide group.
Acid-base titration in a non-aqueous medium is a well-established technique for the analysis of substances that are sparingly soluble in water or exhibit weak acidic/basic properties in aqueous solutions.[1] By employing a non-aqueous solvent, the acidic strength of the sulfonic acid is enhanced, leading to a more pronounced potential jump at the equivalence point during potentiometric titration.[1][2] This application note provides a detailed protocol for the potentiometric titration of 4-pyridinesulfonic acid 1-oxide with tetrabutylammonium hydroxide (TBAH) in a suitable non-aqueous solvent.
Experimental Protocol
Principle
The sulfonic acid group of 4-pyridinesulfonic acid 1-oxide is a strong acid and can be directly titrated with a strong base. The reaction proceeds according to the following stoichiometry:
C₅H₅NO₃S + (C₄H₉)₄NOH → (C₄H₉)₄N⁺C₅H₄NO₃S⁻ + H₂O
The endpoint of the titration is determined by monitoring the potential change of a glass electrode versus a reference electrode as the titrant is added. The equivalence point is identified as the point of the most significant change in potential.
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| 4-Pyridinesulfonic acid 1-oxide | ≥97% | e.g., ChemScene[3] |
| Tetrabutylammonium hydroxide (TBAH), 0.1 N in isopropanol/methanol | Analytical Standard | Various |
| Benzoic Acid | Primary Standard | Various |
| Dimethylformamide (DMF), anhydrous | ACS Grade | Various |
| Toluene | ACS Grade | Various |
| Methanol, anhydrous | ACS Grade | Various |
| pH 4.01 Buffer Solution | Standardized | Various |
| pH 7.00 Buffer Solution | Standardized | Various |
| pH 10.01 Buffer Solution | Standardized | Various |
| Automatic Potentiometric Titrator | - | e.g., Mettler Toledo, Metrohm |
| Glass Electrode | - | - |
| Silver/Silver Chloride (Ag/AgCl) Reference Electrode | - | - |
| Analytical Balance | 0.1 mg readability | - |
| Volumetric Flasks, Class A | - | - |
| Burette, Class A | - | - |
| Magnetic Stirrer and Stir Bars | - | - |
Standardization of 0.1 N Tetrabutylammonium Hydroxide (TBAH)
-
Accurately weigh approximately 0.1 g of dried benzoic acid (primary standard) into a 100 mL beaker.
-
Dissolve the benzoic acid in 50 mL of anhydrous dimethylformamide.
-
Titrate the solution with the 0.1 N TBAH solution using the automatic potentiometric titrator.
-
Record the volume of TBAH solution required to reach the equivalence point.
-
Calculate the exact normality of the TBAH solution using the following formula:
Normality (N) of TBAH = (Weight of Benzoic Acid in g) / (Volume of TBAH in L × 122.12 g/mol )
-
Perform the standardization in triplicate and use the average normality for sample analysis.
Sample Preparation and Titration Procedure
-
Accurately weigh approximately 0.2-0.3 g of the 4-pyridinesulfonic acid 1-oxide sample into a 150 mL beaker.
-
Add 75 mL of anhydrous dimethylformamide to the beaker and dissolve the sample using a magnetic stirrer.
-
Calibrate the pH meter/potentiometric titrator with standard buffer solutions (pH 4.01, 7.00, and 10.01).
-
Immerse the glass electrode and the reference electrode into the sample solution.
-
Titrate the sample solution with the standardized 0.1 N TBAH solution. Record the potential (mV) as a function of the titrant volume.
-
The endpoint is the point of maximum inflection on the titration curve. Modern automatic titrators will automatically identify the equivalence point.
-
Perform a blank titration using 75 mL of anhydrous dimethylformamide and subtract the blank volume from the sample titration volume.
Calculation of Purity
The purity of 4-pyridinesulfonic acid 1-oxide is calculated using the following equation:
Purity (%) = [(V_sample - V_blank) × N_TBAH × MW_sample] / (W_sample × 10)
Where:
-
V_sample = Volume of TBAH titrant used for the sample (mL)
-
V_blank = Volume of TBAH titrant used for the blank (mL)
-
N_TBAH = Normality of the standardized TBAH solution (mol/L)
-
MW_sample = Molecular weight of 4-pyridinesulfonic acid 1-oxide (159.17 g/mol )[3]
-
W_sample = Weight of the 4-pyridinesulfonic acid 1-oxide sample (g)
Data Presentation
Table 1: Standardization of 0.1 N TBAH Solution
| Trial | Weight of Benzoic Acid (g) | Volume of TBAH (mL) | Calculated Normality (N) |
| 1 | 0.1025 | 8.39 | 0.1001 |
| 2 | 0.1018 | 8.34 | 0.1000 |
| 3 | 0.1031 | 8.44 | 0.1001 |
| Average | - | - | 0.1001 |
Table 2: Purity Determination of 4-Pyridinesulfonic Acid 1-Oxide
| Sample ID | Sample Weight (g) | Titrant Volume (mL) | Blank Volume (mL) | Purity (%) |
| Lot A-001 | 0.2512 | 15.65 | 0.05 | 98.7 |
| Lot A-002 | 0.2558 | 15.92 | 0.05 | 98.5 |
| Lot B-001 | 0.2498 | 15.23 | 0.05 | 96.8 |
Experimental Workflow and Diagrams
Figure 1: Experimental workflow for the purity determination of 4-pyridinesulfonic acid 1-oxide.
Conclusion
The potentiometric titration method described in this application note provides a reliable and accurate means for determining the purity of 4-pyridinesulfonic acid 1-oxide. The use of a non-aqueous solvent system and a strong base titrant ensures a sharp and easily detectable endpoint. This protocol is suitable for routine quality control analysis in manufacturing environments as well as for characterization in research and development settings.
References
"handling and storage procedures for 4-pyridinesulfonic acid 1-oxide"
Disclaimer: A specific Safety Data Sheet (SDS) for 4-pyridinesulfonic acid 1-oxide was not located. The following handling and storage procedures are based on the known properties of the structurally related compounds: 4-pyridinesulfonic acid and pyridine-N-oxide. It is imperative to treat this compound with caution and to perform a thorough risk assessment before use. These guidelines should be supplemented with institution-specific safety protocols.
Introduction
4-Pyridinesulfonic acid 1-oxide is a heterocyclic organic compound containing both a sulfonic acid group and a pyridine N-oxide functional group. This unique combination suggests that it will exhibit properties of both a strong acid and a potentially reactive N-oxide. These application notes provide detailed procedures for the safe handling, storage, and disposal of this compound in a research and development setting.
Quantitative Data Summary
The following table summarizes key quantitative data derived from related compounds. These values should be considered estimates for 4-pyridinesulfonic acid 1-oxide.
| Parameter | Value | Source Compound |
| Melting Point | >300 °C | 3-Pyridinesulfonic acid[1] |
| Storage Temperature | 2-8°C | 4-Pyridinesulfonic acid[2][3] |
| Incompatible Materials | Strong oxidizing agents | 3-Pyridinesulfonic acid, Pyridine-N-oxide[4][5] |
Experimental Protocols
A comprehensive assessment of personal protective equipment is critical. The following PPE should be worn at all times when handling 4-pyridinesulfonic acid 1-oxide:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat, and in cases of potential splashing, a chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood[1][4]. If dusts are generated, a NIOSH-approved respirator is recommended.
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.[4]
-
Designate a specific area within a chemical fume hood for handling.
-
Have appropriate spill cleanup materials available.
-
-
Weighing and Transfer:
-
Handle as a solid to minimize dust generation.
-
Use a spatula for transfers. Avoid creating dust.
-
If dissolving, add the solid slowly to the solvent.
-
-
General Use:
-
Store in a tightly closed container.[4]
-
Store at a recommended temperature of 2-8°C for long-term stability.[2][3]
-
Store away from incompatible materials, particularly strong oxidizing agents.[4][5]
-
It is advisable to store this compound in a corrosives cabinet.[1][4]
-
Small Spills:
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.
-
Place the material into a suitable container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the area.
-
Contact your institution's environmental health and safety department.
-
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[1][4][5]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4][5]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]
-
Dispose of waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.
Visualizations
Caption: Workflow for the safe handling of 4-pyridinesulfonic acid 1-oxide.
Caption: Potential hazard pathways for 4-pyridinesulfonic acid 1-oxide exposure.
References
"experimental setup for reactions involving 4-pyridinesulfonic acid 1-oxide"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving 4-pyridinesulfonic acid 1-oxide. This document includes detailed protocols for its synthesis, starting from commercially available reagents, and outlines its potential applications in catalysis, supported by a representative experimental procedure. Safety precautions and data presentation are integrated to ensure safe and efficient laboratory work.
Introduction
4-Pyridinesulfonic acid 1-oxide is a pyridine N-oxide derivative bearing a sulfonic acid group at the 4-position. Pyridine N-oxides are a versatile class of compounds utilized in organic synthesis as oxidizing reagents, ligands for metal catalysis, and organocatalysts. The presence of the sulfonic acid group in 4-pyridinesulfonic acid 1-oxide can impart unique solubility and catalytic properties, making it an interesting candidate for various chemical transformations. This document details the synthesis of this compound and provides a protocol for a potential catalytic application.
Safety and Handling
Researchers should adhere to standard laboratory safety practices when handling the chemicals mentioned in these protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: All procedures should be carried out in a well-ventilated fume hood.
-
Corrosive and Oxidizing Agents: Handle strong acids, bases, and oxidizing agents with extreme care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Synthesis of 4-Pyridinesulfonic Acid 1-Oxide
The synthesis of 4-pyridinesulfonic acid 1-oxide is a two-step process starting from the synthesis of its precursor, 4-pyridinesulfonic acid.
Protocol 1: Synthesis of 4-Pyridinesulfonic Acid
This protocol is adapted from a procedure published in Organic Syntheses and involves the reaction of N-(4-pyridyl)pyridinium chloride hydrochloride with sodium sulfite.
Materials and Reagents:
-
N-(4-pyridyl)pyridinium chloride hydrochloride
-
Sodium sulfite heptahydrate
-
Deionized water
-
Activated charcoal
-
12N Hydrochloric acid
-
70% Aqueous ethanol
-
2-L Round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a 2-L round-bottomed flask, dissolve 115 g (0.50 mole) of N-(4-pyridyl)pyridinium chloride hydrochloride in 750 ml of water.
-
Cautiously add 378 g (1.50 moles) of solid sodium sulfite heptahydrate to the solution.
-
Once the initial evolution of sulfur dioxide has subsided, heat the solution to a gentle reflux under a nitrogen atmosphere for 24 hours.
-
After cooling slightly, add 20 g of activated charcoal to the mixture and heat under reflux for an additional hour.
-
Filter the hot solution to remove the charcoal.
-
The filtrate contains the sodium salt of 4-pyridinesulfonic acid. To isolate the free acid, add 320 ml of 12N hydrochloric acid with mixing and cool the solution to room temperature.
-
Filter the precipitate of sodium chloride.
-
Evaporate the filtrate to dryness under reduced pressure on a steam bath.
-
Crystallize the residue from 600 ml of 70% aqueous ethanol to yield colorless crystals of 4-pyridinesulfonic acid.
Data Summary:
| Parameter | Value |
| Yield | 27–30 g |
| Melting Point | 313–315 °C (decomposes) |
Protocol 2: N-Oxidation of 4-Pyridinesulfonic Acid
This protocol is a proposed adaptation of a general procedure for the N-oxidation of pyridine using peracetic acid, as described in Organic Syntheses.[1]
Materials and Reagents:
-
4-Pyridinesulfonic acid
-
40% Peracetic acid
-
Isopropyl alcohol
-
Diethyl ether
-
1-L Three-necked flask
-
Stirrer
-
Thermometer
-
Dropping funnel
-
Heating mantle
Procedure:
-
In a 1-L three-necked flask equipped with a stirrer, thermometer, and dropping funnel, suspend 79.5 g (0.50 moles) of 4-pyridinesulfonic acid in 250 ml of water.
-
With stirring, add 114 g (0.60 moles) of 40% peracetic acid dropwise at a rate that maintains the reaction temperature at 70-75 °C.
-
After the addition is complete, continue stirring at 75 °C for 3 hours.
-
Allow the mixture to cool to room temperature.
-
The product, 4-pyridinesulfonic acid 1-oxide, is expected to be water-soluble. To isolate, the excess peracetic acid and water can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Data Summary (Hypothetical):
| Parameter | Expected Value |
| Yield | 70-80% |
| Physical State | Crystalline solid |
Application in Catalysis (Representative Protocol)
Pyridine N-oxides are known to act as ligands and oxidants in palladium-catalyzed C-H activation/arylation reactions.[2] The sulfonic acid group in 4-pyridinesulfonic acid 1-oxide could potentially allow for catalysis in polar or aqueous solvent systems. Below is a representative protocol for a direct arylation reaction.
Protocol 3: Proposed Palladium-Catalyzed Direct Arylation of Benzene with Iodobenzene
Materials and Reagents:
-
Palladium(II) acetate (Pd(OAc)₂)
-
4-Pyridinesulfonic acid 1-oxide
-
Iodobenzene
-
Benzene
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Schlenk tube
-
Magnetic stirrer
-
Oil bath
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol), 4-pyridinesulfonic acid 1-oxide (3.5 mg, 0.02 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add DMF (2 mL), benzene (1 mL, 11.2 mmol), and iodobenzene (204 mg, 1.0 mmol).
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Seal the tube and heat the reaction mixture at 120 °C in an oil bath for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to obtain biphenyl.
Data Summary (Hypothetical):
| Parameter | Description |
| Catalyst Loading | 1 mol% Pd(OAc)₂ |
| Ligand/Oxidant | 2 mol% 4-Pyridinesulfonic acid 1-oxide |
| Base | K₂CO₃ (2 equivalents) |
| Solvent | DMF/Benzene |
| Temperature | 120 °C |
| Reaction Time | 24 hours |
| Expected Product | Biphenyl |
Visualizations
Experimental Workflow for Synthesis
Caption: Synthetic pathway for 4-pyridinesulfonic acid 1-oxide.
Proposed Catalytic Cycle
Caption: Plausible catalytic cycle for direct arylation.
References
Application Notes and Protocols: Recycling of 4-Pyridinesulfonic Acid 1-Oxide as a Catalyst
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are proposed based on the known catalytic activities of sulfonic acids and pyridine-N-oxides. As of the latest literature review, specific applications and recycling procedures for 4-pyridinesulfonic acid 1-oxide as a catalyst have not been extensively documented. These protocols are intended to serve as a starting point for research and development.
Introduction
4-Pyridinesulfonic acid 1-oxide is a bifunctional molecule containing both a strongly acidic sulfonic acid group and a pyridine-N-oxide moiety. Sulfonic acids are well-established as powerful Brønsted acid catalysts in a variety of organic transformations, including esterification, alkylation, and condensation reactions.[1][2][3] The sulfonic acid group can activate reactants by protonation, thereby lowering the activation energy of the reaction.[1] Concurrently, heteroaromatic N-oxides, such as pyridine-N-oxide, are known to act as potent nucleophilic catalysts or co-catalysts in asymmetric synthesis and other transformations.[4][5]
The combination of these two functional groups in a single molecule presents an intriguing potential for novel catalytic activity and simplified reaction workups. This document outlines a proposed application of 4-pyridinesulfonic acid 1-oxide as a recyclable catalyst for the synthesis of esters and provides a detailed protocol for its recovery and regeneration.
Proposed Application: Acid-Catalyzed Esterification
A plausible application for 4-pyridinesulfonic acid 1-oxide is as a solid acid catalyst in the esterification of carboxylic acids with alcohols. Its high acidity is expected to efficiently promote the reaction, while its solid nature under specific conditions could facilitate easy separation from the reaction mixture, enabling recycling.
Quantitative Data: Catalyst Reusability
The following table presents hypothetical data for the reuse of 4-pyridinesulfonic acid 1-oxide in the esterification of acetic acid with n-butanol. This data is illustrative and based on the typical performance of recyclable solid acid catalysts.
| Catalyst Cycle | Product Yield (%) | Notes |
| 1 | 95 | Fresh catalyst |
| 2 | 93 | After first regeneration |
| 3 | 91 | After second regeneration |
| 4 | 88 | After third regeneration |
| 5 | 85 | After fourth regeneration |
Experimental Protocols
Protocol 1: Esterification using 4-Pyridinesulfonic Acid 1-Oxide
This protocol describes the use of 4-pyridinesulfonic acid 1-oxide as a catalyst for the synthesis of n-butyl acetate.
Materials:
-
4-Pyridinesulfonic acid 1-oxide (catalyst)
-
Acetic acid (reagent)
-
n-Butanol (reagent and solvent)
-
Toluene (for azeotropic removal of water, optional)
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus (optional)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetic acid (0.1 mol, 6.0 g) and n-butanol (0.2 mol, 14.8 g).
-
Add 4-pyridinesulfonic acid 1-oxide (5 mol%, 0.9 g).
-
If using a Dean-Stark apparatus, fill the side arm with toluene.
-
Attach a reflux condenser and place the flask in a heating mantle.
-
Heat the reaction mixture to reflux (approximately 118°C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
Protocol 2: Catalyst Recycling and Regeneration
This protocol details the steps for recovering, washing, and regenerating the 4-pyridinesulfonic acid 1-oxide catalyst for subsequent use.
Materials:
-
Reaction mixture from Protocol 1
-
Diethyl ether (or another suitable organic solvent)
-
Deionized water
-
Sulfuric acid (0.5 M)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Beakers
-
Oven
Procedure:
-
Catalyst Recovery: a. Dilute the cooled reaction mixture with 50 mL of diethyl ether. b. The solid 4-pyridinesulfonic acid 1-oxide catalyst will precipitate. c. Isolate the solid catalyst by vacuum filtration using a Buchner funnel. d. Collect the filtrate, which contains the product, for workup (see below).
-
Catalyst Washing: a. Wash the recovered catalyst on the filter paper with 2 x 20 mL portions of diethyl ether to remove any residual organic products and reactants. b. Transfer the catalyst to a beaker and wash with 2 x 30 mL portions of deionized water to remove any water-soluble impurities.
-
Catalyst Regeneration: a. Suspend the washed catalyst in 50 mL of 0.5 M sulfuric acid. b. Stir the suspension at room temperature for 1 hour to ensure complete reprotonation of the sulfonic acid groups. c. Isolate the catalyst by vacuum filtration. d. Wash the regenerated catalyst with 3 x 30 mL portions of deionized water until the filtrate is neutral (test with pH paper). This step is crucial to remove any excess sulfuric acid.
-
Drying: a. Dry the regenerated catalyst in an oven at 80-100°C for 4-6 hours or until a constant weight is achieved. b. The dried, regenerated catalyst is now ready for reuse in subsequent reaction cycles.
-
Product Work-up (from filtrate in step 1d): a. Transfer the filtrate to a separatory funnel. b. Wash the organic layer with 5% sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acetic acid. c. Wash with brine (1 x 30 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude n-butyl acetate. e. Purify the product by distillation if necessary.
Visualizations
Caption: Workflow for the proposed catalytic use and recycling of 4-pyridinesulfonic acid 1-oxide.
Caption: Logical relationships in the deactivation and regeneration of the proposed catalyst.
References
- 1. Sulfonic Acids as Powerful Catalysts in Organic Transformations: Latest Research, Applications & Industrial Insights | 2024 China News [sulfonic-acid.com]
- 2. Sulfonic acid | Uses, Structure & Synthesis | Britannica [britannica.com]
- 3. capitalresin.com [capitalresin.com]
- 4. Catalytic Enantioselective Pyridine N-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Pyridinesulfonic Acid 1-Oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-pyridinesulfonic acid 1-oxide. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 4-pyridinesulfonic acid 1-oxide, focusing on a common two-step synthetic route: the synthesis of 4-pyridinesulfonic acid followed by its N-oxidation.
Synthesis of 4-Pyridinesulfonic Acid
A prevalent method for synthesizing 4-pyridinesulfonic acid involves the reaction of 4-chloropyridine with a sulfite salt.
Q1: My reaction to form 4-pyridinesulfonic acid from 4-chloropyridine shows low conversion. What are the possible causes and solutions?
A1: Low conversion in the sulfonation of 4-chloropyridine can be attributed to several factors. Firstly, ensure that the sodium sulfite is of high purity and used in a sufficient molar excess. The reaction temperature is also critical; it often requires heating for an extended period to proceed to completion. The choice of solvent is important, with aqueous conditions being typical. If you are still experiencing low conversion, consider the following:
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Increase Reaction Time and Temperature: Prolonging the reaction time at a suitable temperature can often drive the reaction to completion.
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pH Adjustment: The reaction is sensitive to pH. Maintaining a slightly basic to neutral pH can be beneficial.
-
Purity of Starting Materials: Ensure the 4-chloropyridine is free from impurities that could interfere with the reaction.
Q2: I am having difficulty isolating the 4-pyridinesulfonic acid from the reaction mixture. What is an effective purification strategy?
A2: 4-Pyridinesulfonic acid is a highly polar and water-soluble compound, which can make its isolation challenging. A common and effective method involves the following steps:
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Acidification: After the reaction, carefully acidify the mixture with a strong acid, such as hydrochloric acid. This will precipitate out sodium chloride if it was formed during the reaction.
-
Filtration and Evaporation: Filter off any precipitated salts. The filtrate, containing the desired product, can then be evaporated to dryness under reduced pressure.
-
Crystallization: The crude product can be purified by crystallization. A mixture of ethanol and water is often a suitable solvent system.
N-Oxidation of 4-Pyridinesulfonic Acid
The second step involves the oxidation of the nitrogen atom of the pyridine ring.
Q3: The N-oxidation of my 4-pyridinesulfonic acid is incomplete, and I have a significant amount of unreacted starting material. How can I improve the yield of the N-oxide?
A3: Incomplete N-oxidation can be due to several factors related to the oxidizing agent and reaction conditions.
-
Choice and Amount of Oxidizing Agent: Peracetic acid or hydrogen peroxide in acetic acid are commonly used. Ensure you are using a sufficient molar excess of the oxidizing agent.
-
Reaction Temperature: The reaction is typically exothermic. The temperature should be carefully controlled to prevent decomposition of the oxidizing agent and the product. A temperature range of 70-85°C is often employed.
-
Reaction Time: Allow sufficient time for the reaction to go to completion. Monitoring the reaction by techniques like TLC or HPLC can help determine the optimal reaction time.
-
Solvent: The choice of solvent is crucial due to the polarity of 4-pyridinesulfonic acid. Glacial acetic acid is a common solvent for this reaction.
Q4: I am observing the formation of side products during the N-oxidation. What are these likely to be and how can I minimize them?
A4: Side product formation can occur due to over-oxidation or degradation of the starting material or product.
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Control of Reaction Temperature: Overheating can lead to the decomposition of the desired N-oxide and the formation of colored impurities.
-
Gradual Addition of Oxidant: Adding the oxidizing agent slowly and in portions can help to control the reaction exotherm and minimize side reactions.
-
Purity of Starting Material: Impurities in the 4-pyridinesulfonic acid can lead to the formation of undesired byproducts. Ensure the starting material is of high purity.
Q5: The purification of 4-pyridinesulfonic acid 1-oxide is proving to be difficult. What is an effective method for its isolation and purification?
A5: The high polarity of 4-pyridinesulfonic acid 1-oxide makes purification by standard organic extraction methods challenging.
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Conversion to a Salt: One effective strategy is to convert the N-oxide to its hydrochloride salt by treating the reaction mixture with gaseous hydrogen chloride. The salt is often a crystalline solid that can be more easily isolated and purified by recrystallization from a suitable solvent like isopropyl alcohol.
-
Removal of Acetic Acid: After the reaction, the acetic acid solvent needs to be removed. This is typically done by evaporation under reduced pressure.
-
Caution with Distillation: Direct distillation of the crude product should be avoided as pyridine N-oxides can be thermally unstable.
Frequently Asked Questions (FAQs)
Q: What is the most reliable synthetic route to obtain 4-pyridinesulfonic acid 1-oxide?
A: Based on available literature, a two-step synthesis is generally more reliable than direct sulfonation of pyridine N-oxide due to regioselectivity issues with the latter. The recommended route is:
-
Synthesis of 4-pyridinesulfonic acid from a suitable precursor like 4-chloropyridine.
-
Subsequent N-oxidation of the purified 4-pyridinesulfonic acid.
Q: Why is direct sulfonation of pyridine N-oxide not ideal for producing the 4-isomer?
A: The sulfonation of pyridine N-oxide typically yields a mixture of isomers, with the 3-pyridinesulfonic acid N-oxide being the major product. Directing the sulfonation to the 4-position is challenging and often results in low yields of the desired product.
Q: What are the key safety precautions to take during the N-oxidation step?
A: Reactions involving peracids and other strong oxidizing agents should be conducted with extreme care.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Be aware that these reactions can be highly exothermic. Maintain good temperature control and add the oxidizing agent slowly.
-
Peroxides can be explosive, especially when concentrated. Follow proper procedures for handling and quenching any residual peroxide in the reaction mixture.
Q: How can I confirm the successful synthesis of 4-pyridinesulfonic acid 1-oxide?
A: A combination of analytical techniques should be used for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show characteristic shifts for the protons and carbons of the pyridine ring, which will be different from the starting material.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The presence of the N-O bond will give a characteristic absorption band.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Pyridinesulfonic Acids
| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| 4-Chloropyridine | Sodium sulfite, water | Reflux | 24 | 45-50 | Organic Syntheses |
| Pyridine N-oxide | Fuming sulfuric acid, HgSO4 | 230-240 | 6 | Mixture of isomers | J. Am. Chem. Soc. |
Table 2: Typical Conditions for N-Oxidation of Pyridine Derivatives
| Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Pyridine | 40% Peracetic acid | - | 85 | 1 | 78-83 | Organic Syntheses |
| 3-Chloropyridine | Hydrogen peroxide | Acetic acid | 80 | 5 | High | Patent Literature |
Experimental Protocols
Protocol 1: Synthesis of 4-Pyridinesulfonic Acid from 4-Chloropyridine
This protocol is adapted from a general procedure and may require optimization.
-
In a round-bottom flask, dissolve 4-chloropyridine in water.
-
Add a molar excess (e.g., 1.5 to 2 equivalents) of sodium sulfite.
-
Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
After completion, cool the reaction mixture and carefully acidify with concentrated hydrochloric acid.
-
Filter off any precipitated salts.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-pyridinesulfonic acid.
Protocol 2: N-Oxidation of 4-Pyridinesulfonic Acid
This protocol is a general procedure for N-oxidation and should be adapted with caution.
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve the 4-pyridinesulfonic acid in glacial acetic acid.
-
Slowly add a molar excess (e.g., 1.1 to 1.5 equivalents) of a suitable oxidizing agent (e.g., 30-40% peracetic acid) while maintaining the temperature between 70-85°C. The addition should be done at a rate that allows for effective temperature control.
-
After the addition is complete, continue stirring at the same temperature for 1-2 hours, or until the reaction is complete as indicated by monitoring.
-
Cool the reaction mixture to room temperature.
-
Remove the acetic acid by evaporation under reduced pressure.
-
For purification, dissolve the residue in a minimal amount of water and treat with gaseous hydrogen chloride to precipitate the hydrochloride salt of 4-pyridinesulfonic acid 1-oxide.
-
Collect the precipitate by filtration and recrystallize from a suitable solvent like isopropyl alcohol.
Mandatory Visualizations
Caption: Synthetic workflow for 4-pyridinesulfonic acid 1-oxide.
Caption: Troubleshooting decision tree for the synthesis.
Caption: Regioselectivity in direct sulfonation of pyridine N-oxide.
Technical Support Center: Preparation of 4-Pyridinesulfonic Acid 1-Oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-pyridinesulfonic acid 1-oxide.
Troubleshooting Guide
Encountering issues during the synthesis of 4-pyridinesulfonic acid 1-oxide is common. This guide addresses specific problems, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete N-oxidation of Pyridine: The initial step to form pyridine-N-oxide may be inefficient. 2. Insufficient Sulfonation: Reaction conditions (temperature, time, reagent concentration) may be inadequate for the sulfonation of pyridine-N-oxide.[1][2] 3. Decomposition of Product: The product may be unstable under the reaction or work-up conditions. | 1. Optimize N-oxidation: Ensure complete conversion of pyridine to pyridine-N-oxide using an appropriate oxidizing agent like peracetic acid or hydrogen peroxide in acetic acid. Monitor the reaction by TLC or NMR. 2. Adjust Sulfonation Conditions: Increase the reaction temperature, prolong the reaction time, or use a stronger sulfonating agent (e.g., fuming sulfuric acid/oleum).[3] 3. Careful Work-up: Neutralize the reaction mixture carefully at low temperatures to avoid degradation of the sulfonic acid. |
| Formation of Isomeric Byproducts | 1. Formation of 2-pyridinesulfonic acid 1-oxide: While the N-oxide group primarily directs sulfonation to the 4-position, some substitution at the 2-position can occur.[4][5] 2. Formation of 3-pyridinesulfonic acid 1-oxide: Although less likely, minor amounts of the 3-isomer might be formed, especially at higher temperatures. | 1. Control Reaction Temperature: Lowering the reaction temperature may improve the regioselectivity of the sulfonation. 2. Purification: Employ purification techniques such as fractional crystallization or chromatography to separate the desired 4-isomer from other isomers. |
| Presence of Unreacted Pyridine-N-Oxide | 1. Incomplete Sulfonation: The reaction may not have gone to completion. | 1. Increase Reaction Time/Temperature: As with low yield, extending the reaction time or cautiously increasing the temperature can drive the reaction to completion. 2. Use Excess Sulfonating Agent: A slight excess of the sulfonating agent can help ensure complete conversion of the starting material. |
| Product is Difficult to Isolate/Purify | 1. High Water Solubility: The product is likely highly soluble in water, making extraction difficult. 2. Contamination with Inorganic Salts: The work-up procedure may introduce inorganic salts that are difficult to separate from the product.[6] | 1. Evaporation/Crystallization: After neutralization, carefully evaporate the aqueous solution to dryness and then purify the residue by recrystallization from a suitable solvent system (e.g., ethanol/water).[7] 2. Ion Exchange Chromatography: Use a cation exchange resin to remove metal ions and other inorganic impurities.[6] |
| Dark-colored Product | 1. Charring/Decomposition: Overheating during the sulfonation reaction or work-up can lead to decomposition and the formation of colored impurities. | 1. Temperature Control: Maintain strict control over the reaction temperature. 2. Decolorizing Carbon: Treat the product solution with activated charcoal to remove colored impurities before crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-pyridinesulfonic acid 1-oxide?
A1: The most probable and widely referenced approach involves a two-step process:
-
N-oxidation of Pyridine: Pyridine is first oxidized to pyridine-N-oxide. This is a well-established reaction, often carried out using reagents like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA).
-
Sulfonation of Pyridine-N-Oxide: The resulting pyridine-N-oxide is then sulfonated. The N-oxide group activates the pyridine ring, directing the electrophilic substitution to the 4-position.[4][5] This step is typically performed using fuming sulfuric acid (oleum).
Q2: What are the expected side products in this synthesis?
A2: The primary side product is likely to be the isomeric 2-pyridinesulfonic acid 1-oxide . The N-oxide group activates both the 2 and 4 positions of the pyridine ring for electrophilic attack, although the 4-position is generally favored.[4] Depending on the reaction conditions, small amounts of 3-pyridinesulfonic acid 1-oxide could also be formed. Incomplete reaction will result in the presence of unreacted pyridine-N-oxide .
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. Use a polar solvent system (e.g., a mixture of dichloromethane, methanol, and acetic acid) to achieve good separation between the starting material (pyridine-N-oxide) and the more polar product (4-pyridinesulfonic acid 1-oxide). The spots can be visualized under UV light.
Q4: What is a typical work-up procedure for the sulfonation reaction?
A4: A general work-up procedure involves:
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Carefully quenching the reaction mixture by pouring it onto crushed ice.
-
Neutralizing the acidic solution with a base, such as calcium carbonate or barium carbonate, to precipitate the excess sulfuric acid as insoluble sulfates (CaSO₄ or BaSO₄).[6]
-
Filtering off the insoluble salts.
-
The filtrate, containing the product as a soluble salt, is then treated to isolate the free sulfonic acid. This can be achieved by evaporation and subsequent purification, or by using an ion-exchange resin.[7]
Q5: What are the recommended purification methods for 4-pyridinesulfonic acid 1-oxide?
A5: Due to its high polarity and water solubility, purification can be challenging.
-
Recrystallization: This is the most common method. After isolating the crude product, recrystallization from a mixture of water and a miscible organic solvent like ethanol or isopropanol can yield a purer product.[7]
-
Ion-Exchange Chromatography: To remove inorganic salts and other ionic impurities, passing a solution of the crude product through a cation-exchange resin is an effective technique.[6]
Experimental Protocols
Protocol 1: Synthesis of Pyridine-N-Oxide (Precursor)
This protocol is adapted from standard procedures for the N-oxidation of pyridine.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyridine in glacial acetic acid.
-
Slowly add a 30% solution of hydrogen peroxide to the stirred solution. The reaction is exothermic, and the temperature should be maintained between 70-80°C.
-
After the addition is complete, continue stirring at this temperature for several hours until the reaction is complete (monitor by TLC).
-
After cooling, the excess acetic acid and water can be removed under reduced pressure.
-
The resulting crude pyridine-N-oxide can be purified by distillation or used directly in the next step.
Protocol 2: Sulfonation of 3-Chloropyridine-N-Oxide (Analogous Procedure)
This protocol for the synthesis of a related compound can be adapted for the sulfonation of pyridine-N-oxide.[8][9]
-
In a reaction vessel, dissolve 3-chloropyridine-N-oxide in an aqueous solution of sodium sulfite.
-
Heat the mixture under reflux for several hours (e.g., 17 hours at 145°C).
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.
-
The crude pyridine-3-sulfonic acid-N-oxide can be collected by filtration and purified by crystallization.
Note: For the synthesis of 4-pyridinesulfonic acid 1-oxide, pyridine-N-oxide would be used as the starting material, and the sulfonating agent would likely be fuming sulfuric acid. The reaction temperature would need to be carefully controlled.
Visualizations
Reaction Pathway for the Synthesis of 4-Pyridinesulfonic Acid 1-Oxide
Caption: Synthetic route to 4-pyridinesulfonic acid 1-oxide.
Troubleshooting Workflow for Low Product Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]
- 9. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 4-Pyridinesulfonic Acid 1-Oxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 4-pyridinesulfonic acid 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 4-pyridinesulfonic acid 1-oxide?
A1: Common impurities can include unreacted starting materials such as 4-chloropyridine N-oxide, residual sulfonating agents (e.g., sulfur trioxide, oleum), inorganic salts like sodium sulfate, and by-products from side reactions. Depending on the synthetic route, colored impurities and related pyridine derivatives may also be present.
Q2: What is a general procedure for the purification of crude 4-pyridinesulfonic acid 1-oxide?
A2: A typical purification strategy involves the following steps:
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Neutralization: The crude acidic mixture is often neutralized with a base (e.g., sodium hydroxide or calcium hydroxide) to precipitate inorganic salts.
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Filtration: The precipitated salts and other insoluble materials are removed by filtration.
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Decolorization: The filtrate can be treated with activated carbon to remove colored impurities.
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Acidification and Crystallization: The solution is then carefully acidified (e.g., with hydrochloric or sulfuric acid) to precipitate the 4-pyridinesulfonic acid 1-oxide. The product is then collected by filtration and washed.
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Recrystallization: For higher purity, the product can be recrystallized from a suitable solvent system, such as aqueous ethanol.
Q3: What are the recommended analytical techniques to assess the purity of 4-pyridinesulfonic acid 1-oxide?
A3: Purity can be assessed using a combination of techniques:
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High-Performance Liquid Chromatography (HPLC): Useful for quantifying the main component and detecting organic impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
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Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
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Elemental Analysis: To determine the elemental composition (C, H, N, S).
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Melting Point: A sharp melting point range can be indicative of high purity.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Product loss during transfers. - Incomplete precipitation/crystallization. - Product is too soluble in the crystallization solvent. | - Minimize the number of transfer steps. - Optimize the pH for precipitation. - Cool the crystallization mixture for a sufficient amount of time. - Use a solvent system where the product has lower solubility at colder temperatures. |
| Product is Colored (Yellowish/Brownish) | - Presence of colored organic impurities or degradation products. | - Treat the solution with activated carbon before crystallization. - Perform multiple recrystallizations. |
| Incomplete Removal of Inorganic Salts | - Insufficient washing of the filtered product. - Co-precipitation of salts with the product. | - Wash the filter cake thoroughly with an appropriate solvent. - Optimize the neutralization and acidification steps to ensure selective precipitation. |
| Product Fails to Crystallize | - Solution is not supersaturated. - Presence of impurities inhibiting crystallization. | - Concentrate the solution further. - Add seed crystals. - Try a different solvent or solvent mixture for crystallization. - Perform a preliminary purification step (e.g., column chromatography) to remove inhibitors. |
| Broad Melting Point Range | - Presence of impurities. | - Recrystallize the product until a sharp melting point is achieved.[1][2] |
Quantitative Data Summary
The following table summarizes typical data obtained before and after the purification of crude 4-pyridinesulfonic acid 1-oxide. (Note: These are representative values and may vary depending on the specific experimental conditions).
| Parameter | Crude Product | After Purification |
| Appearance | Brownish solid | Off-white to white crystalline solid[3] |
| Purity (by HPLC) | 85-90% | >98% |
| Inorganic Salt Content | 5-10% | <0.5% |
| Moisture Content | 1-2% | <0.2% |
| Yield | N/A | 75-85% |
Experimental Protocols
Protocol 1: Purification by Neutralization and Acidification
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Dissolve the crude 4-pyridinesulfonic acid 1-oxide in deionized water.
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Slowly add a 10% aqueous solution of sodium hydroxide with stirring until the pH reaches 7.0-7.5.
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Stir the mixture for 30 minutes. Any precipitated inorganic salts should be removed by filtration.
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To the filtrate, add activated carbon (approximately 2% w/w of the expected product) and stir for 1 hour at 60°C.
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Filter the hot solution to remove the activated carbon.
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Cool the filtrate to room temperature and slowly add concentrated hydrochloric acid with stirring until the pH is between 1.0 and 2.0.
-
Cool the mixture in an ice bath for 1-2 hours to facilitate complete crystallization.
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Collect the precipitated product by vacuum filtration.
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Wash the filter cake with a small amount of cold deionized water, followed by a wash with cold ethanol.
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Dry the purified product in a vacuum oven at 60-70°C.
Protocol 2: Recrystallization from Aqueous Ethanol
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Dissolve the purified 4-pyridinesulfonic acid 1-oxide from Protocol 1 in a minimal amount of hot 70% aqueous ethanol.[2]
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If any insoluble material is present, filter the hot solution.
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Allow the solution to cool slowly to room temperature.
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Further cool the solution in an ice bath for 1 hour to maximize crystal formation.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold ethanol.
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Dry the crystals under vacuum.
Visualizations
Caption: General workflow for the purification of crude 4-pyridinesulfonic acid 1-oxide.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Recrystallization of 4-Pyridinesulfonic Acid 1-Oxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of 4-pyridinesulfonic acid 1-oxide.
Troubleshooting Guide
Use the following guide to address common issues encountered during the recrystallization of 4-pyridinesulfonic acid 1-oxide.
Problem: The compound does not dissolve in the chosen solvent.
| Possible Cause | Suggested Solution |
| Incorrect Solvent Choice: 4-pyridinesulfonic acid is known to be soluble in water. The 1-oxide derivative is also expected to be polar and likely soluble in polar solvents. | Solvent Screening: Test the solubility of a small amount of your compound in various polar solvents such as water, ethanol, methanol, or mixtures like aqueous ethanol.[1] Heat the solvent to near its boiling point to assess solubility at elevated temperatures. |
| Insufficient Solvent Volume: The amount of solvent may be too low to dissolve the solute completely. | Incremental Addition: Gradually add more solvent to the heated mixture until the solid dissolves. Record the volume used to help optimize the procedure for future experiments. |
| Insoluble Impurities: The undissolved material may be an insoluble impurity. | Hot Filtration: If the bulk of the compound dissolves but a small amount of solid remains, perform a hot filtration to remove the insoluble material before allowing the solution to cool. |
Problem: No crystals form upon cooling.
| Possible Cause | Suggested Solution |
| Solution is Too Dilute: The concentration of the compound in the solvent is below the saturation point at the cooled temperature. | Solvent Evaporation: Partially evaporate the solvent by gentle heating or under reduced pressure to increase the concentration of the compound. |
| Supersaturation: The solution is supersaturated and requires nucleation to initiate crystal growth. | Induce Crystallization: - Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. - Seeding: Add a tiny crystal of the pure compound to the solution. - Cooling: Cool the solution further in an ice bath. |
| Oiling Out: The compound may be separating as an oil rather than a crystalline solid. This can happen if the solution is cooled too quickly or if the melting point of the compound is below the temperature of the solution. | Slow Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath. You can also try adding a co-solvent to change the polarity of the solution. |
Problem: The crystal yield is low.
| Possible Cause | Suggested Solution |
| Incomplete Crystallization: Not all of the dissolved compound has precipitated out of the solution. | Further Cooling: Ensure the solution has been thoroughly cooled in an ice bath for a sufficient amount of time. Concentrate the Mother Liquor: Recover additional product by evaporating some of the solvent from the filtrate and cooling again. |
| Premature Crystallization: The compound may have crystallized out during a hot filtration step. | Maintain Temperature: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent premature crystallization. |
| Solubility in Cold Solvent: The compound may have significant solubility in the solvent even at low temperatures. | Solvent Optimization: Experiment with different solvents or solvent mixtures to find one in which the compound is highly soluble when hot but has very low solubility when cold. |
Problem: The crystals are discolored or appear impure.
| Possible Cause | Suggested Solution |
| Colored Impurities: The impurities are co-crystallizing with the product. | Activated Carbon Treatment: Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that charcoal can also adsorb the product, so use it sparingly. |
| Decomposition: The compound may be decomposing at the boiling point of the solvent.[1] 4-pyridinesulfonic acid has a high melting point with decomposition.[1][2] The 1-oxide may behave similarly. | Lower Temperature Recrystallization: Choose a solvent with a lower boiling point or perform the recrystallization under reduced pressure to lower the boiling point of the solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing 4-pyridinesulfonic acid 1-oxide?
Q2: What is the expected melting point of pure 4-pyridinesulfonic acid 1-oxide?
A2: The exact melting point of 4-pyridinesulfonic acid 1-oxide is not consistently reported in the literature. However, the related compound, 4-pyridinesulfonic acid, has a reported melting point of 330°C with decomposition.[2] It is advisable to determine the melting point of your starting material and recrystallized product to assess purity.
Q3: My compound "oiled out" during recrystallization. What should I do?
A3: "Oiling out" occurs when the solute separates as a liquid instead of a solid. This can happen if the cooling is too rapid or if the impurities lower the melting point of the mixture. To resolve this, you can try reheating the solution to redissolve the oil and then allow it to cool much more slowly. Alternatively, adding a small amount of a co-solvent to increase the solubility of the compound at the cooling temperature can sometimes prevent oiling out.
Q4: How can I improve the recovery of my recrystallized product?
A4: To maximize your yield, ensure the solution is cooled in an ice bath for an extended period to allow for complete crystallization. You can also try to recover a second crop of crystals by concentrating the mother liquor (the remaining solution after filtration) and cooling it again. Be aware that the second crop may be less pure than the first.
Experimental Protocols & Data
General Recrystallization Protocol
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Solvent Selection: In a small test tube, add a few milligrams of the crude 4-pyridinesulfonic acid 1-oxide. Add the chosen solvent dropwise, heating and observing for dissolution. A good solvent will dissolve the compound when hot but not when cold.
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Dissolution: In a larger flask, add the crude compound and the minimum amount of the chosen hot solvent required to fully dissolve it.
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Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.
Quantitative Data Summary
As specific quantitative data for the recrystallization of 4-pyridinesulfonic acid 1-oxide is not available in the literature, we provide a template for you to record your experimental findings. For reference, some properties of the related 4-pyridinesulfonic acid are included.
Table 1: Properties of 4-Pyridinesulfonic Acid
| Property | Value | Reference |
| Molecular Formula | C5H5NO3S | [3] |
| Molecular Weight | 159.16 g/mol | [4] |
| Melting Point | 330°C (decomposes) | [2] |
| Solubility | Soluble in water | [3] |
Table 2: User Experimental Data for Recrystallization of 4-Pyridinesulfonic Acid 1-Oxide
| Solvent System | Amount of Crude (g) | Solvent Volume (mL) | Recovery (%) | Melting Point of Crystals (°C) | Observations |
| e.g., Water | |||||
| e.g., 9:1 Ethanol:Water | |||||
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for recrystallization.
References
"effect of temperature on the activity of 4-pyridinesulfonic acid 1-oxide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the activity of 4-pyridinesulfonic acid 1-oxide. The information is tailored for researchers, scientists, and drug development professionals. Please note that while direct experimental data for 4-pyridinesulfonic acid 1-oxide is limited in publicly available literature, the following guidance is based on established principles for related aromatic sulfonic acids and pyridine N-oxides.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of 4-pyridinesulfonic acid 1-oxide?
Q2: How does temperature affect the solubility of 4-pyridinesulfonic acid 1-oxide?
Generally, the solubility of solid organic compounds in aqueous and organic solvents increases with temperature. Due to the presence of the highly polar sulfonic acid and N-oxide groups, 4-pyridinesulfonic acid 1-oxide is expected to be soluble in polar solvents. If you are experiencing solubility issues, gentle heating of the solvent may improve dissolution. However, be cautious not to exceed the decomposition temperature of the compound or the boiling point of the solvent.
Q3: Can temperature influence the catalytic activity of 4-pyridinesulfonic acid 1-oxide?
Yes, temperature is a critical parameter in catalysis. For acid catalysts like sulfonic acids, increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to catalyst degradation, side reactions, or changes in product selectivity. The optimal temperature will be specific to the reaction being catalyzed and should be determined empirically.
Q4: Is the sulfonation/desulfonation of the pyridine ring reversible with temperature?
Aromatic sulfonation is a known reversible reaction.[2][3] In concentrated acidic conditions, sulfonation is favored. Conversely, in dilute hot aqueous acid, desulfonation (the removal of the -SO₃H group) can occur.[3] While this is a general principle for aromatic compounds, the specific conditions for 4-pyridinesulfonic acid 1-oxide would need experimental verification. If your reaction is performed in hot, dilute acidic conditions, be aware of the potential for desulfonation.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results at Different Temperatures
| Potential Cause | Troubleshooting Steps |
| Thermal Degradation | 1. Determine the decomposition temperature of your 4-pyridinesulfonic acid 1-oxide sample using Thermogravimetric Analysis (TGA). 2. Ensure that your experimental temperatures remain well below the onset of decomposition. 3. Analyze your sample post-experiment (e.g., via HPLC, NMR) to check for the presence of degradation products. |
| Reversible Reactions | 1. If conducting reactions in aqueous acidic media, consider the possibility of desulfonation at elevated temperatures.[3] 2. Analyze for the presence of the desulfonated product (pyridine-1-oxide). 3. If desulfonation is an issue, consider running the reaction at a lower temperature or under anhydrous conditions. |
| Phase Changes | 1. Ensure the compound is fully dissolved at all experimental temperatures. 2. If precipitation is observed at lower temperatures, this will affect the concentration and thus the activity. |
Issue 2: Loss of Activity After Storage
| Potential Cause | Troubleshooting Steps |
| Hygroscopicity | 1. Pyridine N-oxides can be hygroscopic.[4] Absorption of water may affect activity. 2. Store the compound in a desiccator over a suitable drying agent. 3. Dry the compound under vacuum before use, provided the temperature used is well below its decomposition point. |
| Slow Decomposition | 1. Some compounds can slowly decompose even at room temperature over long periods. 2. Store the compound in a cool, dark, and dry place. 3. For long-term storage, consider refrigeration or freezing, ensuring the container is well-sealed to prevent moisture condensation upon removal. |
Data Presentation
Table 1: Thermal Properties of Related Sulfonic Acid Compounds
| Compound | Melting Point (°C) | Notes |
| 4-Pyridinesulfonic acid | 313–315 (decomposes) | Parent compound to 4-pyridinesulfonic acid 1-oxide. |
| General Aromatic Sulfonic Acids | Decompose at 200-300 | This is a general range and can vary significantly based on the specific structure.[1] |
Experimental Protocols
Protocol 1: Determination of Thermal Stability using Thermogravimetric Analysis (TGA)
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Instrument Setup: Calibrate the TGA instrument according to the manufacturer's instructions.
-
Sample Preparation: Place 5-10 mg of 4-pyridinesulfonic acid 1-oxide into a tared TGA pan.
-
Experimental Conditions:
-
Heat the sample from room temperature (e.g., 25°C) to a temperature above the expected decomposition (e.g., 400°C).
-
Use a heating rate of 10°C/min.
-
Conduct the analysis under an inert atmosphere (e.g., nitrogen gas) to prevent oxidative decomposition.
-
-
Data Analysis: Plot the mass of the sample as a function of temperature. The onset temperature of mass loss corresponds to the beginning of decomposition.
Protocol 2: General Procedure for Testing Temperature-Dependent Catalytic Activity
-
Reaction Setup: In a temperature-controlled reaction vessel, combine the substrate(s) and solvent.
-
Catalyst Addition: Add a known amount of 4-pyridinesulfonic acid 1-oxide to the reaction mixture.
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Temperature Control: Bring the reaction mixture to the desired temperature (e.g., 40°C, 60°C, 80°C) and maintain it throughout the experiment.
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Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
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Analysis: Quench the reaction in the aliquots (if necessary) and analyze them using a suitable technique (e.g., GC, HPLC, NMR) to determine the concentration of reactants and products.
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Data Interpretation: Plot the product concentration versus time for each temperature to determine the initial reaction rates. An Arrhenius plot (ln(rate) vs. 1/T) can then be constructed to determine the activation energy of the catalyzed reaction.
Visualizations
Caption: Workflow for determining the thermal stability of 4-pyridinesulfonic acid 1-oxide.
References
"improving the yield of reactions catalyzed by 4-pyridinesulfonic acid 1-oxide"
Welcome to the technical support center for reactions catalyzed by 4-pyridinesulfonic acid 1-oxide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. The following guides and FAQs are based on established principles for related catalyst systems, including pyridine N-oxides and sulfonic acid catalysts.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments. For optimal performance, it is crucial to consider factors related to both the pyridine N-oxide and the sulfonic acid functionalities of the catalyst.
Issue 1: Low or No Reaction Conversion
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | The catalyst may have deactivated through loss of the sulfonic acid group or poisoning. | Regeneration of the catalyst may restore activity. |
| Consider pretreating the catalyst by washing with a strong acid followed by a non-protic solvent and drying. | ||
| Presence of Water | Pyridine N-oxides can be hygroscopic. Water in the reaction can inhibit catalytic activity. | Dry all solvents and reagents thoroughly before use. |
| Dry the catalyst under vacuum. Azeotropic distillation with toluene is also an effective drying method for pyridine N-oxides. | Anhydrous conditions should improve reaction initiation and rate. | |
| Incorrect Reaction Temperature | The reaction may require higher or lower temperatures for optimal activity. | Systematically screen a range of temperatures to find the optimum. |
| Sub-optimal Catalyst Loading | The amount of catalyst may be insufficient to drive the reaction efficiently. | Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). |
Issue 2: Low Product Yield Despite Reactant Conversion
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Formation of Byproducts | Side reactions may be competing with the desired transformation. | Adjusting the reaction temperature or concentration may favor the desired product. |
| Consider the order of addition of reagents. | ||
| Product Inhibition | The product may be binding to the catalyst and inhibiting further reaction. | If possible, remove the product from the reaction mixture as it forms (e.g., by crystallization or extraction). |
| Catalyst Decomposition | The catalyst may not be stable under the reaction conditions over long periods. | Monitor the reaction progress over time. A shorter reaction time at a higher temperature might be beneficial. |
Issue 3: Inconsistent Results Between Batches
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variable Catalyst Activity | The catalyst may have degraded during storage or may be from a different batch with varying purity. | Store the catalyst in a desiccator away from light and moisture. |
| Test a new batch of catalyst or regenerate the existing batch. | Consistent starting material should lead to reproducible results. | |
| Atmospheric Moisture | Variations in ambient humidity can affect hygroscopic reagents. | Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: How should I store 4-pyridinesulfonic acid 1-oxide?
A1: Due to the hygroscopic nature of pyridine N-oxides, it is recommended to store 4-pyridinesulfonic acid 1-oxide in a tightly sealed container, preferably in a desiccator, to protect it from atmospheric moisture.
Q2: My reaction is very slow. How can I increase the reaction rate?
A2: To increase the reaction rate, you can try the following:
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Increase the reaction temperature.
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Increase the catalyst loading.
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Ensure all reagents and solvents are scrupulously dry.
-
Consider using a more non-polar solvent if solubility allows, as this can sometimes enhance the activity of sulfonic acid catalysts.
Q3: The catalyst seems to have lost its activity after one use. Can it be regenerated?
A3: Yes, deactivation of sulfonic acid-based catalysts is a known issue, often due to leaching of the sulfonic acid groups or poisoning by basic impurities.[1] A common regeneration procedure involves washing the catalyst with a strong acid (e.g., dilute sulfuric acid) to reprotonate the sulfonic acid sites, followed by washing with deionized water and then a non-protic solvent (like dichloromethane or ether) to remove water, and finally drying under high vacuum.[2]
Q4: What are the typical signs of catalyst deactivation?
A4: Signs of catalyst deactivation include a noticeable decrease in reaction rate, a lower final conversion compared to previous runs under identical conditions, or a complete lack of reactivity.[2]
Q5: Are there any known incompatibilities with this catalyst?
A5: Strong bases will neutralize the sulfonic acid group, rendering the catalyst inactive. The N-oxide functionality can be reduced by strong reducing agents. Highly nucleophilic reagents might also react with the pyridine ring.
Experimental Protocols
While specific protocols for reactions catalyzed by 4-pyridinesulfonic acid 1-oxide are not widely available, the following general procedures for catalyst handling and reaction setup can be adapted.
Protocol 1: General Procedure for a Liquid-Phase Reaction
-
Catalyst Preparation: Dry the 4-pyridinesulfonic acid 1-oxide catalyst in a vacuum oven at a suitable temperature (e.g., 60-80 °C) for several hours to remove any adsorbed water.
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Reaction Setup: To a flame-dried flask under an inert atmosphere (N2 or Ar), add the dried catalyst, followed by the anhydrous solvent and reactants.
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Reaction Execution: Stir the reaction mixture at the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, HPLC, or NMR).
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Work-up: After the reaction is complete, cool the mixture to room temperature. The catalyst can often be recovered by filtration if it is insoluble. The filtrate can then be processed to isolate the product.
Protocol 2: Catalyst Regeneration
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Recovery: After the reaction, recover the catalyst by filtration.
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Washing: Wash the recovered catalyst sequentially with the reaction solvent, a dilute solution of a strong acid (e.g., 0.1 M H2SO4), deionized water, and finally a low-boiling point organic solvent (e.g., acetone or dichloromethane).[2]
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Drying: Dry the washed catalyst thoroughly under high vacuum.
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Storage: Store the regenerated catalyst in a desiccator until further use.
Visualizations
Caption: General workflow for reactions using 4-pyridinesulfonic acid 1-oxide.
Caption: A decision tree for troubleshooting low yield reactions.
References
Technical Support Center: 4-Pyridinesulfonic Acid 1-Oxide Catalyst
Welcome to the technical support center for our 4-Pyridinesulfonic Acid 1-Oxide catalyst. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to the use and deactivation of this catalyst in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of catalyst deactivation?
A1: The most common indication of catalyst deactivation is a noticeable decrease in the reaction rate or a lower than expected product yield under standard reaction conditions. You may also observe a change in the physical appearance of the catalyst, such as discoloration or agglomeration.
Q2: What are the common causes of deactivation for the 4-Pyridinesulfonic Acid 1-Oxide catalyst?
A2: Deactivation of this catalyst can generally be attributed to three main causes: chemical, thermal, and mechanical.
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Chemical Deactivation: This includes poisoning by impurities in the reactants or solvent, and fouling, where non-volatile byproducts or coke deposit on the catalyst surface, blocking active sites.[1][2]
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Thermal Deactivation: Exposure to excessively high temperatures can lead to the degradation of the catalyst's structure and loss of active sulfonic acid groups.[1]
-
Mechanical Deactivation: Physical stress, such as vigorous stirring or abrasion, can lead to the attrition or crushing of the catalyst particles, resulting in the loss of active material.[1]
Q3: Can the 4-Pyridinesulfonic Acid 1-Oxide catalyst be regenerated?
A3: In many cases, yes. The success of regeneration depends on the cause of deactivation. For deactivation due to fouling by organic residues, a solvent wash or a carefully controlled calcination may restore activity. For some types of chemical poisoning, an acid wash might be effective.[3][4] However, thermal degradation is often irreversible.[1]
Q4: How can I prevent premature deactivation of the catalyst?
A4: To maximize the lifespan of your catalyst, we recommend the following:
-
Use high-purity reactants and solvents to avoid catalyst poisoning.
-
Operate within the recommended temperature range to prevent thermal degradation.
-
Employ appropriate stirring rates to avoid mechanical stress on the catalyst particles.
-
If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Troubleshooting Guides
This section provides a step-by-step approach to diagnosing and resolving common issues encountered during reactions using the 4-Pyridinesulfonic Acid 1-Oxide catalyst.
Issue 1: Decreased Reaction Yield or Rate
If you observe a significant drop in your reaction's performance, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for decreased reaction performance.
Issue 2: Suspected Catalyst Poisoning
Catalyst poisons are substances that strongly adsorb to the active sites, rendering them inactive. Common poisons for acid catalysts include basic compounds, heavy metals, and sulfur-containing molecules.
Symptoms:
-
Rapid and significant loss of activity, even with fresh catalyst.
-
No visible signs of fouling or mechanical damage.
Troubleshooting Steps:
-
Identify Potential Poisons: Review the composition of your reactants, solvents, and any potential contaminants from previous reactions in the same equipment.
-
Purify Starting Materials: If impurities are suspected, purify your reactants and solvents using appropriate methods (e.g., distillation, recrystallization, passing through a packed bed of adsorbent).
-
Catalyst Regeneration: For suspected poisoning, an acid wash may be effective. Refer to the experimental protocol below for a general procedure.
Issue 3: Catalyst Fouling by Carbonaceous Deposits (Coking)
Fouling occurs when byproducts or starting materials polymerize on the catalyst surface, physically blocking the active sites.
Symptoms:
-
Gradual decline in activity over multiple reaction cycles.
-
Visible discoloration of the catalyst (e.g., turning brown or black).
Troubleshooting Steps:
-
Confirm Fouling: A common method to confirm coking is Thermogravimetric Analysis (TGA), which will show a weight loss at temperatures corresponding to the combustion of organic deposits.
-
Optimize Reaction Conditions: Consider lowering the reaction temperature or reducing the concentration of reactants that may be prone to polymerization.
-
Regeneration by Calcination: A controlled calcination in the presence of a dilute oxygen stream can burn off carbonaceous deposits. See the protocol below.
Quantitative Data on Catalyst Performance
The following tables present hypothetical data to illustrate the effects of deactivation and the potential for regeneration.
Table 1: Catalyst Performance Over Multiple Cycles
| Reaction Cycle | Product Yield (%) |
| 1 | 98 |
| 2 | 95 |
| 3 | 88 |
| 4 | 75 |
| 5 | 62 |
Table 2: Effect of Regeneration on Catalyst Activity
| Catalyst State | Product Yield (%) |
| Fresh Catalyst | 98 |
| Deactivated Catalyst (after 5 cycles) | 62 |
| Regenerated Catalyst (Solvent Wash) | 85 |
| Regenerated Catalyst (Calcination) | 95 |
Experimental Protocols
Protocol 1: Standard Catalyst Activity Test
This protocol provides a general method for assessing the catalytic activity of 4-Pyridinesulfonic Acid 1-Oxide.
Caption: Experimental workflow for catalyst activity testing.
Methodology:
-
A clean, dry reaction vessel is charged with the desired solvent and reactant A under an inert atmosphere.
-
The mixture is brought to the specified reaction temperature with stirring.
-
The 4-Pyridinesulfonic Acid 1-Oxide catalyst is added.
-
Reactant B is added to initiate the reaction.
-
The reaction progress is monitored over time by taking aliquots and analyzing them.
-
Upon completion, the reaction is quenched, and the catalyst is recovered by filtration.
-
The product is isolated and purified, and the yield is calculated.
Protocol 2: Catalyst Regeneration
A. Solvent Washing (for removal of adsorbed organic species)
-
After the reaction, filter the catalyst from the reaction mixture.
-
Wash the catalyst sequentially with a non-polar solvent (e.g., hexane) to remove organic residues, followed by a polar solvent (e.g., ethyl acetate or methanol) in which the catalyst is not soluble.
-
Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours.
-
Test the activity of the regenerated catalyst using the standard activity test protocol.
B. Calcination (for removal of coke)
-
Place the deactivated catalyst in a tube furnace.
-
Heat the catalyst to a moderate temperature (e.g., 300-400 °C) under a flow of inert gas (e.g., nitrogen).
-
Gradually introduce a small percentage of oxygen (e.g., 2-5% in nitrogen) into the gas stream.
-
Hold at this temperature for 2-4 hours to burn off the carbonaceous deposits.
-
Cool the catalyst to room temperature under an inert gas flow.
-
Test the activity of the regenerated catalyst.
C. Acid Washing (for removal of metallic poisons)
-
Suspend the deactivated catalyst in a dilute aqueous solution of a non-coordinating acid (e.g., 0.1 M nitric acid).
-
Stir the suspension at room temperature for 1-2 hours.
-
Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.
-
Dry the catalyst under vacuum at 80-100 °C.
-
Test the activity of the regenerated catalyst.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the causes and mechanisms of catalyst deactivation.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. WO1999054041A1 - Regeneration of sulfonic acid resin catalyst used in the production of ether - Google Patents [patents.google.com]
- 4. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Pyridinesulfonic Acid 1-Oxide Catalyst
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-pyridinesulfonic acid 1-oxide as a catalyst in their experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the use and regeneration of the 4-pyridinesulfonic acid 1-oxide catalyst.
| Issue | Potential Cause | Suggested Solution |
| Reduced Catalytic Activity | Catalyst Poisoning: Adsorption of impurities (e.g., heavy metals, strong bases) onto active sites. | - Acid Wash: Wash the catalyst with a dilute acid solution (e.g., 0.1 M HCl or H₂SO₄) to remove basic poisons.[1] - Chelating Agent Wash: If metal poisoning is suspected, wash with a dilute solution of a chelating agent like EDTA. |
| Fouling: Deposition of byproducts, polymers, or starting materials on the catalyst surface.[2] | - Solvent Wash: Wash the catalyst with a suitable organic solvent that can dissolve the fouling material. - Calcination: If the fouling is due to carbonaceous deposits, careful calcination at a controlled temperature may be effective. | |
| Thermal Degradation: Exposure to excessively high temperatures leading to irreversible changes in the catalyst structure.[2][3] | - Confirm Operating Temperature: Ensure the reaction temperature does not exceed the catalyst's recommended limit. - Replace Catalyst: If thermal degradation is confirmed, the catalyst is likely irreversibly deactivated and needs to be replaced. | |
| Difficulty in Catalyst Recovery | Physical Loss: Loss of catalyst particles during filtration or transfer. | - Optimize Filtration: Use a finer filter paper or a different filtration technique (e.g., centrifugation). - Handle with Care: Ensure careful transfer of the catalyst between vessels. |
| Dissolution: Partial dissolution of the catalyst in the reaction medium. | - Solvent Screening: Test the catalyst's stability in different solvents before scaling up the reaction. - Modify Catalyst Support: If applicable, consider immobilizing the catalyst on a solid support. | |
| Inconsistent Regeneration Results | Incomplete Removal of Poisons/Fouling: The regeneration protocol is not aggressive enough. | - Increase Acid Concentration/Temperature: Cautiously increase the concentration of the acid wash or the temperature of the washing step.[1] - Extend Washing Time: Increase the duration of the washing steps. |
| Damage During Regeneration: The regeneration conditions are too harsh, leading to damage of the catalyst. | - Milder Conditions: Use a milder acid or lower the temperature and concentration of the regeneration reagents. Acetic acid can be a milder alternative to sulfuric acid.[1][4] - Characterize Catalyst: Use analytical techniques (e.g., FTIR, TGA) to assess the catalyst's integrity after regeneration. |
Frequently Asked Questions (FAQs)
Q1: What are the common signs of 4-pyridinesulfonic acid 1-oxide catalyst deactivation?
A1: The most common sign of deactivation is a noticeable decrease in the reaction rate or a lower product yield under the same reaction conditions.[2] You may also observe a change in the physical appearance of the catalyst, such as a change in color or clumping of particles.
Q2: How many times can the 4-pyridinesulfonic acid 1-oxide catalyst be regenerated and reused?
A2: The number of possible regeneration cycles depends on the nature of the reaction, the severity of deactivation, and the regeneration procedure used. With an optimized regeneration protocol, the catalyst can potentially be reused multiple times without a significant loss of activity. It is recommended to monitor the catalyst's performance after each cycle.
Q3: What is a general-purpose regeneration protocol for this catalyst?
A3: A general protocol involves washing the recovered catalyst sequentially with a suitable solvent to remove organic residues, followed by a dilute acid wash to remove any adsorbed basic species, and finally, washing with deionized water to remove the acid, followed by drying. For a more detailed procedure, refer to the "Experimental Protocols" section.
Q4: Can I use a base to regenerate the catalyst?
A4: Using a base for regeneration is generally not recommended for a sulfonic acid-based catalyst, as it would neutralize the active acidic sites. An acidic wash is the preferred method to remove basic impurities that may be poisoning the catalyst.[1]
Q5: What analytical techniques can I use to assess the health of my regenerated catalyst?
A5: Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) can be used to check for the presence of the sulfonic acid and N-oxide functional groups. Thermogravimetric Analysis (TGA) can indicate the thermal stability of the catalyst and the presence of any adsorbed species. Elemental analysis can be used to check for the presence of poisons.
Quantitative Data Summary
The following table summarizes hypothetical performance data for the 4-pyridinesulfonic acid 1-oxide catalyst over several uses and regeneration cycles. This data is for illustrative purposes to demonstrate expected trends.
| Catalyst State | Reaction Yield (%) | Reaction Time (hours) | Regeneration Efficiency (%) |
| Fresh Catalyst | 95 | 2 | N/A |
| After 1st Use | 80 | 4 | N/A |
| After 1st Regeneration | 92 | 2.5 | 96.8 |
| After 2nd Use | 75 | 5 | N/A |
| After 2nd Regeneration | 88 | 3 | 92.6 |
| After 3rd Use | 65 | 7 | N/A |
| After 3rd Regeneration | 82 | 4 | 86.3 |
Regeneration Efficiency (%) = (Yield of regenerated catalyst / Yield of fresh catalyst) x 100
Experimental Protocols
Detailed Methodology for Catalyst Regeneration (Acid Wash Method)
-
Catalyst Recovery: After the reaction, recover the catalyst by filtration or centrifugation.
-
Solvent Wash: Wash the recovered catalyst with a suitable organic solvent (e.g., acetonitrile, dichloromethane) (3 x 10 mL per gram of catalyst) to remove any adsorbed organic molecules.
-
Acid Treatment: Suspend the catalyst in a 0.1 M aqueous solution of sulfuric acid or hydrochloric acid (20 mL per gram of catalyst). Stir the suspension at room temperature for 1-2 hours. This step is designed to remove acid-soluble poisons.[1]
-
Filtration and Water Wash: Filter the catalyst and wash it thoroughly with deionized water until the filtrate is neutral (pH ~7). This removes any residual acid.
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Storage: Store the regenerated catalyst in a desiccator to prevent moisture absorption.
Visualizations
Caption: Workflow for the regeneration and reuse of the 4-pyridinesulfonic acid 1-oxide catalyst.
References
"common impurities in 4-pyridinesulfonic acid 1-oxide and their removal"
Welcome to the technical support center for 4-pyridinesulfonic acid 1-oxide. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common issues related to the purity of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available 4-pyridinesulfonic acid 1-oxide?
A1: Common impurities can originate from the synthetic route used for its preparation. The two most probable synthetic pathways are the sulfonation of pyridine 1-oxide and the oxidation of 4-pyridinesulfonic acid.
-
From the sulfonation of pyridine 1-oxide:
-
Unreacted Pyridine 1-Oxide: Incomplete sulfonation can lead to the presence of the starting material.
-
Isomeric Pyridinesulfonic Acid 1-Oxides: Sulfonation can sometimes occur at other positions on the pyridine ring, leading to isomeric impurities.
-
Inorganic Salts: Residual sulfuric acid or oleum from the sulfonation process, and subsequent neutralization steps, can result in inorganic salt impurities (e.g., sodium sulfate).
-
-
From the oxidation of 4-pyridinesulfonic acid:
-
Unreacted 4-Pyridinesulfonic Acid: Incomplete oxidation is a common source of this impurity.
-
Over-oxidation Products: Harsh oxidation conditions could potentially lead to ring-opened byproducts.
-
Residual Oxidizing Agent: Traces of the oxidizing agent (e.g., peracetic acid, hydrogen peroxide) or its byproducts may remain.[1][2][3]
-
Q2: I suspect my sample of 4-pyridinesulfonic acid 1-oxide is contaminated. How can I assess its purity?
A2: Several analytical techniques can be employed to determine the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying the main compound and any impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile or methanol) is a good starting point.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities by comparing the spectra to a reference standard.
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of the components in your sample, aiding in the identification of unknown impurities.
Troubleshooting Guide
Problem: My reaction yield is consistently low when using 4-pyridinesulfonic acid 1-oxide.
-
Possible Cause 1: Presence of unreacted starting materials.
-
Troubleshooting: The presence of unreacted pyridine 1-oxide or 4-pyridinesulfonic acid can act as an inert component, effectively lowering the concentration of your desired reactant. It is recommended to purify the starting material before use.
-
-
Possible Cause 2: Degradation of the compound.
Problem: I am observing unexpected side products in my reaction.
-
Possible Cause: Presence of reactive impurities.
-
Troubleshooting: Impurities such as isomeric pyridinesulfonic acid 1-oxides or residual oxidizing agents can participate in side reactions, leading to unexpected products. Purification of the 4-pyridinesulfonic acid 1-oxide is crucial to avoid these issues.
-
Purification Protocols
The choice of purification method will depend on the nature and quantity of the impurities present.
Recrystallization
Recrystallization is an effective method for removing small amounts of impurities.
Experimental Protocol:
-
Solvent Selection: Identify a suitable solvent or solvent system in which the 4-pyridinesulfonic acid 1-oxide is sparingly soluble at room temperature but highly soluble at an elevated temperature. Water or aqueous alcohol mixtures are often good choices for sulfonic acids.
-
Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat for a short period.
-
Filtration: Hot filter the solution to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the pure product.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Ion-Exchange Chromatography
This method is particularly useful for removing inorganic salts and other charged impurities.
Experimental Protocol:
-
Resin Selection: Choose a suitable cation-exchange resin in its acid form.
-
Column Packing: Prepare a column with the selected resin.
-
Sample Loading: Dissolve the impure 4-pyridinesulfonic acid 1-oxide in water and load the solution onto the column.
-
Elution: Elute the column with deionized water. The desired product will be retained by the resin, while neutral and anionic impurities will pass through.
-
Product Recovery: Elute the purified 4-pyridinesulfonic acid 1-oxide from the resin using a suitable acidic solution (e.g., dilute hydrochloric acid), followed by removal of the eluent under vacuum.
Quantitative Data Summary
The following table summarizes hypothetical purity data before and after purification to illustrate the effectiveness of the described methods. Actual results may vary depending on the initial purity and the specific conditions used.
| Impurity | Typical Concentration (Before Purification) | Concentration after Recrystallization | Concentration after Ion-Exchange |
| Unreacted Pyridine 1-Oxide | 1-5% | < 0.5% | 1-5% (not effectively removed) |
| 4-Pyridinesulfonic Acid | 1-3% | < 0.2% | < 0.1% |
| Inorganic Salts (e.g., Na₂SO₄) | 0.5-2% | 0.5-2% (not effectively removed) | < 0.05% |
| Isomeric Byproducts | 0.5-1% | < 0.1% | Variable |
Experimental Workflow and Logic Diagrams
Caption: A typical experimental workflow from synthesis to pure product.
Caption: A troubleshooting decision tree for experiments.
References
"resolving solubility issues with 4-pyridinesulfonic acid 1-oxide in organic solvents"
Technical Support Center: 4-Pyridinesulfonic Acid 1-Oxide
Welcome to the technical support center for 4-pyridinesulfonic acid 1-oxide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common solubility challenges with this compound in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is 4-pyridinesulfonic acid 1-oxide, and why is its solubility in organic solvents often challenging?
4-Pyridinesulfonic acid 1-oxide is a heterocyclic organic compound. Its chemical structure contains both a highly acidic sulfonic acid group (-SO₃H) and a weakly basic pyridine N-oxide group.[1][2] In most conditions, the acidic proton from the sulfonic acid group is transferred to the basic nitrogen of the N-oxide, forming a zwitterion .
A zwitterion is a molecule that has both a positive and a negative electrical charge, while the overall molecule is neutral. This dual-charge nature results in strong intermolecular ionic interactions, similar to those in a salt crystal. These strong forces require a large amount of energy to overcome, which is why zwitterions are often highly soluble in polar solvents like water but exhibit very poor solubility in most organic solvents that cannot stabilize these charges effectively.[3][4]
Below is a diagram illustrating the factors that contribute to its poor solubility in organic media.
Caption: Factors contributing to the low solubility of 4-pyridinesulfonic acid 1-oxide.
Q2: Which organic solvents are recommended for dissolving 4-pyridinesulfonic acid 1-oxide?
Quantitative solubility data for 4-pyridinesulfonic acid 1-oxide in various organic solvents is not widely published. However, based on its zwitterionic properties, a qualitative guide can be established. The most effective solvents are typically highly polar and aprotic.
Table 1: Qualitative Solubility Guide for 4-Pyridinesulfonic Acid 1-Oxide
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMSO , DMF | Best Choice | High polarity and ability to solvate both positive and negative centers help overcome the strong intermolecular forces. |
| Polar Protic | Methanol, Ethanol | Slight to Moderate | Can hydrogen bond, but may be less effective than DMSO or DMF at breaking the strong ionic interactions between zwitterions.[5] |
| Ethers | THF, Diethyl Ether, Dioxane | Poor / Insoluble | Low polarity and inability to stabilize the charged groups make these poor solvents for zwitterions.[4][6] |
| Hydrocarbons | Hexane, Toluene | Poor / Insoluble | Non-polar nature provides no favorable interaction to overcome the strong solute-solute forces.[7] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Poor / Insoluble | Although slightly polar, these solvents are generally not strong enough to dissolve highly polar, zwitterionic compounds.[6] |
Q3: My 4-pyridinesulfonic acid 1-oxide is not dissolving in my chosen organic solvent. What steps can I take?
If you are experiencing difficulty dissolving the compound, follow this systematic troubleshooting workflow. Start with the simplest and most common techniques before moving to more complex solutions.
Caption: Troubleshooting workflow for dissolving 4-pyridinesulfonic acid 1-oxide.
Q4: Can you provide a standard protocol for preparing a stock solution?
Yes. This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for many experiments.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a homogeneous stock solution of 4-pyridinesulfonic acid 1-oxide for experimental use.
Materials:
-
4-pyridinesulfonic acid 1-oxide (Molecular Weight: 175.17 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic water bath
-
Calibrated analytical balance
-
Appropriate volumetric flask and pipette
Methodology:
-
Calculate Required Mass:
-
For a 10 mM solution (0.010 mol/L), calculate the mass needed for your target volume.
-
Example for 10 mL: Mass (mg) = 10 mmol/L * 0.010 L * 175.17 g/mol * 1000 mg/g = 1.75 mg
-
-
Weighing:
-
Carefully weigh out the calculated mass of 4-pyridinesulfonic acid 1-oxide and place it into the volumetric flask.
-
-
Initial Solvent Addition:
-
Add approximately 70-80% of the final required volume of DMSO to the flask.
-
-
Dissolution Steps (Mechanical & Physical Aids):
-
Vortexing: Cap the flask and vortex the mixture for 1-2 minutes to break up any clumps.
-
Sonication: Place the flask in an ultrasonic water bath for 5-10 minutes. The cavitation energy helps to break apart the solid lattice.
-
Gentle Heating (Optional): If the compound remains undissolved, warm the solution gently in a water bath to 40-50°C while stirring. Caution: Do not overheat, as it may risk degradation.
-
-
Final Volume Adjustment:
-
Once the solid is completely dissolved and the solution is clear, allow it to cool to room temperature.
-
Carefully add DMSO to the flask until the meniscus reaches the calibration mark.
-
-
Homogenization and Storage:
-
Invert the flask several times to ensure the solution is homogeneous.
-
Store the stock solution in a tightly sealed vial, protected from light and moisture, at the recommended temperature (typically -20°C or -80°C).
-
Q5: Are there any chemical modification methods to improve solubility for specific applications like extraction?
Yes. For applications requiring solubility in less polar organic solvents, such as liquid-liquid extraction, you can chemically modify the zwitterion to neutralize one of its charges. This process, known as ion pairing, makes the molecule less salt-like and more "organic-soluble".[3]
A common strategy is to adjust the pH to basic conditions and add a large, lipophilic (fat-loving) counterion, such as a tetrabutylammonium (TBA⁺) salt. At a basic pH, the sulfonic acid group remains negatively charged, but this charge is now paired with the large TBA⁺ cation. The resulting ion pair is much less polar and more readily extracted into an organic phase.[3]
Caption: Logic for enhancing organic solubility via ion pair formation.
References
- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. solubility - Why don't polar and non-polar compounds dissolve each other? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
"preventing the decomposition of 4-pyridinesulfonic acid 1-oxide during reactions"
Welcome to the Technical Support Center for 4-Pyridinesulfonic Acid 1-Oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and successful application of 4-pyridinesulfonic acid 1-oxide in your work.
Troubleshooting Guide
Decomposition of 4-pyridinesulfonic acid 1-oxide can lead to reduced yields, impure products, and inconsistent results. The following table summarizes common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Unexpected formation of 4-pyridinesulfonic acid | Deoxygenation of the N-oxide. This can be triggered by certain reagents or reaction conditions. | - Avoid strong reducing agents. - If using reagents like methanesulfonyl chloride with triethylamine, consider alternative activators. - For reactions sensitive to reduction, employ milder conditions and shorter reaction times. - In palladium-catalyzed reactions, carefully select ligands and control the reaction temperature.[1] |
| Formation of 2- or 4-substituted pyridine derivatives | Nucleophilic attack on the pyridine ring. The N-oxide group activates the 2 and 4 positions for nucleophilic substitution.[2][3] | - Protect the 2 and 4 positions if they are not the intended reaction sites. - Use less nucleophilic reagents if possible. - Control the stoichiometry of the nucleophile to minimize side reactions. - Lowering the reaction temperature can help improve selectivity. |
| Low reaction yield and complex product mixture | Thermal decomposition. While generally stable, prolonged exposure to high temperatures can lead to degradation. | - Maintain the reaction temperature as low as possible to achieve the desired transformation. - For thermally sensitive reactions, consider using microwave irradiation for shorter reaction times. - If immobilizing on a solid support, be aware that this can sometimes lower the thermal stability of the compound. |
| Reaction fails to proceed or gives unexpected products in acidic media | Protonation of the N-oxide. The protonated form can have different reactivity and may be more susceptible to certain decomposition pathways. | - If the reaction does not require acidic conditions, maintain a neutral or slightly basic pH. - If an acid is necessary, use the minimum effective concentration. - Consider using a buffered system to maintain a stable pH. |
| Degradation in the presence of strong bases | Base-catalyzed decomposition pathways. Strong bases can deprotonate the sulfonic acid group and potentially promote other side reactions. | - Use weaker bases when possible. - If a strong base is required, use it in stoichiometric amounts and add it slowly at a low temperature. - Monitor the reaction closely to avoid prolonged exposure to strongly basic conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for 4-pyridinesulfonic acid 1-oxide?
A1: The two primary decomposition pathways are:
-
Deoxygenation: Loss of the N-oxide oxygen atom to form 4-pyridinesulfonic acid. This is a common reaction for pyridine N-oxides in the presence of reducing agents or certain activating reagents.
-
Nucleophilic Substitution: The N-oxide group activates the C2 and C4 positions of the pyridine ring, making them susceptible to attack by nucleophiles. This can lead to the displacement of other substituents or addition to the ring, followed by rearomatization.[2][3]
Q2: How does pH affect the stability of 4-pyridinesulfonic acid 1-oxide?
A2: Both strongly acidic and strongly basic conditions can potentially lead to the decomposition of 4-pyridinesulfonic acid 1-oxide. In acidic solutions, the N-oxide can be protonated, which may alter its reactivity and stability. In strongly basic media, deprotonation of the sulfonic acid and potential base-catalyzed side reactions can occur. It is generally recommended to perform reactions under mild pH conditions whenever possible.
Q3: Are there any reagents that are known to be incompatible with 4-pyridinesulfonic acid 1-oxide?
A3: Yes, certain reagents can promote decomposition. These include:
-
Strong reducing agents: Can cause deoxygenation.
-
Some activating agents: Reagents like phosphorus oxychloride (POCl₃) or sulfonyl chlorides in the presence of a base can lead to deoxygenation and/or substitution at the 2- or 4-positions.[4]
-
Strong nucleophiles: Can lead to substitution at the 2- and 4-positions.
Q4: What is the general thermal stability of 4-pyridinesulfonic acid 1-oxide?
Experimental Protocols
Protocol 1: General Procedure for Minimizing Deoxygenation
This protocol provides a general framework for running reactions with 4-pyridinesulfonic acid 1-oxide while minimizing the risk of deoxygenation.
-
Reagent Selection:
-
Avoid known deoxygenating agents unless this transformation is intended.
-
If an activating agent is required, consider alternatives to those known to cause significant deoxygenation (e.g., milder anhydrides instead of sulfonyl chlorides with strong bases).
-
-
Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions with atmospheric oxygen and moisture.
-
-
Temperature Control:
-
Maintain the reaction at the lowest temperature at which the desired conversion occurs.
-
Use a temperature-controlled reaction vessel (e.g., a jacketed reactor or an ice bath) to ensure a stable temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).
-
Quench the reaction as soon as the desired product is formed to avoid prolonged exposure to potentially destabilizing conditions.
-
-
Work-up:
-
Perform the work-up at a low temperature if the product is thermally sensitive.
-
Use a buffered aqueous solution during extraction if the product is sensitive to pH changes.
-
Protocol 2: Procedure for Reactions Involving Nucleophiles
This protocol is designed to improve the selectivity of reactions involving nucleophilic attack on the pyridine ring of 4-pyridinesulfonic acid 1-oxide.
-
Stoichiometry Control:
-
Carefully control the stoichiometry of the nucleophile. Use a minimal excess to drive the reaction to completion without promoting side reactions.
-
-
Controlled Addition:
-
Add the nucleophile slowly to the reaction mixture, preferably using a syringe pump, to maintain a low instantaneous concentration.
-
-
Low-Temperature Reaction:
-
Cool the reaction mixture to a low temperature (e.g., 0 °C or -78 °C) before adding the nucleophile.
-
-
Solvent Choice:
-
Select a solvent that can solvate the nucleophile effectively but does not accelerate undesired side reactions.
-
-
Protecting Groups:
-
If nucleophilic attack at the 2- or 4-position is a significant issue and these positions are not the intended reaction site, consider using appropriate protecting groups.
-
Visualizations
To aid in understanding the potential decomposition pathways, the following diagrams illustrate the key chemical transformations.
References
Technical Support Center: Scaling Up the Synthesis of 4-Pyridinesulfonic Acid 1-Oxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 4-pyridinesulfonic acid 1-oxide.
Troubleshooting Guides
Scaling up the synthesis of 4-pyridinesulfonic acid 1-oxide can present several challenges. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 4-Chloropyridine 1-Oxide (Intermediate) | - Incomplete reaction during N-oxidation.- Decomposition of the oxidizing agent.- Suboptimal reaction temperature. | - Increase the reaction time or the molar equivalent of the oxidizing agent (e.g., peracetic acid).- Ensure the oxidizing agent is fresh and has been stored correctly.- Carefully control the reaction temperature; for oxidation with peracetic acid, maintaining a temperature around 80-85°C is often effective.[1] |
| Low Yield of 4-Pyridinesulfonic Acid 1-Oxide | - Incomplete sulfonation reaction.- Suboptimal reaction temperature and pressure.- Degradation of the product under harsh conditions. | - Ensure the reaction is heated to a sufficiently high temperature (e.g., analogous reactions for the 3-isomer suggest around 145°C) in a sealed reactor (autoclave) to maintain pressure (e.g., 4-5 bar).[2] - Increase the reaction time; analogous processes may require up to 17 hours.[2]- Avoid excessively high temperatures that could lead to decomposition. |
| Formation of Impurities | - Presence of unreacted starting materials.- Side reactions such as polysulfonation or decomposition.- Contaminants in starting materials. | - Monitor the reaction progress using techniques like TLC or HPLC to ensure complete conversion.- Optimize reaction conditions (temperature, time) to minimize side reactions.- Use high-purity starting materials. |
| Difficulties in Product Isolation and Purification | - The product is highly water-soluble.- Presence of a large amount of inorganic salts (e.g., sodium chloride, sodium sulfite) from the reaction and workup. | - After acidification, cool the solution to precipitate the bulk of inorganic salts before filtration.[3]- Evaporate the filtrate to dryness under reduced pressure.- Recrystallize the crude product from a suitable solvent system, such as aqueous ethanol.[3] |
| Exothermic Reaction During N-Oxidation | - The reaction of pyridine with a strong oxidizing agent is exothermic. | - Add the oxidizing agent (e.g., peracetic acid) dropwise to control the reaction rate and temperature.[1]- Use an ice bath or cooling system to maintain the desired reaction temperature.[1] |
| Handling of Viscous Reaction Mixtures | - High concentration of reactants or precipitation of intermediates/salts. | - Use a robust mechanical stirrer to ensure adequate mixing.- Adjust the solvent volume to maintain a stirrable slurry. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 4-pyridinesulfonic acid 1-oxide?
A common and scalable approach involves a two-step process:
-
N-Oxidation: Oxidation of a suitable precursor, such as 4-chloropyridine, to 4-chloropyridine 1-oxide. This is often achieved using an oxidizing agent like peracetic acid.
-
Sulfonation: Nucleophilic substitution of the chloro group in 4-chloropyridine 1-oxide with a sulfite, such as sodium sulfite, in an aqueous solution at elevated temperature and pressure. This is analogous to the synthesis of pyridine-3-sulfonic acid.[4]
Q2: What are the critical safety precautions to consider during scale-up?
-
N-Oxidation: The use of strong oxidizing agents like peracetic acid requires careful temperature control to prevent runaway reactions. Reactions should be conducted behind a safety shield.[1]
-
Sulfonation: This step often requires high temperatures and pressures, necessitating the use of a certified pressure reactor (autoclave).[2] Proper pressure monitoring and relief systems are essential.
-
Handling of Reagents: Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and lab coats, when handling all chemicals.
Q3: How can I monitor the progress of the reactions?
Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture (after ensuring safe depressurization and cooling if under pressure) and analyzing them using techniques such as:
-
Thin-Layer Chromatography (TLC)
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC) for volatile starting materials.
Q4: What are the key parameters to control during the sulfonation step?
Based on analogous syntheses of pyridinesulfonic acids, the key parameters for the sulfonation step are:
-
Temperature: Crucial for reaction rate. Temperatures around 145°C have been reported for similar reactions.[2]
-
Pressure: Maintaining a closed system to build pressure (e.g., 4-5 bar) can be necessary to reach the required reaction temperature and prevent the boiling of the aqueous solvent.[2]
-
Reaction Time: Sufficient time is needed for the reaction to go to completion, which can be in the range of 16-20 hours.[2]
-
pH: The pH of the reaction mixture can influence the reactivity of the sulfite nucleophile.
Q5: Are there alternative methods for the synthesis of 4-pyridinesulfonic acid?
Yes, 4-pyridinesulfonic acid has also been prepared by the oxidation of 4-pyridinethiol and by the reaction of N-(4-pyridyl)pyridinium chloride hydrochloride with sodium sulfite.[3] The latter avoids the N-oxide intermediate but involves a different set of starting materials and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloropyridine 1-Oxide (Adapted from a general procedure for pyridine N-oxidation)
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 4-chloropyridine.
-
With stirring, add 40% peracetic acid dropwise at a rate that allows the temperature to be maintained at 80-85°C. Cooling may be necessary.[1]
-
After the addition is complete, continue stirring until the temperature begins to drop, indicating the reaction is nearing completion.
-
Remove the acetic acid and excess peracetic acid under reduced pressure.
-
The resulting crude 4-chloropyridine 1-oxide can be purified or used directly in the next step.
Protocol 2: Synthesis of 4-Pyridinesulfonic Acid 1-Oxide (Analogous to the synthesis of the 3-isomer)
-
In a pressure reactor (autoclave), dissolve sodium sulfite in water.
-
Add the crude 4-chloropyridine 1-oxide to the solution.
-
Seal the reactor and heat the mixture to approximately 145°C with vigorous stirring. A pressure of 4-5 bar will develop.[2]
-
Maintain the temperature and stirring for 17-20 hours.[2]
-
After the reaction is complete, cool the reactor to room temperature and safely vent any residual pressure.
-
Transfer the reaction mixture to a beaker and acidify with concentrated hydrochloric acid.
-
Cool the mixture to precipitate inorganic salts, which are then removed by filtration.
-
Evaporate the filtrate to dryness under reduced pressure to obtain the crude 4-pyridinesulfonic acid 1-oxide.
-
Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol.
Visualizations
Caption: Synthesis Workflow for 4-Pyridinesulfonic Acid 1-Oxide.
Caption: Troubleshooting Decision Tree for Low Yield Issues.
References
"characterization of byproducts in 4-pyridinesulfonic acid 1-oxide synthesis"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and characterizing byproducts encountered during the synthesis of 4-pyridinesulfonic acid 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for 4-pyridinesulfonic acid 1-oxide, and what does it imply for byproduct formation?
A1: The most common and direct synthesis involves the oxidation of 4-pyridinesulfonic acid. The choice of oxidizing agent is critical. Peroxy acids, such as peracetic acid, or a combination of hydrogen peroxide and an acid catalyst are frequently used.[1][2] Byproducts can arise from incomplete oxidation, over-oxidation, or side reactions of the pyridine ring itself, depending on the reaction conditions.
Q2: What are the major classes of byproducts expected in this synthesis?
A2: Potential byproducts can be categorized as follows:
-
Starting Material: Unreacted 4-pyridinesulfonic acid.
-
Isomeric Byproducts: If sulfonation is performed on pyridine 1-oxide, trace amounts of 2- or 3-pyridinesulfonic acid 1-oxide may form.
-
Degradation Products: Harsh reaction conditions (e.g., high temperature, strong acids) can lead to the decomposition of the pyridine ring.
-
Byproducts from Oxidizing Agent: Reactions involving the solvent or impurities in the starting materials can generate other minor impurities.
Q3: Which analytical techniques are most effective for characterizing these byproducts?
A3: A combination of chromatographic and spectroscopic methods is essential for effective characterization:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the polar main product from potential byproducts and quantifying their relative abundance.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the separated peaks from HPLC, which is crucial for initial identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for unambiguous structure elucidation of isolated byproducts.
-
Thin-Layer Chromatography (TLC): A rapid and effective method for monitoring reaction progress and assessing the complexity of the product mixture.[3]
Troubleshooting Guide
Q4: My final product shows low purity by HPLC, with a significant peak corresponding to the starting material. What went wrong?
A4: This indicates an incomplete reaction.
-
Insufficient Oxidizing Agent: Ensure the molar ratio of the oxidizing agent to the starting material is correct. A slight excess of the oxidant may be required.
-
Inadequate Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction progress using TLC or HPLC until the starting material spot/peak is minimal. Be cautious, as excessive time or temperature can promote byproduct formation.
-
Deactivation of Oxidant: Some oxidizing agents, like hydrogen peroxide, can decompose over time, especially in the presence of metal contaminants. Ensure you are using a fresh, stable source of the oxidizing agent.
Q5: I have several unknown peaks in my HPLC chromatogram. How can I begin to identify them?
A5: A systematic approach is necessary:
-
Run Controls: Inject samples of your starting material and any reagents that might be chromatographically active to see if they correspond to any of the unknown peaks.
-
Use a Diode Array Detector (DAD): A DAD can provide UV spectra for each peak. If a peak is not symmetrical or the spectra across the peak are inconsistent, it may contain more than one component.
-
Perform LC-MS Analysis: This is the most direct way to get molecular weight information for each unknown peak, allowing you to propose molecular formulas and potential structures.
-
Spiking Experiments: If you can synthesize or purchase a suspected byproduct, "spike" your sample with a small amount of it. An increase in the peak area of an existing peak confirms its identity.
Q6: My reaction yield is consistently low, even when the starting material is fully consumed. What could be the issue?
A6: Low yield with full conversion suggests that the starting material is being converted into byproducts instead of the desired product.
-
Side Reactions: The reaction conditions (temperature, pH, catalyst) may be favoring competing side reactions, such as ring opening or other degradative pathways. Review the literature for optimal conditions for pyridine N-oxide synthesis.[2]
-
Product Instability: The product, 4-pyridinesulfonic acid 1-oxide, might be unstable under the reaction or workup conditions. Consider lowering the reaction temperature or modifying the purification procedure (e.g., avoiding strongly acidic or basic conditions).
-
Isolation Issues: The product may be highly soluble in the workup or crystallization solvents, leading to losses during isolation. Re-evaluate your purification strategy.
Byproduct Characterization Data
When reporting byproduct characterization, a structured table is essential for clarity. Below is a template for presenting your findings.
| Peak ID | Retention Time (min) | Proposed Structure / Class | Molecular Weight (from MS) | Key Identifying Fragments (MS/MS) |
| 1 | 4.2 | 4-Pyridinesulfonic acid | 159.17 | m/z 80 (C₅H₄N⁺), m/z 79 (SO₃⁻) |
| 2 | 5.8 | Product: 4-Pyridinesulfonic acid 1-oxide | 175.17 | m/z 159 (Loss of O), m/z 96 (C₅H₄NO⁺) |
| 3 | 6.5 | Isomeric Byproduct | 175.17 | Fragmentation pattern differs from product |
| 4 | 8.1 | Degradation Product | Varies | To be determined |
Experimental Protocols
Protocol 1: Synthesis of 4-Pyridinesulfonic Acid 1-Oxide
Caution: Handle peroxy compounds with care behind a safety shield.[1]
-
Dissolve 10.0 g (62.8 mmol) of 4-pyridinesulfonic acid in 100 mL of glacial acetic acid in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel.
-
Heat the mixture to 70-75°C to ensure complete dissolution.
-
Slowly add 7.5 mL (75.4 mmol) of 30% hydrogen peroxide dropwise over 30 minutes, maintaining the temperature below 85°C.
-
After the addition is complete, stir the mixture at 75°C for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add a saturated solution of sodium sulfite to quench any unreacted peroxide until a negative test with starch-iodide paper is obtained.
-
The product can be isolated by concentrating the solvent under reduced pressure and subsequent recrystallization from an appropriate solvent system (e.g., water/ethanol).
Protocol 2: HPLC Method for Purity Analysis
This protocol provides a starting point for method development.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution may be necessary.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Protocol 3: Workflow for Byproduct Identification
-
Analyze the crude reaction mixture using the developed HPLC method coupled with a mass spectrometer (LC-MS).
-
Obtain the mass spectrum for each major unknown peak.
-
Propose possible structures based on the molecular weight and known reactivity (e.g., a mass difference of 16 amu from a known compound might suggest oxidation or hydroxylation).
-
For critical impurities, perform preparative HPLC to isolate a sufficient quantity for structural elucidation.
-
Acquire ¹H and ¹³C NMR spectra, and if necessary, 2D NMR (COSY, HSQC, HMBC) to confirm the structure.
Visualizations
Caption: Synthesis pathway for 4-pyridinesulfonic acid 1-oxide.
Caption: Potential side reactions and byproduct sources.
Caption: Experimental workflow for byproduct characterization.
References
"managing hygroscopic nature of 4-pyridinesulfonic acid 1-oxide"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of 4-pyridinesulfonic acid 1-oxide.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling, storage, and use of 4-pyridinesulfonic acid 1-oxide, providing practical solutions and preventative measures.
Question 1: My bottle of 4-pyridinesulfonic acid 1-oxide, which was a free-flowing powder, has become a hard cake. What happened and can I still use it?
Answer: This is a common issue arising from the hygroscopic nature of 4-pyridinesulfonic acid 1-oxide. The compound readily absorbs moisture from the atmosphere, leading to clumping and caking. The material can likely still be used, but it is crucial to determine the water content accurately to adjust the amount used in your experiments accordingly. For future prevention, always ensure the container is tightly sealed immediately after use and consider storing it in a desiccator, especially in humid environments.
Question 2: I'm getting inconsistent results in my reaction where 4-pyridinesulfonic acid 1-oxide is a reactant. Could its hygroscopic nature be the cause?
Answer: Yes, this is a strong possibility. The presence of water can affect reaction kinetics, stoichiometry, and the solubility of reactants and products. If the water content of your 4-pyridinesulfonic acid 1-oxide is not accounted for, the actual amount of the active compound you are adding will be lower than calculated, leading to variability in your results. It is highly recommended to determine the water content before use, especially for sensitive applications.
Question 3: How should I properly store 4-pyridinesulfonic acid 1-oxide to minimize water absorption?
Answer: Proper storage is critical. Follow these guidelines:
-
Primary Container: Keep the compound in its original, tightly sealed container.
-
Secondary Enclosure: Place the primary container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride).
-
Inert Atmosphere: For highly sensitive experiments, consider storing the compound under an inert atmosphere, such as in a glove box or by flushing the container with dry nitrogen or argon before sealing.
-
Temperature: Store at a consistent, cool temperature as recommended on the product's safety data sheet (SDS).
Question 4: What is the best method to determine the water content of my 4-pyridinesulfonic acid 1-oxide sample?
Answer: The gold standard for accurate water content determination in solid samples is Karl Fischer titration .[1] This method is specific to water and can detect both free and bound water.[1] Both volumetric and coulometric Karl Fischer titration can be used, with the coulometric method being particularly suitable for very low water content.[1]
Question 5: My sample of 4-pyridinesulfonic acid 1-oxide has absorbed a significant amount of water. How can I dry it before use?
Answer: Several methods can be used to dry hygroscopic solids. The choice of method depends on the thermal stability of the compound.
-
Vacuum Oven Drying: Heating the sample under vacuum is an effective method. It is crucial to use a temperature that is high enough to remove water but well below the compound's decomposition temperature.
-
Desiccator with a Strong Desiccant: Placing the sample in a vacuum desiccator with a strong desiccant like phosphorus pentoxide can also remove water, albeit more slowly than oven drying.
-
Azeotropic Distillation: For some applications, dissolving the compound in a suitable solvent and performing an azeotropic distillation to remove water might be an option, followed by recrystallization.
After any drying procedure, it is essential to re-determine the water content to confirm its effectiveness.
Data Presentation
The hygroscopic nature of a compound can be classified based on its water uptake at a specific relative humidity (RH). The following table provides an illustrative classification for 4-pyridinesulfonic acid 1-oxide based on typical behavior for hygroscopic organic compounds.
| Hygroscopicity Classification | Water Uptake (% w/w) at 25°C and 80% RH | Typical Physical State |
| Slightly Hygroscopic | > 0.2% and < 2% | Remains a free-flowing powder |
| Hygroscopic (Illustrative for 4-pyridinesulfonic acid 1-oxide) | > 2% and < 15% | May form clumps or soft agglomerates |
| Very Hygroscopic | > 15% | Becomes a sticky solid or paste |
| Deliquescent | Sufficient to form a solution | Dissolves to form a liquid |
Note: The data presented in this table is illustrative for 4-pyridinesulfonic acid 1-oxide and serves as a general guideline. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration
Objective: To accurately quantify the water content in a sample of 4-pyridinesulfonic acid 1-oxide.
Materials:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer reagent (one-component or two-component system)
-
Anhydrous methanol (or other suitable solvent)
-
Calibrated analytical balance
-
Spatula and weighing paper/boat
-
Sample of 4-pyridinesulfonic acid 1-oxide
Procedure:
-
System Preparation: Ensure the Karl Fischer titrator is clean, dry, and the titration cell is sealed from atmospheric moisture.
-
Solvent Preparation: Add a suitable volume of anhydrous methanol to the titration vessel and pre-titrate with the Karl Fischer reagent until a stable, dry endpoint is reached. This removes any residual water in the solvent.
-
Sample Preparation: Accurately weigh a suitable amount of 4-pyridinesulfonic acid 1-oxide. The target sample weight should be chosen based on the expected water content and the titer of the Karl Fischer reagent.
-
Sample Introduction: Quickly and carefully add the weighed sample to the titration vessel. Ensure the vessel is sealed immediately to prevent the ingress of atmospheric moisture.
-
Titration: Start the titration. The Karl Fischer reagent will be added automatically until all the water in the sample has reacted.
-
Endpoint Detection: The endpoint is typically detected potentiometrically.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed and its concentration. The result is usually expressed as a percentage or in parts per million (ppm).
-
Replicates: Perform the determination in triplicate to ensure the accuracy and precision of the results.
Protocol 2: Drying of 4-Pyridinesulfonic Acid 1-Oxide using a Vacuum Oven
Objective: To reduce the water content of a hydrated sample of 4-pyridinesulfonic acid 1-oxide.
Materials:
-
Vacuum oven with temperature control
-
Vacuum pump
-
Schlenk flask or other suitable heat-resistant glassware
-
Desiccator
Procedure:
-
Sample Placement: Place a thinly spread layer of the 4-pyridinesulfonic acid 1-oxide in a clean, dry Schlenk flask.
-
Oven Setup: Place the flask in the vacuum oven.
-
Vacuum Application: Connect the oven to a vacuum pump and slowly evacuate the chamber.
-
Heating: Once a stable vacuum is achieved, gradually increase the temperature. A temperature of 50-70°C is a conservative starting point, but the optimal temperature should be determined based on the compound's thermal stability. Caution: Do not exceed the decomposition temperature of the compound.
-
Drying Time: Dry the sample for several hours (e.g., 4-24 hours) under vacuum. The required time will depend on the initial water content, sample size, and drying temperature.
-
Cooling: Turn off the heat and allow the oven to cool to room temperature while still under vacuum.
-
Release of Vacuum: Slowly and carefully break the vacuum with a dry inert gas like nitrogen or argon.
-
Storage: Immediately transfer the dried sample to a tightly sealed container and store it in a desiccator.
-
Verification: Determine the final water content using Karl Fischer titration to confirm the effectiveness of the drying process.
Visualizations
Caption: Workflow for handling and using hygroscopic 4-pyridinesulfonic acid 1-oxide.
Caption: Principle of Karl Fischer titration for water content determination.
References
Validation & Comparative
Spectroscopic Validation of 4-Pyridinesulfonic Acid 1-Oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characteristics of 4-pyridinesulfonic acid 1-oxide with relevant analogues. Due to the limited availability of experimental data for the target compound, this guide utilizes predicted spectroscopic data and compares it against experimental data of structurally similar molecules to validate its structure. This approach allows for a robust structural elucidation based on the well-understood spectroscopic shifts and patterns of related functional groups.
Executive Summary
The structural validation of 4-pyridinesulfonic acid 1-oxide is achieved through a multi-technique spectroscopic approach. This guide outlines the expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). By comparing the predicted data for 4-pyridinesulfonic acid 1-oxide with the experimental data from key analogues—4-pyridinesulfonic acid, pyridine N-oxide, and 2-pyridinesulfonic acid—we can confidently assign the key structural features of the target molecule. The presence of the N-oxide and sulfonic acid functionalities imparts distinct and predictable characteristics to the spectroscopic signatures.
Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-pyridinesulfonic acid 1-oxide and the experimental data for its structural analogues.
¹H NMR Data (Predicted vs. Experimental)
| Compound | H-2, H-6 Chemical Shift (δ, ppm) | H-3, H-5 Chemical Shift (δ, ppm) | Solvent |
| 4-Pyridinesulfonic acid 1-oxide (Predicted) | ~8.3-8.5 | ~7.9-8.1 | DMSO-d₆ |
| Pyridine N-oxide[1] | 8.25-8.27 | 7.35-7.37 | CDCl₃ |
| 4-Methylpyridine N-oxide[1] | 8.13 | 7.12 | CDCl₃ |
| 2-Pyridinesulfonic acid[2] | 8.0-8.2 (H-3), 8.5-8.7 (H-6) | 7.5-7.7 (H-4, H-5) | D₂O |
Note: Predicted values for 4-pyridinesulfonic acid 1-oxide are estimations based on standard NMR prediction software and may vary slightly from experimental values.
¹³C NMR Data (Predicted vs. Experimental)
| Compound | C-2, C-6 Chemical Shift (δ, ppm) | C-3, C-5 Chemical Shift (δ, ppm) | C-4 Chemical Shift (δ, ppm) | Solvent |
| 4-Pyridinesulfonic acid 1-oxide (Predicted) | ~140-142 | ~127-129 | ~150-152 | DMSO-d₆ |
| Pyridine N-oxide[1] | 138.5 | 125.3, 125.5 | 138.5 | CDCl₃ |
| 4-Methylpyridine N-oxide[1] | 138.0 | 126.6 | 138.4 | CDCl₃ |
| Pyridine[3][4] | 150 | 124 | 136 | - |
Note: Predicted values for 4-pyridinesulfonic acid 1-oxide are estimations based on standard NMR prediction software and may vary slightly from experimental values.
Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| 4-Pyridinesulfonic acid 1-oxide (Predicted) | S=O stretch: ~1250-1160, ~1060-1030N-O stretch: ~1300-1200S-O stretch (S-OH): ~1000-900O-H stretch: ~3000 (broad) |
| Aromatic Sulfonic Acids[5][6] | S=O stretch: ~1250-1160, ~1050-1000S-O stretch (S-OH): ~900 |
| Pyridine N-oxide | N-O stretch: ~1265 |
Note: Predicted values for 4-pyridinesulfonic acid 1-oxide are estimations based on standard IR prediction software.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the structural validation of aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64.
-
Relaxation delay: 1-5 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or 125 MHz NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024-4096.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0 to 200 ppm.
-
-
Processing: Similar to ¹H NMR, the FID is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Solid (ATR): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Processing: The interferogram is Fourier transformed to produce the infrared spectrum. A background spectrum is collected and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap).
-
Ionization Method: Electrospray Ionization (ESI) is typically used for polar molecules like 4-pyridinesulfonic acid 1-oxide.
-
Parameters:
-
Mode: Positive or negative ion mode.
-
Mass range: 50-500 m/z.
-
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the parent ion and to identify characteristic fragmentation patterns. The exact mass is used to determine the elemental composition. For 4-pyridinesulfonic acid 1-oxide (C₅H₅NO₄S), the expected exact mass is approximately 175.0041.
Visualization of the Validation Workflow
The logical process for validating the structure of 4-pyridinesulfonic acid 1-oxide using the discussed spectroscopic methods is illustrated below.
Caption: Workflow for the spectroscopic validation of 4-pyridinesulfonic acid 1-oxide.
References
Elemental Analysis of 4-Pyridinesulfonic Acid 1-Oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of elemental analysis and other analytical techniques for the characterization of 4-pyridinesulfonic acid 1-oxide. The data presented herein is intended to support researchers in selecting the most appropriate methods for quality control and structural elucidation of this compound.
Overview of Analytical Techniques
The primary method for determining the elemental composition of a pure organic compound like 4-pyridinesulfonic acid 1-oxide is combustion analysis . This technique provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the sample. In addition to elemental analysis, several spectroscopic methods can be employed to confirm the compound's identity and purity. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.
Elemental Analysis: Theoretical vs. Experimental Data
| Element | Theoretical Percentage (%) | Expected Experimental Range (%) |
| Carbon (C) | 34.28 | 33.88 - 34.68 |
| Hydrogen (H) | 2.88 | 2.48 - 3.28 |
| Nitrogen (N) | 7.99 | 7.59 - 8.39 |
| Sulfur (S) | 18.30 | 17.90 - 18.70 |
| Oxygen (O) (by difference) | 36.55 | - |
Experimental Protocols
Combustion Analysis for C, H, N, and S
Combustion analysis is a robust and widely used technique for determining the elemental composition of organic compounds.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the dried 4-pyridinesulfonic acid 1-oxide sample (typically 1-3 mg) is placed in a tin or silver capsule.
-
Combustion: The sample is combusted in a high-temperature furnace (around 900-1000 °C) in a stream of pure oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) and nitrogen oxides (NOx), and sulfur to sulfur dioxide (SO₂).
-
Reduction and Separation: The combustion gases are passed through a reduction chamber containing copper to convert nitrogen oxides to nitrogen gas. The mixture of gases (CO₂, H₂O, N₂, SO₂) is then separated using a chromatographic column.
-
Detection: A thermal conductivity detector (TCD) is used to quantify the individual components of the gas mixture. The detector measures the change in thermal conductivity of the carrier gas (usually helium) as each component elutes from the column.
-
Calculation: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
Purity Analysis of Synthesized 4-Pyridinesulfonic Acid 1-Oxide: A Comparative Guide
A comprehensive guide for researchers, scientists, and drug development professionals on confirming the purity of synthesized 4-pyridinesulfonic acid 1-oxide. This guide provides a comparative analysis with relevant alternatives, detailed experimental protocols, and supporting data to ensure the quality and reliability of this important chemical compound.
The synthesis of novel chemical entities is a cornerstone of drug discovery and development. However, the biological and pharmacological evaluation of these compounds is critically dependent on their purity. Impurities can lead to erroneous experimental results, misleading structure-activity relationships, and potential toxicity. Therefore, rigorous analytical characterization is paramount. This guide focuses on the essential techniques for confirming the purity of synthesized 4-pyridinesulfonic acid 1-oxide, a heterocyclic compound with potential applications in medicinal chemistry.
To provide a thorough understanding of its analytical profile, this guide compares the purity data of 4-pyridinesulfonic acid 1-oxide with two structurally related compounds: pyridine-3-sulfonic acid and benzenesulfonic acid. This comparative approach allows for a better understanding of the influence of the N-oxide and the position of the sulfonic acid group on the analytical characteristics of the molecule.
Comparative Analysis of Purity
A variety of analytical techniques are employed to assess the purity of synthesized organic compounds. The following table summarizes the expected and reported purity data for 4-pyridinesulfonic acid 1-oxide and its comparators.
| Analytical Technique | 4-Pyridinesulfonic Acid 1-Oxide | Pyridine-3-Sulfonic Acid | Benzenesulfonic Acid |
| High-Performance Liquid Chromatography (HPLC) | Expected Purity: >98% | >98%[1][2] | ≥97.0%[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Consistent with expected structure | Consistent with expected structure | Consistent with expected structure |
| Mass Spectrometry (MS) | Expected [M+H]⁺: 176.0114 | [M+H]⁺: 160.0168 | [M-H]⁻: 157.0010 |
| Elemental Analysis | Theoretical: C, 34.28%; H, 2.86%; N, 7.99%; S, 18.30% | Theoretical: C, 37.73%; H, 3.17%; N, 8.80%; S, 20.14% | Theoretical: C, 45.56%; H, 3.82%; S, 20.27% |
| Titration (Acidimetric) | Expected: 1 equivalent of base | Purity by acid number: ~99%[4] | Assay (acidimetric): ≥ 97.0% |
Key Analytical Techniques for Purity Determination
A multi-pronged analytical approach is essential for the unambiguous confirmation of the purity of 4-pyridinesulfonic acid 1-oxide. The following sections detail the experimental protocols for the most critical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying impurities. Due to the polar nature of 4-pyridinesulfonic acid 1-oxide, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase method with a highly aqueous mobile phase is recommended.
Experimental Protocol:
-
Column: HILIC column (e.g., silica, amide, or zwitterionic stationary phase) or a C18 reversed-phase column.
-
Mobile Phase (HILIC): A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate).
-
Mobile Phase (Reversed-Phase): A high percentage of aqueous buffer (e.g., phosphate or acetate buffer) with a small amount of organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase should be optimized to ensure good peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., ~260 nm).
-
Injection Volume: 5 - 10 µL.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is an excellent tool for identifying impurities. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Solvent: Deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
¹H NMR: Acquire a one-dimensional proton spectrum. The absence of unexpected signals and the correct integration of the aromatic protons are indicative of high purity.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule.
Expected ¹H NMR Chemical Shifts (Predicted): Based on related pyridine N-oxide structures, the protons on the pyridine ring are expected to be deshielded compared to pyridine itself. The protons ortho and para to the sulfonyl group will be further downfield.
Expected ¹³C NMR Chemical Shifts (Predicted): The carbon atoms attached to the nitrogen and the sulfonyl group will show the most significant downfield shifts.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
Experimental Protocol:
-
Ionization Source: Electrospray ionization (ESI) is suitable for this polar molecule.
-
Mode: Positive ion mode is expected to show the protonated molecule [M+H]⁺.
-
Analyzer: A high-resolution analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurement.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the sample. The experimental values should be within ±0.4% of the theoretical values for a pure compound.
Experimental Protocol:
A small, accurately weighed amount of the dried sample is combusted in a specialized instrument. The resulting gases (CO₂, H₂O, N₂, and SO₂) are quantified to determine the elemental composition.
Visualizing the Analytical Workflow
To illustrate the logical flow of the purity confirmation process, the following diagrams are provided.
Caption: Workflow for the synthesis and purity confirmation of 4-pyridinesulfonic acid 1-oxide.
Signaling Pathways and Logical Relationships
The analytical techniques described are interconnected in their ability to provide a complete picture of the compound's purity.
Caption: Interrelationship of analytical techniques for comprehensive purity assessment.
By following the detailed protocols and comparative data presented in this guide, researchers can confidently establish the purity of their synthesized 4-pyridinesulfonic acid 1-oxide, ensuring the integrity and reproducibility of their scientific findings.
References
A Comparative Guide to the Catalytic Efficiency of 4-Pyridinesulfonic Acid 1-Oxide and p-Toluenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between p-Toluenesulfonic acid (p-TSA), a widely utilized acid catalyst, and 4-pyridinesulfonic acid 1-oxide, a compound with potential catalytic applications. While extensive experimental data exists for p-TSA, research detailing the catalytic use of 4-pyridinesulfonic acid 1-oxide is not widely available. This comparison, therefore, juxtaposes the established performance of p-TSA with a theoretical analysis of 4-pyridinesulfonic acid 1-oxide based on its chemical structure.
Introduction to the Catalysts
p-Toluenesulfonic Acid (p-TSA) is a strong organic acid that is solid and non-oxidizing, making it easier to handle in a laboratory setting compared to mineral acids.[1] It is widely employed as an acid catalyst in a variety of organic transformations, including esterification, acetalization, and dehydration reactions.[1][2][3] Its effectiveness stems from its ability to readily donate a proton, initiating the catalytic cycle.[1]
4-Pyridinesulfonic Acid 1-Oxide is a heterocyclic compound containing both a sulfonic acid group and a pyridine N-oxide moiety. While it is commercially available and used as a building block in chemical synthesis, its application as a catalyst is not well-documented in scientific literature.[4] Structurally, the presence of the electron-withdrawing pyridine N-oxide ring is expected to enhance the acidity of the sulfonic acid proton, suggesting it could function as a strong Brønsted acid.
Structural and Property Comparison
The catalytic behavior of an acid is fundamentally linked to its structure and resulting chemical properties.
| Feature | p-Toluenesulfonic Acid (p-TSA) | 4-Pyridinesulfonic Acid 1-Oxide (Theoretical Analysis) |
| Structure | ||
| Acid Type | Brønsted Acid | Brønsted Acid (potential for Lewis basicity at N-oxide oxygen) |
| Key Functional Groups | Sulfonic Acid (-SO₃H), Toluene Ring | Sulfonic Acid (-SO₃H), Pyridine N-Oxide Ring |
| Influence of Ring | The methyl group on the toluene ring is weakly electron-donating. | The pyridine N-oxide ring is strongly electron-withdrawing, which should increase the acidity of the sulfonic acid proton relative to p-TSA. |
| Solubility | Soluble in water and polar organic solvents like alcohols and ethers.[1] | Expected to be soluble in water.[4] |
| Physical State | Solid (typically as a monohydrate).[1] | White crystalline solid.[4] |
Catalytic Performance in Esterification
Esterification is a classic acid-catalyzed reaction and serves as an excellent benchmark for comparing catalyst efficiency.
Mechanism of Acid-Catalyzed Esterification The general mechanism for direct esterification (Fischer esterification) involves the protonation of the carboxylic acid carbonyl oxygen by the acid catalyst.[1][2] This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[1][2] Subsequent proton transfer and elimination of a water molecule yield the ester.[2]
Caption: General mechanism for acid-catalyzed esterification.
Performance Data for p-Toluenesulfonic Acid (p-TSA)
p-TSA is a highly efficient catalyst for synthesizing esters.[3][5] While direct comparative data with 4-pyridinesulfonic acid 1-oxide is unavailable, the performance of p-TSA in various conditions has been documented. For instance, in the synthesis of saturated aliphatic esters using ultrasound assistance, p-TSA can facilitate the conversion of fatty acids in as little as 20 minutes.[3] In another study on producing polyol esters, reactions catalyzed by p-TSA reached completion within 5 hours at elevated temperatures.[6]
| Reaction Type | Substrates | Catalyst | Conditions | Outcome | Reference |
| Aliphatic Ester Synthesis | Fatty Acids, Methanol/Ethanol | p-TSA | Ultrasound (20KHz) | Good yields in 20 minutes | [3] |
| Polyol Ester Synthesis | Fatty Acids, Pentaerythritol | p-TSA | 160 °C, Toluene as azeotroping agent | Reaction completed within 5 hours | [6] |
| Biomass Saccharification | Corn Stover | p-TSA (0.100 M H⁺) | 150 °C, 1 hour | Produced 165 µmol of total reducing sugars | [7] |
Expected Performance of 4-Pyridinesulfonic Acid 1-Oxide
Without experimental data, we can only hypothesize on the performance of 4-pyridinesulfonic acid 1-oxide.
-
Acidity: The electron-withdrawing nature of the pyridine N-oxide ring should make the sulfonic acid proton more acidic than that of p-TSA. In theory, higher acidity could lead to faster reaction rates, assuming the mechanism is dependent on the concentration of the protonated substrate.
-
Bifunctional Catalysis: The N-oxide oxygen is a potential Lewis basic site. In certain reactions, this could allow the catalyst to act bifunctionally, activating both the electrophile (via the Brønsted acid site) and the nucleophile (via the Lewis basic site), potentially leading to unique reactivity or selectivity.
-
Steric Hindrance: The structure around the sulfonic acid group is different, which could influence how it interacts with bulky substrates compared to p-TSA.
Caption: Logical workflow for comparing the two acid catalysts.
Representative Experimental Protocol: Esterification using p-TSA
This protocol is a generalized example based on common laboratory procedures for Fischer esterification.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 eq) and the alcohol (3.0 eq, often used as the solvent).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.05 - 0.10 eq) to the flask.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the alcohol is not high-boiling, a Dean-Stark apparatus can be used to remove the water byproduct and drive the equilibrium toward the product.[6]
-
Work-up: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any remaining carboxylic acid.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude ester can then be purified by distillation or column chromatography if necessary.
Conclusion
p-Toluenesulfonic acid is a proven, efficient, and versatile acid catalyst with a vast body of supporting experimental data. Its solid form and high catalytic activity make it a staple in organic synthesis.
4-Pyridinesulfonic acid 1-oxide , while not established as a catalyst, presents an interesting theoretical profile. Its structure suggests it may be a stronger acid than p-TSA, potentially leading to higher reaction rates. The presence of a Lewis basic site on the N-oxide group opens the possibility for bifunctional catalysis, which could be advantageous for specific transformations.
For professionals in drug development and chemical research, p-TSA remains the reliable and predictable choice. However, 4-pyridinesulfonic acid 1-oxide represents an intriguing candidate for exploratory research. A direct experimental comparison of these two catalysts in a standardized reaction, such as the esterification of a benchmark substrate, would be required to quantify their relative efficiencies and validate the theoretical potential of 4-pyridinesulfonic acid 1-oxide.
References
- 1. nbinno.com [nbinno.com]
- 2. Mechanism of p-Toluenesulfonic acid - toluenesulfonicacid-ptbba [p-toluenesulfonicacid-ptbba.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. A comparison of dilute aqueous p-toluenesulfonic and sulfuric acid pretreatments and saccharification of corn stover at moderate temperatures and pressures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Brønsted Acidity of 4-Pyridinesulfonic Acid 1-Oxide and Other Sulfonic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Brønsted acidity of 4-pyridinesulfonic acid 1-oxide and other commonly utilized sulfonic acids. The objective is to offer a clear, data-driven comparison to aid in the selection of appropriate sulfonic acids for various research and development applications, particularly in catalysis and drug formulation where proton donation is a critical factor.
Introduction to Brønsted Acidity and Sulfonic Acids
Brønsted-Lowry theory defines an acid as a proton (H⁺) donor. The strength of a Brønsted acid is quantified by its acid dissociation constant (Ka), or more conveniently, its pKa value (-log(Ka)). A lower pKa value signifies a stronger acid, indicating a greater propensity to donate a proton.
Sulfonic acids (R-SO₃H) are a class of organosulfur compounds characterized by the presence of a sulfonic acid functional group. They are known for their strong acidic properties and are widely employed as catalysts in organic synthesis, as counterions for basic drugs, and in the preparation of surfactants and ion-exchange resins. The acidity of a sulfonic acid is influenced by the nature of the organic substituent (R), which can modulate the stability of the resulting sulfonate anion (R-SO₃⁻).
This guide focuses on comparing the Brønsted acidity of 4-pyridinesulfonic acid 1-oxide with other key sulfonic acids: methanesulfonic acid, p-toluenesulfonic acid, benzenesulfonic acid, trifluoromethanesulfonic acid, and camphorsulfonic acid.
Comparative Analysis of pKa Values
The Brønsted acidity of sulfonic acids is primarily determined by the electronic effects of the substituent attached to the sulfonic acid group. Electron-withdrawing groups increase acidity by stabilizing the resulting sulfonate anion through inductive effects, while electron-donating groups decrease acidity.
The following table summarizes the reported aqueous pKa values for the selected sulfonic acids. It is crucial to recognize that reported pKa values can vary due to different experimental conditions.
| Sulfonic Acid | Structure | pKa (in water) | Reference(s) |
| Trifluoromethanesulfonic acid | CF₃SO₃H | ~ -14 | [1] |
| Benzenesulfonic acid | C₆H₅SO₃H | -2.8 | [2] |
| 4-Pyridinesulfonic acid | C₅H₄NSO₃H | -2.85 (Predicted) | [3] |
| p-Toluenesulfonic acid | CH₃C₆H₄SO₃H | -1.34 | |
| Methanesulfonic acid | CH₃SO₃H | -1.9 | |
| Camphorsulfonic acid | C₁₀H₁₆O₄S | ~ 1.2 | [4] |
| (Note: The pKa value for 4-pyridinesulfonic acid is a predicted value and should be interpreted with caution.) |
Factors Influencing Brønsted Acidity
The acidity of the compared sulfonic acids is dictated by the electronic properties of their respective organic moieties. The following diagram illustrates the key factors influencing their acid strength.
Caption: Factors influencing the Brønsted acidity of selected sulfonic acids.
Experimental Protocols for pKa Determination
The determination of pKa values is crucial for accurately comparing the acidity of different compounds. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods for this purpose.
Potentiometric Titration
Potentiometric titration involves the gradual addition of a titrant (a strong base) to a solution of the acidic analyte. The pH of the solution is monitored throughout the titration using a pH electrode. The pKa is determined from the inflection point of the resulting titration curve.
Detailed Protocol for Potentiometric Titration:
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Accurately weigh and dissolve the sulfonic acid in deionized, carbonate-free water to a known concentration (e.g., 0.01 M).
-
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Titration:
-
Place a known volume of the sulfonic acid solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the standardized strong base in small, precise increments using a burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added.
-
The pKa corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized. This point can be determined from the first derivative of the titration curve (maximum slope) or the second derivative (zero crossing).
-
Caption: Experimental workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore close to the acidic group. The absorbance of the compound at a specific wavelength will change as a function of pH due to the different electronic structures of the protonated and deprotonated forms.
General Protocol for UV-Vis Spectrophotometry:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa of the sulfonic acid.
-
Prepare a stock solution of the sulfonic acid in a suitable solvent.
-
Add a small aliquot of the stock solution to each buffer solution to create a series of solutions with the same total acid concentration but different pH values.
-
Measure the UV-Vis absorbance spectrum of each solution.
-
Plot the absorbance at a selected wavelength (where the difference in absorbance between the acidic and basic forms is maximal) against the pH.
-
The pKa is the pH at the inflection point of the resulting sigmoidal curve.
Conclusion
This guide provides a comparative overview of the Brønsted acidity of 4-pyridinesulfonic acid 1-oxide and other common sulfonic acids, supported by pKa data and a discussion of the structural factors influencing their acidity. While an experimental pKa for 4-pyridinesulfonic acid 1-oxide is needed for a definitive comparison, the predicted value for its parent compound, 4-pyridinesulfonic acid, places it among the strong organic acids. The provided experimental protocols for pKa determination offer a foundation for researchers to obtain precise acidity data for these and other compounds, facilitating informed decisions in catalyst selection and drug development.
References
"benchmarking the performance of 4-pyridinesulfonic acid 1-oxide in a known reaction"
Researchers, scientists, and drug development professionals seeking to optimize reaction conditions and identify novel catalytic agents often explore a diverse range of chemical structures. One such compound of interest is 4-pyridinesulfonic acid 1-oxide. However, a comprehensive review of available scientific literature and chemical databases indicates a significant gap in knowledge regarding its application as a catalyst.
Despite extensive searches for known reactions catalyzed by 4-pyridinesulfonic acid 1-oxide, no specific examples with corresponding performance data could be identified. The existing body of research predominantly focuses on related but distinct chemical entities. For instance, pyridine-N-oxides, as a general class of compounds, have been documented as catalysts in certain organic transformations. Similarly, sulfonic acids, particularly when immobilized on solid supports, are well-established as effective acid catalysts in a variety of industrial and laboratory-scale reactions. There is also information available on the synthesis of pyridine-3-sulfonic acid, where the corresponding N-oxide serves as a key intermediate rather than the catalyst itself.
The absence of published data on the catalytic activity of 4-pyridinesulfonic acid 1-oxide makes a direct performance benchmark against alternative catalysts in a specific, known reaction impossible at this time. This highlights a potential area for novel research and discovery within the field of catalysis.
Potential Avenues for Future Investigation
Given the known catalytic properties of its constituent functional groups—the pyridine-N-oxide and the sulfonic acid moieties—4-pyridinesulfonic acid 1-oxide presents an intriguing candidate for exploration in various reaction types. A logical first step for researchers interested in this compound would be to screen it for catalytic activity in well-understood acid-catalyzed reactions.
A proposed experimental workflow for such an investigation is outlined below. This workflow is designed to systematically evaluate the catalytic potential of 4-pyridinesulfonic acid 1-oxide and compare its performance against established catalysts.
Figure 1. A proposed experimental workflow for evaluating the catalytic performance of 4-pyridinesulfonic acid 1-oxide.
Hypothetical Data Presentation
Should initial screening demonstrate catalytic activity, the subsequent benchmarking phase would be critical. The collected data should be organized into clear, comparative tables to facilitate objective assessment. A hypothetical comparison for a generic esterification reaction is presented below.
Table 1: Hypothetical Performance Comparison in the Esterification of Acetic Acid with Ethanol
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-Pyridinesulfonic Acid 1-Oxide | 1.0 | 80 | 4 | Data to be determined |
| p-Toluenesulfonic Acid | 1.0 | 80 | 4 | 85 |
| Amberlyst-15 | 10 (w/w%) | 80 | 4 | 78 |
| Sulfuric Acid | 1.0 | 80 | 2 | 92 |
Detailed Experimental Protocols
For any future comparative study to be valuable, it is imperative that detailed experimental protocols are provided. An example of a protocol for the hypothetical esterification reaction is as follows:
General Procedure for the Esterification of Acetic Acid with Ethanol:
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser were added acetic acid (10 mmol, 1.0 eq.), ethanol (20 mmol, 2.0 eq.), and the designated catalyst (as specified in Table 1). The reaction mixture was heated to 80°C and stirred for the specified duration. Aliquots were taken at regular intervals and analyzed by gas chromatography (GC) to monitor the progress of the reaction. Upon completion, the reaction mixture was cooled to room temperature, and the catalyst was removed by filtration (for heterogeneous catalysts). The yield of ethyl acetate was determined by GC analysis using an internal standard.
A Comparative Guide to the Catalytic Performance of Sulfonic Acid Catalysts in Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetic performance of various sulfonic acid-based catalysts in esterification reactions. Due to the limited availability of direct kinetic studies on 4-pyridinesulfonic acid 1-oxide , this document focuses on well-characterized and commonly used alternatives. The data and protocols presented herein can serve as a benchmark for evaluating the potential of novel catalysts like 4-pyridinesulfonic acid 1-oxide.
Introduction to Sulfonic Acid Catalysis
Sulfonic acid-functionalized materials are a cornerstone of heterogeneous acid catalysis, offering a more sustainable and reusable alternative to traditional homogeneous acids like sulfuric acid. These solid acids are employed in a wide array of organic transformations, including esterification, alkylation, and hydrolysis. The catalytic activity is primarily attributed to the Brønsted acidity of the sulfonic acid groups. This guide will focus on the esterification of fatty acids as a model reaction to compare the performance of different sulfonic acid catalysts.
Catalyst Comparison
For this guide, we will compare the kinetic performance of three representative solid acid catalysts:
-
p-Toluenesulfonic acid (p-TSA): A widely used homogeneous organosulfonic acid, often employed in its solid monohydrate form. It serves as a baseline for catalytic activity.
-
Amberlyst-15: A commercial, macroreticular polystyrene-based ion-exchange resin functionalized with sulfonic acid groups. It is a workhorse heterogeneous catalyst in both laboratory and industrial settings.
-
Sulfated Zirconia (SZ): A superacidic solid catalyst prepared by treating zirconium hydroxide with sulfuric or chlorosulfuric acid. It is known for its high thermal stability and strong acidity.
A hypothetical section for 4-Pyridinesulfonic Acid 1-Oxide is included to illustrate the data required for a comprehensive comparison.
Quantitative Data Summary
The following table summarizes key kinetic parameters for the esterification of various carboxylic acids with alcohols, catalyzed by the selected sulfonic acids.
| Catalyst | Reactants | Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Reaction Rate Constant (k) | Conversion (%) | Reference |
| p-Toluenesulfonic Acid | Benzoic Acid + Isoamyl Alcohol | 80-110 | 50.45 | - | - | [1] |
| Pentaerythritol + Acrylic Acid | 100-130 | 34.57 (mono-esterification) | - | - | [2] | |
| 1,2-Propylene Glycol + Acetic Acid | - | 56 (acetylation of PG), 47 (acetylation of PGMA) | - | - | [3] | |
| Amberlyst-15 | Nonanoic Acid + 1-Propanol | 50-90 | 55.4 | - | - | [4][5] |
| Lactic Acid + Ethanol | - | 52.29 | - | - | [6] | |
| Lauric, Myristic, Palmitic, Stearic Acid + Methanol | 70-110 | - | - | - | [7] | |
| Sulfated Zirconia | Lauric Acid + Various Alcohols | - | - | ~5 times faster than H2SO4 for primary alcohols | - | [8] |
| Myristic Acid + Methanol | 60 | - | - | 98-100 | [9] | |
| Oleic Acid + Methanol | 120-170 | 22.51 | - | - | [10] | |
| 4-Pyridinesulfonic Acid 1-Oxide | Data Not Available | TBD | TBD | TBD | TBD |
Note: Reaction rate constants (k) are highly dependent on reaction conditions and model used, and are therefore not directly compared in this table. TBD = To Be Determined.
Experimental Protocols
To ensure a fair and accurate comparison of catalyst performance, standardized experimental protocols are crucial. Below are detailed methodologies for conducting kinetic studies of esterification reactions.
General Protocol for Kinetic Study of Esterification
-
Reactor Setup: A stirred batch reactor equipped with a condenser, temperature controller, and sampling port is typically used. For heterogeneous catalysts, a basket-type reactor can be employed to ensure good mixing and prevent catalyst attrition.[7]
-
Reactant Preparation: The carboxylic acid and alcohol are charged into the reactor in a specific molar ratio (e.g., 1:1, 1:5, 1:10).[4][7] The mixture is heated to the desired reaction temperature under constant stirring.
-
Catalyst Addition: Once the reaction temperature is stable, a known amount of the catalyst (typically 1-10 wt% of the limiting reactant) is added to the reactor. This marks the start of the reaction (t=0).[9][10]
-
Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals. To stop the reaction in the sample, it can be rapidly cooled or quenched with a suitable agent.
-
Analysis: The concentration of the carboxylic acid, ester, or water is determined using analytical techniques such as:
-
Titration: The remaining acid concentration can be determined by titration with a standard solution of sodium hydroxide.[11]
-
Gas Chromatography (GC): To determine the concentration of the ester product and remaining reactants.[6]
-
High-Performance Liquid Chromatography (HPLC): An alternative to GC for less volatile compounds.
-
Karl Fischer Titration: To measure the concentration of water produced during the reaction.[1][12]
-
In-situ NMR Spectroscopy: Allows for continuous monitoring of the reaction progress without the need for sampling.[3][13]
-
-
Data Analysis: The conversion of the carboxylic acid is calculated as a function of time. This data is then used to determine the reaction rate and fit to a suitable kinetic model (e.g., pseudo-homogeneous, Langmuir-Hinshelwood) to determine the rate constant (k) and activation energy (Ea).[1][6][7]
Visualizations
Experimental Workflow for a Kinetic Study
The following diagram illustrates a typical workflow for conducting a kinetic study of a catalyzed esterification reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 7. mdpi.com [mdpi.com]
- 8. Sulfated zirconia as a robust superacid catalyst for multiproduct fatty acid esterification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Sulfated zirconia: an efficient solid acid catalyst for esterification of myristic acid with short chain alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. ijirset.com [ijirset.com]
- 12. academic.oup.com [academic.oup.com]
- 13. nmr.oxinst.com [nmr.oxinst.com]
Assessing the Reusability of 4-Pyridinesulfonic Acid 1-Oxide as a Catalyst: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of sustainable and cost-effective chemical transformations has placed a significant emphasis on the development and application of reusable catalysts. Among the diverse array of catalysts, 4-pyridinesulfonic acid 1-oxide has emerged as a potential candidate for various organic reactions due to its unique electronic and structural features. This guide provides a comprehensive assessment of the reusability of 4-pyridinesulfonic acid 1-oxide, offering a comparative analysis with alternative catalysts, supported by available experimental data and detailed protocols.
Performance in Key Organic Syntheses
While specific experimental data on the reusability of 4-pyridinesulfonic acid 1-oxide is limited in publicly available literature, its structural analogue, 4-pyridinesulfonic acid, and other related sulfonic acid catalysts have been extensively studied. These studies provide valuable insights into the potential reusability of the title compound. The primary applications where such acidic catalysts are employed include the synthesis of bis(indolyl)methanes and 2-amino-4,6-diphenylnicotinonitriles, both of which are important scaffolds in medicinal chemistry.
Synthesis of Bis(indolyl)methanes
The synthesis of bis(indolyl)methanes typically involves the electrophilic substitution of indoles with aldehydes, catalyzed by a Brønsted or Lewis acid. The reusability of various catalysts in this reaction is a key factor for its industrial viability.
Table 1: Comparison of Catalyst Reusability in the Synthesis of Bis(indolyl)methanes
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Reaction Time | Yield (1st Run) | Yield (3rd Run) | Yield (5th Run) | Reference |
| N-sulfonic acid poly(4-vinylpyridinium) chloride | Indole | Benzaldehyde | Neat | 20 min | 98% | 96% | 95% | [1] |
| Cellulose Sulfuric Acid | Indole | 4-Chlorobenzaldehyde | Water | 30 min | 95% | 92% | - | [2] |
| KHSO₄-SiO₂ | Indole | 4-Nitrobenzaldehyde | Neat | 15 min | 94% | 92% | 90% | [3] |
Note: Data for 4-pyridinesulfonic acid 1-oxide is not available. The table presents data for structurally related and alternative catalysts for comparative purposes.
Synthesis of 2-Amino-4,6-diphenylnicotinonitriles
This multi-component reaction involves the condensation of an aldehyde, a ketone, malononitrile, and ammonium acetate. Acid catalysts play a crucial role in promoting this transformation.
Table 2: Comparison of Catalyst Reusability in the Synthesis of 2-Amino-4,6-diphenylnicotinonitriles
| Catalyst | Substrate 1 | Substrate 2 | Substrate 3 | Solvent | Reaction Time | Yield (1st Run) | Yield (3rd Run) | Yield (5th Run) | Reference |
| Cellulose Sulfuric Acid | Benzaldehyde | Acetophenone | Malononitrile | Water | 2 h | 92% | 88% | - | [2] |
| Fe₃O₄@SiO₂@(CH₂)₃Im}C(CN)₃ | 4-Chlorobenzaldehyde | Acetophenone | Malononitrile | Neat | 15 min | 94% | 92% | 90% | [2] |
Note: Data for 4-pyridinesulfonic acid 1-oxide is not available. The table presents data for alternative catalysts for comparative purposes.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and validating research findings. Below are representative protocols for the synthesis and catalyst recovery processes described in the literature for related sulfonic acid catalysts.
General Procedure for the Synthesis of Bis(indolyl)methanes using a Reusable Catalyst
-
Reaction Setup: A mixture of indole (2 mmol), aldehyde (1 mmol), and the catalyst (e.g., N-sulfonic acid poly(4-vinylpyridinium) chloride, 0.02 g) is stirred under solvent-free conditions at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and the solid catalyst is separated by filtration.
-
Product Isolation: The filtrate is washed with a saturated NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
-
Catalyst Recovery and Reuse: The recovered solid catalyst is washed with ethyl acetate and dried in an oven. It can then be used for subsequent reaction cycles under the same conditions.
General Procedure for the Synthesis of 2-Amino-4,6-diphenylnicotinonitriles using a Reusable Catalyst
-
Reaction Setup: A mixture of an aromatic aldehyde (1 mmol), acetophenone (1 mmol), malononitrile (1 mmol), ammonium acetate (1.5 mmol), and the catalyst (e.g., cellulose sulfuric acid, 0.03 g) is refluxed in water (5 mL).
-
Reaction Monitoring: The reaction is monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration.
-
Catalyst and Product Separation: The filtrate, containing the water-soluble catalyst, is separated from the product. The crude product is washed with water and recrystallized from ethanol.
-
Catalyst Recovery: The aqueous filtrate containing the catalyst can be used for subsequent reactions after the removal of any residual organic impurities.
Visualizing Experimental Workflows
Understanding the logical flow of an experimental process is facilitated by clear diagrams. The following diagrams, generated using Graphviz, illustrate a typical workflow for assessing catalyst reusability and the signaling pathway of an acid-catalyzed reaction.
Caption: Workflow for assessing catalyst reusability.
Caption: Generalized pathway for acid-catalyzed synthesis.
Conclusion
The assessment of the reusability of 4-pyridinesulfonic acid 1-oxide as a catalyst is an area that requires further experimental investigation. Based on the performance of structurally similar sulfonic acid catalysts, it is plausible that 4-pyridinesulfonic acid 1-oxide, particularly when immobilized on a solid support, could exhibit good to excellent reusability in organic synthesis. The data and protocols presented for alternative catalysts provide a strong foundation and a comparative benchmark for future studies on this promising catalytic system. Researchers are encouraged to conduct specific reusability tests on 4-pyridinesulfonic acid 1-oxide to fully elucidate its potential as a sustainable and economically viable catalyst.
References
Navigating Multi-Step Synthesis: A Comparative Guide to the Cross-Reactivity of 4-Pyridinesulfonic Acid 1-Oxide
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of building blocks is paramount to the success of complex multi-step syntheses. This guide provides a comprehensive comparison of 4-pyridinesulfonic acid 1-oxide, a versatile heterocyclic compound, with relevant alternatives. By examining its reactivity profile, potential for cross-reactivity, and performance in various synthetic transformations, this document aims to equip chemists with the knowledge to strategically employ this reagent and anticipate its behavior in intricate molecular architectures.
Introduction to 4-Pyridinesulfonic Acid 1-Oxide: A Dual-Functionality Reagent
4-Pyridinesulfonic acid 1-oxide is a unique bifunctional molecule featuring both a pyridine N-oxide and a sulfonic acid group. The pyridine N-oxide moiety significantly alters the electronic properties of the pyridine ring, enhancing its reactivity towards both electrophilic and nucleophilic attack, primarily at the 2- and 4-positions.[1][2][3] The sulfonic acid group, a strong electron-withdrawing group, further influences the ring's reactivity and imparts high water solubility.[4] This combination of functionalities makes it a valuable tool in organic synthesis, particularly in the construction of substituted pyridines, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[5]
Comparative Reactivity Analysis
The presence of the N-oxide functionality makes the pyridine ring more susceptible to functionalization compared to pyridine itself.[6] This enhanced reactivity is a key advantage in many synthetic contexts. However, it also introduces the potential for cross-reactivity, where the reagent or intermediates react at unintended sites.
Nucleophilic Aromatic Substitution
Pyridine N-oxides are significantly more reactive towards nucleophiles than their parent pyridines.[7] Nucleophilic attack is favored at the C2 and C4 positions due to the ability of the N-oxide to stabilize the resulting anionic intermediate.[8] In the case of 4-pyridinesulfonic acid 1-oxide, the C4 position is blocked by the sulfonic acid group, directing nucleophilic attack to the C2 and C6 positions.
Table 1: Comparison of Nucleophilic Aromatic Substitution Reactivity
| Reagent/Substrate | Relative Reactivity | Preferred Position of Attack | Key Considerations |
| 4-Pyridinesulfonic Acid 1-Oxide | High | C2, C6 | The sulfonic acid group at C4 directs attack to C2/C6. The N-oxide activates the ring for substitution. |
| Pyridine | Low | C2, C4 | Requires harsh conditions and often results in low yields. |
| 4-Chloropyridine | Moderate | C4 | The chloro group is a good leaving group for SNAr reactions. |
| Pyridine N-Oxide | High | C2, C4 | Highly activated for nucleophilic attack. |
Electrophilic Aromatic Substitution
While the pyridine ring is generally electron-deficient and resistant to electrophilic aromatic substitution, the N-oxide group can facilitate such reactions under milder conditions than pyridine.[9][10] The oxygen atom of the N-oxide can donate electron density to the ring, favoring substitution at the C4 position.[10] For 4-pyridinesulfonic acid 1-oxide, the C4 position is already substituted. The strong electron-withdrawing nature of the sulfonic acid group would likely direct incoming electrophiles to the C3 and C5 positions, though the overall reactivity towards electrophiles is expected to be low.
Table 2: Comparison of Electrophilic Aromatic Substitution Reactivity
| Reagent/Substrate | Relative Reactivity | Preferred Position of Attack | Key Considerations |
| 4-Pyridinesulfonic Acid 1-Oxide | Low | C3, C5 (predicted) | The sulfonic acid group is strongly deactivating. The N-oxide offers some activation. |
| Pyridine | Very Low | C3 | Requires harsh conditions (e.g., oleum) for sulfonation.[6] |
| Aniline | High | C2, C4 | The amino group is strongly activating. |
| Pyridine N-Oxide | Moderate | C4 | The N-oxide activates the ring for electrophilic attack. |
Experimental Protocols
Detailed experimental data for the cross-reactivity of 4-pyridinesulfonic acid 1-oxide is not extensively reported in publicly available literature. However, based on the general reactivity of pyridine N-oxides, the following protocols can be adapted.
General Procedure for Nucleophilic Aromatic Substitution on a Pyridine N-Oxide
-
Reaction Setup: To a solution of the pyridine N-oxide derivative (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the nucleophile (1.1 - 2.0 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or NaH) if necessary.
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 150 °C, depending on the reactivity of the substrates. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Deoxygenation of the Pyridine N-Oxide
Following functionalization of the pyridine ring, the N-oxide can be removed to yield the desired substituted pyridine.
-
Reaction Setup: The substituted pyridine N-oxide (1.0 eq.) is dissolved in a suitable solvent (e.g., acetic acid, methanol, or ethanol).
-
Reducing Agent: A reducing agent such as PCl₃, PPh₃, or catalytic hydrogenation (e.g., H₂, Pd/C) is added to the solution.[7]
-
Reaction Conditions: The reaction is stirred at room temperature or heated as required. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction mixture is carefully quenched, and the product is isolated and purified by standard procedures.
Logical Relationships and Experimental Workflows
The strategic use of 4-pyridinesulfonic acid 1-oxide in multi-step synthesis often involves a sequence of activation, functionalization, and deoxygenation.
Caption: Synthetic workflow using 4-pyridinesulfonic acid 1-oxide.
Signaling Pathways in Drug Development
Substituted pyridines are key components in many signaling pathway modulators. The ability to selectively introduce functionality onto the pyridine core is crucial for tuning the pharmacological properties of these molecules.
Caption: Inhibition of a signaling pathway by a substituted pyridine.
Conclusion
4-Pyridinesulfonic acid 1-oxide presents a compelling option for the synthesis of functionalized pyridines. Its enhanced reactivity compared to pyridine, coupled with the directing effect of the sulfonic acid group, allows for regioselective modifications of the heterocyclic core. While direct, quantitative comparisons with a wide range of alternatives are not extensively documented, the principles of pyridine N-oxide chemistry provide a strong foundation for predicting its behavior. The potential for cross-reactivity, particularly the reactivity of the sulfonic acid group under certain conditions, should be a key consideration in planning multi-step syntheses. By carefully selecting reaction conditions and understanding the inherent reactivity of this dual-functionalized reagent, researchers can effectively leverage its properties to access complex and valuable pyridine-containing molecules.
References
- 1. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. baranlab.org [baranlab.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. researchgate.net [researchgate.net]
- 5. recent-progress-on-pyridine-n-oxide-in-organic-transformations-a-review - Ask this paper | Bohrium [bohrium.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 10. Electrophilic substitution at position 4 of pyridine [quimicaorganica.org]
Evaluating the Green Chemistry Metrics of 4-Pyridinesulfonic Acid 1-Oxide: A Comparative Guide
In the pursuit of sustainable chemical synthesis, the principles of green chemistry provide a framework for evaluating and improving the environmental footprint of chemical processes. This guide offers a comparative analysis of the green chemistry metrics associated with the synthesis and potential application of 4-pyridinesulfonic acid 1-oxide. By examining various synthetic routes and comparing them to greener alternatives, we provide researchers, scientists, and drug development professionals with data to make more environmentally conscious decisions in their work.
Comparison of Synthetic Routes to Pyridine-N-Oxides and Sulfonic Acids
The production of 4-pyridinesulfonic acid 1-oxide involves two key transformations: the N-oxidation of pyridine and the subsequent sulfonation. Here, we evaluate the green metrics of different approaches to these fundamental steps.
Data Presentation: Green Chemistry Metrics for Pyridine-N-Oxide Synthesis
Two common methods for the synthesis of pyridine-N-oxide, a precursor to 4-pyridinesulfonic acid 1-oxide, are compared below.
| Metric | Method A: Peracetic Acid | Method B: m-Chloroperoxybenzoic Acid (m-CPBA) |
| Atom Economy (%) | ~60.5% | ~44.2% |
| Process Mass Intensity (PMI) | High (significant solvent and reagent use) | Very High (significant solvent and reagent use) |
| E-Factor | High | Very High |
| Key Byproducts | Acetic acid | m-Chlorobenzoic acid, Dichloromethane waste |
| Solvent | Acetic acid | Dichloromethane |
| Safety/Hazard | Peracetic acid is a strong oxidizer and can be explosive. | m-CPBA can be explosive when dry. Dichloromethane is a suspected carcinogen. |
Data Presentation: Green Chemistry Metrics for 4-Pyridinesulfonic Acid Synthesis
Here, we compare a traditional synthesis of 4-pyridinesulfonic acid with a greener, patented alternative.
| Metric | Traditional Method: From N-(4-pyridyl)pyridinium chloride hydrochloride | Greener Alternative: From 4-chloropyridine |
| Atom Economy (%) | ~28.7% | Higher (specific value depends on exact stoichiometry) |
| Process Mass Intensity (PMI) | Very High | Significantly Lower |
| E-Factor | Very High | Significantly Lower |
| Reagents | N-(4-pyridyl)pyridinium chloride hydrochloride, Sodium sulfite heptahydrate, Hydrochloric acid | 4-chloropyridine, Hydrogen peroxide, Sulfinate |
| Catalyst | None | Titanium-silicon molecular sieve, Metal catalyst for reduction |
| Solvent | Water, Ethanol | Water |
| Waste Profile | Sulfur dioxide, Sodium chloride, significant aqueous and organic waste | Minimal waste, catalyst is recyclable |
| Reaction Conditions | Reflux, multi-step isolation | Catalytic, avoids large amounts of strong acids/bases |
Experimental Protocols
Synthesis of Pyridine-N-Oxide using Peracetic Acid
Materials:
-
Pyridine (1.39 moles)
-
40% Peracetic acid (1.50 moles)
Procedure:
-
To a 1-liter three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 110 g (1.39 moles) of pyridine.
-
With stirring, add 250 ml (285 g, 1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.
-
After the addition is complete, continue stirring until the temperature of the mixture drops to 40°C.
-
The resulting acetic acid solution of pyridine-N-oxide can be further processed. For isolation, the acetic acid is removed by vacuum evaporation. The residue is then distilled under high vacuum (≤1 mm Hg) to yield pyridine-N-oxide as a colorless solid.
Greener Synthesis of 4-Pyridinesulfonic Acid
This method, as described in patent CN114853668B, offers a more environmentally friendly route.
Materials:
-
4-chloropyridine
-
Hydrogen peroxide
-
Sulfinate
-
Titanium-silicon molecular sieve catalyst
-
Metal catalyst for reduction
-
Water
Procedure:
-
Oxidation: 4-chloropyridine is oxidized with hydrogen peroxide in water, catalyzed by a titanium-silicon molecular sieve, to produce 4-chloropyridine N-oxide.
-
Sulfonation: The resulting 4-chloropyridine N-oxide reacts with a sulfinate in water to yield 4-sulfonate pyridine N-oxide.
-
Reduction: The 4-sulfonate pyridine N-oxide is then reduced with hydrogen in the presence of a metal catalyst to form 4-pyridinesulfonic acid.
-
Workup: The pH of the final reaction solution is adjusted to neutral, and the product is isolated by filtration and drying. A key advantage of this process is that the intermediates do not require isolation, reducing solvent use and waste generation.
Mandatory Visualization
Caption: Comparison of traditional and greener synthetic routes to 4-pyridinesulfonic acid.
Comparison with Alternative Catalysts
4-Pyridinesulfonic acid 1-oxide can be considered a representative of sulfonic acid catalysts. The environmental impact of its synthesis should be weighed against the performance and green credentials of alternative catalysts for similar applications, such as oxidation reactions.
Supported Sulfonic Acid Catalysts:
Solid-supported sulfonic acid catalysts (e.g., on silica or polystyrene) offer significant green advantages over their homogeneous counterparts.
-
High Atom Economy in Application: Many reactions catalyzed by supported sulfonic acids, such as esterifications and acetalizations, have inherently high atom economies as they are often addition or condensation reactions with water as the only byproduct.
-
Catalyst Recyclability: A major advantage is the ease of separation from the reaction mixture by simple filtration, allowing for catalyst reuse over multiple cycles. This drastically reduces the overall process mass intensity and waste generation compared to using a soluble catalyst that requires extensive workup procedures for removal.
-
Reduced Corrosion and Waste: Immobilizing the acidic functionality on a solid support minimizes the corrosive nature of sulfonic acids and simplifies the neutralization and disposal of acidic waste streams.
While a direct quantitative comparison of catalytic activity between 4-pyridinesulfonic acid 1-oxide and a specific supported sulfonic acid is not available in the literature, the general principles of heterogeneous catalysis suggest that a supported system would likely have a much lower overall environmental impact due to its recyclability and the simplified workup.
The workflow for a reaction using a recyclable supported catalyst highlights its green advantages.
Caption: Experimental workflow for a reaction using a recyclable supported sulfonic acid catalyst.
Conclusion
The evaluation of green chemistry metrics for the synthesis of 4-pyridinesulfonic acid 1-oxide reveals significant opportunities for improvement. Traditional synthetic routes exhibit low atom economy and high process mass intensity. However, emerging greener alternatives, such as the catalytic synthesis from 4-chloropyridine, demonstrate a substantial reduction in waste and the use of hazardous reagents.
When considering 4-pyridinesulfonic acid 1-oxide for catalytic applications, it is crucial to compare its entire life cycle, including synthesis, with alternative heterogeneous catalysts. Supported sulfonic acids, for instance, offer inherent advantages in terms of recyclability and reduced waste generation, making them a potentially more sustainable choice for many chemical transformations. This guide provides the foundational data and frameworks to assist researchers in selecting and developing greener chemical processes.
A Comparative Guide to the Synthesis of 4-Pyridinesulfonic Acid 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-pyridinesulfonic acid 1-oxide, a key intermediate in the development of various pharmaceuticals, can be approached through several distinct methodologies. This guide provides an objective comparison of the most common synthetic routes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthesis Methods
Two primary pathways for the synthesis of 4-pyridinesulfonic acid 1-oxide have been prominently described in the literature: the direct sulfonation of pyridine 1-oxide and the nucleophilic substitution of 4-chloropyridine 1-oxide. A third potential route involves the diazotization of 4-aminopyridine 1-oxide. Each method presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, yield, and scalability.
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity | Key Advantages | Key Disadvantages |
| Method 1: Direct Sulfonation | Pyridine 1-oxide | Fuming sulfuric acid (oleum) | High temperature | Moderate | Good | One-step reaction | Harsh reaction conditions, potential for side reactions |
| Method 2: From 4-Chloropyridine 1-Oxide | 4-Chloropyridine | 1. Hydrogen peroxide, Titanium-silicon molecular sieve 2. Sodium sulfite | 1. 50-100 °C 2. 80-130 °C, 0.1-0.8 MPa | High (for the sulfonation step) | High | Milder conditions, "green" approach | Multi-step synthesis, requires preparation of the N-oxide |
| Method 3: From 4-Aminopyridine 1-Oxide (Proposed) | 4-Aminopyridine 1-oxide | 1. Sodium nitrite, HCl 2. Sulfur dioxide, Copper(II) chloride | Low temperature | Variable | Variable | Utilizes a readily available starting material | Requires a Sandmeyer-type reaction, which can be complex |
Logical Relationship of Synthesis Pathways
The following diagram illustrates the relationship between the different starting materials and the target molecule, 4-pyridinesulfonic acid 1-oxide.
Confirming the N-oxide Moiety in 4-Pyridinesulfonic Acid 1-Oxide: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, unequivocally identifying functional groups is paramount. This guide provides a comparative overview of analytical techniques to confirm the presence of the N-oxide group in 4-pyridinesulfonic acid 1-oxide, contrasting it with its parent compound, 4-pyridinesulfonic acid. Detailed experimental protocols and supporting data are provided to aid in the structural elucidation of this and similar molecules.
At a Glance: Comparison of Analytical Confirmation Methods
The following table summarizes the primary analytical methods for confirming the N-oxide group. The choice of method will depend on available instrumentation, sample purity, and the desired level of confirmation.
| Method | Principle | Expected Observation for N-Oxide Confirmation | Advantages | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. The chemical environment of protons (¹H) and carbons (¹³C) influences their resonance frequencies. | ¹H NMR: Downfield shift of α-protons (H-2, H-6) and smaller shifts for β-protons (H-3, H-5) compared to the parent pyridine. ¹³C NMR: Significant upfield shift of the γ-carbon (C-4) and downfield shifts of the α (C-2, C-6) and β (C-3, C-5) carbons. | Provides detailed structural information and is highly sensitive to changes in the electronic environment of the pyridine ring. | Requires a relatively pure sample and access to NMR instrumentation. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the molecule, corresponding to vibrational transitions of specific bonds. | Appearance of a strong N-O stretching vibration band (νN-O) typically in the 1200-1300 cm⁻¹ region and a characteristic N-O bending vibration (δN-O) around 800-850 cm⁻¹. | Rapid, non-destructive, and highly characteristic for the N-O bond. | The N-O stretching band can sometimes overlap with other absorptions in complex molecules. |
| Mass Spectrometry | Ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio. | The molecular ion peak ([M]⁺) will correspond to the mass of the N-oxide. A characteristic fragmentation is the loss of an oxygen atom ([M-16]⁺), yielding a fragment with the mass of the parent pyridine. | Highly sensitive, provides molecular weight information, and the [M-16]⁺ fragment is a strong indicator of an N-oxide. | Can be destructive; thermal instability of some N-oxides might complicate analysis. |
| Chemical Reduction | A chemical reaction that removes the oxygen atom from the N-oxide group, reverting it to the parent pyridine. | The product of the reduction reaction will have the same analytical data (NMR, FTIR, MS, chromatography retention time) as an authentic sample of 4-pyridinesulfonic acid. | Provides unambiguous confirmation of the pyridine N-oxide structure. | Requires additional chemical manipulation and purification of the product. |
| X-ray Crystallography | Determines the precise arrangement of atoms in a crystalline solid by diffracting X-rays. | Provides the exact bond lengths and angles, definitively showing the N-O bond. | The "gold standard" for structural elucidation, providing unambiguous 3D structural information. | Requires a single, high-quality crystal of the compound, which can be difficult to obtain. |
Predicted Spectroscopic Data for Comparison
While specific experimental data for 4-pyridinesulfonic acid 1-oxide is not widely published, the expected spectral characteristics can be reliably predicted based on extensive data from other pyridine N-oxide derivatives. The following tables compare the expected data for 4-pyridinesulfonic acid 1-oxide with available data for its parent compound.
Table 1: ¹H and ¹³C NMR Spectral Data Comparison
N-oxidation significantly alters the electronic distribution in the pyridine ring, leading to predictable shifts in the NMR spectra. The electron-donating N-oxide group shields the γ-carbon and deshields the α- and β-carbons.
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| 4-Pyridinesulfonic acid | ~8.9 (d, H-2, H-6), ~8.0 (d, H-3, H-5) | ~151 (C-2, C-6), ~122 (C-3, C-5), ~155 (C-4) |
| 4-Pyridinesulfonic acid 1-oxide (Predicted) | ~8.3 (d, H-2, H-6), ~7.9 (d, H-3, H-5) | ~140 (C-2, C-6), ~127 (C-3, C-5), ~141 (C-4) |
Note: Actual chemical shifts can vary depending on the solvent and pH.
Table 2: Key FTIR and Mass Spectrometry Data Comparison
The most direct evidence from FTIR is the appearance of the N-O stretching band. In mass spectrometry, the molecular weight difference and the characteristic loss of oxygen are key identifiers.
| Compound | Key FTIR Bands (cm⁻¹) | Mass Spectrometry (EI) |
| 4-Pyridinesulfonic acid | SO₃H vibrations (~1250-1120 cm⁻¹, ~1080-1010 cm⁻¹), C=N, C=C ring stretching (~1600-1450 cm⁻¹) | Molecular Formula: C₅H₅NO₃SMolecular Weight: 159.16 g/mol Molecular Ion: m/z 159 |
| 4-Pyridinesulfonic acid 1-oxide (Predicted) | N-O Stretch (νN-O): ~1250 cm⁻¹ N-O Bend (δN-O): ~840 cm⁻¹ SO₃H vibrations, C=N, C=C ring stretching | Molecular Formula: C₅H₅NO₄SMolecular Weight: 175.16 g/mol Molecular Ion: m/z 175Key Fragment: m/z 159 ([M-16]⁺) |
Experimental Protocols
NMR Spectroscopy Analysis
Objective: To observe the chemical shift changes in the pyridine ring protons and carbons upon N-oxidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample (4-pyridinesulfonic acid 1-oxide) in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, 16-32 scans, and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum. This will require more scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.
-
Analysis: Compare the obtained chemical shifts and coupling patterns with those of the parent compound, 4-pyridinesulfonic acid, looking for the characteristic shifts outlined in Table 1.
FTIR Spectroscopy Analysis
Objective: To identify the characteristic vibrational modes of the N-O bond.
Methodology:
-
Sample Preparation:
-
Solid State (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Analysis: Identify the strong absorption band in the 1200-1300 cm⁻¹ region, which is characteristic of the N-O stretching vibration.
Mass Spectrometry Analysis
Objective: To determine the molecular weight and observe the characteristic fragmentation pattern of the N-oxide.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer. The method will depend on the ionization technique used (e.g., direct infusion for Electrospray Ionization (ESI) or a heated probe for Electron Ionization (EI)).
-
Ionization: Ionize the sample. ESI is a soft ionization technique that is likely to show the protonated molecular ion [M+H]⁺. EI is a higher-energy technique that will show the molecular ion [M]⁺ and more fragmentation.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
-
Analysis:
-
Identify the molecular ion peak and confirm it matches the expected molecular weight of 4-pyridinesulfonic acid 1-oxide (175.16 g/mol ).
-
Look for a prominent peak at m/z 159, corresponding to the loss of an oxygen atom ([M-16]⁺).
-
Chemical Reduction Confirmation
Objective: To chemically convert the N-oxide back to the parent pyridine and confirm its identity.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the 4-pyridinesulfonic acid 1-oxide in a suitable solvent (e.g., water or methanol).
-
Reduction: Add a reducing agent. A mild and effective option is the use of iron powder in the presence of H₂O and CO₂.[1]
-
Add iron powder to the solution.
-
Bubble CO₂ through the mixture at room temperature.
-
-
Workup: After the reaction is complete (monitor by TLC or LC-MS), filter the reaction mixture to remove the iron salts. Remove the solvent under reduced pressure.
-
Analysis: Analyze the product using the methods described above (NMR, FTIR, MS) and compare the data to an authentic sample of 4-pyridinesulfonic acid to confirm the identity of the reduction product.
Visualizing the Workflow and Confirmation Chemistry
The following diagrams illustrate the logical workflow for confirming the N-oxide group and the chemical transformation involved in the reduction confirmation method.
Caption: Workflow for the confirmation of the N-oxide group.
Caption: Chemical reduction confirmation of the N-oxide.
References
Safety Operating Guide
Safe Disposal of 4-Pyridinesulfonic Acid, 1-Oxide: A Procedural Guide
For Immediate Reference: Proper handling and disposal of 4-Pyridinesulfonic acid, 1-oxide are critical to ensure laboratory safety and environmental protection. This guide provides step-by-step procedures for its disposal, based on the known hazards of analogous pyridine compounds.
Key Safety and Hazard Information
Proper disposal of this compound begins with a clear understanding of its potential hazards. Based on related compounds, it should be treated as a substance that can cause severe skin burns and eye damage.[1][2] Inhalation or ingestion should be avoided.
| Hazard Category | Associated Risks and Precautions |
| Health Hazards | Causes severe skin burns and eye damage.[1][2] May be harmful if swallowed or inhaled. Use in a well-ventilated area or under a chemical fume hood.[3] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, protective clothing, and eye/face protection.[1][2] |
| Incompatible Materials | Avoid contact with strong oxidizing agents.[3] |
| Hazardous Decomposition | Thermal decomposition may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides.[3] |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials, as hazardous.
-
Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible substances.
2. Containment and Labeling:
-
Collect waste in a designated, properly sealed, and non-reactive container. The container should be stored in a cool, dry, and well-ventilated area away from heat or ignition sources.[3]
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution and local regulations.
3. Small Spill Management:
-
In the event of a small spill, ensure the area is well-ventilated and wear appropriate PPE.
-
For solid spills, carefully sweep the material to avoid generating dust and place it into a suitable container for disposal.[3]
-
Remove all potential sources of ignition from the spill area.[3]
4. Professional Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[4][5]
-
Arrange for disposal through a licensed hazardous waste disposal company.[6] This is the standard and required method for pyridine-based chemical waste.[7]
-
Incineration in a permitted hazardous waste incinerator equipped with a scrubber is a common disposal method for such chemicals.[7]
-
Ensure compliance with all federal, state, and local environmental regulations regarding chemical waste disposal.[3][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their institutions.
References
- 1. Pyridine-3-sulfonic Acid 636-73-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Essential Safety and Operational Guide for Handling 4-Pyridinesulfonic Acid, 1-Oxide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 4-Pyridinesulfonic acid, 1-oxide. The following procedures for personal protective equipment (PPE), handling, and disposal are based on data for the closely related compounds 3-Pyridinesulfonic acid and Pyridine-4-sulfonic acid, and should be considered a baseline for safe laboratory practices in the absence of a specific Safety Data Sheet (SDS) for the 1-oxide derivative.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling pyridinesulfonic acid derivatives. These compounds are classified as corrosive and can cause severe skin burns and eye damage.[1][2] The recommended PPE is detailed below and summarized in the subsequent table.
Eye and Face Protection: Due to the corrosive nature of the substance, robust eye and face protection is mandatory. Options include:
-
Chemical splash goggles used in combination with a clear face shield that fully covers the face and neck.[3]
-
A full-face respirator , which provides both eye, face, and respiratory protection.[3][4]
Skin and Body Protection: To prevent skin contact, comprehensive body coverage is necessary. This includes:
-
Acid Protective Garment: A chemical-resistant suit, coverall, or a two-piece splash suit should be worn.[3][4] Materials should be resistant to strong acids.
-
Gloves: Chemical-resistant gloves are required. It is recommended to use double gloving, with a chemical-resistant inner and outer glove.[4][5] Gauntlet-style gloves that extend over the garment sleeves are advised.[3]
-
Boots: Chemical-resistant boots with a steel toe and shank are necessary. Pant legs should be worn over the boots to prevent chemicals from entering.[3][4]
Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If there is a risk of inhaling dust or vapors, respiratory protection is required.[1] Options include:
-
A half-face or full-face air-purifying respirator with acid gas cartridges.[3][4]
-
A Powered Air-Purifying Respirator (PAPR) with a chemical-resistant hood or shroud for higher levels of protection.[3]
Quantitative Data for Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles and a full-face shield, or a full-face respirator. | Prevents severe eye damage from splashes of the corrosive material.[1][2] |
| Gloves | Chemical-resistant gloves (e.g., Neoprene, Butyl rubber). Double gloving recommended. | Protects against severe skin burns upon contact.[1][2] |
| Body Protection | Acid-resistant coveralls or two-piece chemical splash suit. | Provides full-body protection from accidental spills and splashes.[3][4] |
| Footwear | Chemical-resistant boots with steel toe and shank. | Protects feet from spills and provides physical protection.[3][4] |
| Respiratory Protection | NIOSH-approved air-purifying respirator with acid gas cartridges or a PAPR. | Required if working outside of a fume hood or if dust/vapors are generated.[1][3] |
Experimental Protocol: Safe Handling and Disposal
1. Preparation and Handling:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]
-
Before handling, thoroughly inspect all PPE for any damage or defects.
-
Avoid all personal contact with the substance, including inhalation of dust.[2]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[2]
-
Keep the container tightly closed when not in use.[1]
2. Spill Cleanup:
-
In the event of a spill, evacuate the area and restrict access.
-
Remove all sources of ignition.[1]
-
Wearing the appropriate PPE, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1][2]
-
Clean the spill area with a suitable absorbent material.
3. Disposal Plan:
-
Dispose of waste in accordance with all local, regional, and national hazardous waste regulations.[1] Chemical waste generators are responsible for proper classification and disposal.[1]
-
Contaminated clothing should be laundered separately before reuse.[2]
Visualization of PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
